methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKMOAWZRZMSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390525 | |
| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78842-74-7 | |
| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Introduction
Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the development of novel therapeutic agents and functional materials. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of the 4-bromophenyl substituent and the methyl carboxylate group at positions 3 and 5, respectively, provides versatile handles for further chemical modifications, making this molecule a sought-after intermediate for library synthesis and lead optimization in drug discovery programs. This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to this important molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Strategic Synthetic Approach: A Two-Step Condensation/Cyclization Pathway
The most efficient and widely adopted strategy for the synthesis of 3-aryl-pyrazole-5-carboxylates involves a two-step sequence commencing with a Claisen condensation to construct a key 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine to form the pyrazole ring. This approach is highly convergent and allows for the introduction of the desired aryl and carboxylate functionalities from readily available starting materials.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 1,3-Dicarbonyl Intermediate
The first critical step is the formation of a β-keto ester, specifically ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, via a crossed Claisen condensation. This reaction involves the acylation of the enolate of 4-bromoacetophenone with diethyl oxalate.
Mechanistic Insight: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[1] In this specific synthesis, the α-proton of 4-bromoacetophenone is sufficiently acidic to be deprotonated by a moderately strong base like sodium ethoxide, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the desired 1,3-dicarbonyl compound. The use of diethyl oxalate is advantageous as it lacks α-protons and therefore cannot undergo self-condensation, leading to a cleaner reaction profile.
Caption: Mechanism of the Claisen condensation to form the 1,3-dicarbonyl intermediate.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoacetophenone | 199.04 | 19.9 g | 0.10 |
| Diethyl oxalate | 146.14 | 16.1 g (14.7 mL) | 0.11 |
| Sodium metal | 22.99 | 2.53 g | 0.11 |
| Absolute Ethanol | 46.07 | 150 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Hydrochloric acid (10%) | - | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with absolute ethanol (100 mL). Sodium metal (2.53 g, 0.11 mol) is added portion-wise to the ethanol at a rate that maintains a gentle reflux. The mixture is stirred until all the sodium has dissolved.
-
Reaction Setup: The freshly prepared sodium ethoxide solution is cooled to 0-5 °C in an ice bath. A solution of 4-bromoacetophenone (19.9 g, 0.10 mol) and diethyl oxalate (16.1 g, 0.11 mol) in absolute ethanol (50 mL) is added dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is poured into a mixture of ice (200 g) and concentrated hydrochloric acid (15 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from ethanol to afford ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate as a crystalline solid.
Part 2: Synthesis of the Pyrazole Core
The second step involves the cyclization of the 1,3-dicarbonyl intermediate with hydrazine to form the pyrazole ring, yielding 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
Mechanistic Insight: Pyrazole Formation
The reaction proceeds via a condensation reaction between the hydrazine and the two carbonyl groups of the β-keto ester. One nitrogen of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs, with the second nitrogen of the hydrazine attacking the remaining carbonyl group. A final dehydration step leads to the formation of the aromatic pyrazole ring. The reaction is typically carried out in an acidic medium, which catalyzes the dehydration steps.
Detailed Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 299.11 | 29.9 g | 0.10 |
| Hydrazine hydrate (~64%) | 50.06 | 7.8 g (7.6 mL) | ~0.10 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (29.9 g, 0.10 mol) and glacial acetic acid (100 mL).
-
Addition of Hydrazine: Hydrazine hydrate (7.8 g, ~0.10 mol) is added dropwise to the stirred suspension at room temperature.
-
Reaction Progression: The reaction mixture is heated to reflux (approximately 118 °C) for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water (300 mL). The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed thoroughly with cold water and then recrystallized from an ethanol-water mixture to yield 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid as a solid.
Part 3: Final Esterification Step
The final step is the esterification of the pyrazole carboxylic acid to the desired methyl ester. A Fischer esterification is a classic and effective method for this transformation.
Mechanistic Insight: Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile and attacks the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product side.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | 269.08 | 26.9 g | 0.10 |
| Methanol | 32.04 | 150 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (26.9 g, 0.10 mol) and methanol (150 mL). The mixture is stirred to form a suspension.
-
Addition of Catalyst: Concentrated sulfuric acid (2 mL) is carefully added to the stirred suspension.
-
Reaction Progression: The reaction mixture is heated to reflux for 8-12 hours. The reaction can be monitored by TLC.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~10.5 (br s, 1H, NH), 7.75-7.65 (m, 4H, Ar-H), 7.20 (s, 1H, pyrazole-H), 4.00 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~162.0, 148.0, 140.0, 132.0, 130.0, 128.0, 122.0, 110.0, 52.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₉BrN₂O₂ [M+H]⁺, found.
Safety and Handling
-
Sodium metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Diethyl oxalate and 4-bromoacetophenone: Irritants. Avoid contact with skin and eyes.
-
Hydrazine hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Concentrated sulfuric acid: Highly corrosive. Handle with extreme care.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying principles of the Claisen condensation and pyrazole formation, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields and purity of this valuable synthetic intermediate. The protocols provided are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification, ensuring the successful synthesis of the target compound for applications in drug discovery and materials science.
References
-
MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Available at: [Link].
-
OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Available at: [Link].
-
Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. Available at: [Link].
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link].
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link].
-
OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available at: [Link].
Sources
An In-depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and agrochemical research who are interested in leveraging the unique characteristics of this pyrazole derivative.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring can engage in a variety of non-covalent interactions with biological targets. The compound at the center of this guide, this compound, combines this valuable core with a strategically positioned bromophenyl group and a reactive methyl ester, making it a highly attractive building block for the synthesis of novel therapeutic agents and functional materials. The presence of the bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, while the ester can be readily hydrolyzed or converted to other functional groups. The unsubstituted N1 position (1H-pyrazole) provides an additional site for derivatization, allowing for the exploration of a broad chemical space.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted acetophenone. The most common and logical synthetic route involves a Claisen condensation followed by cyclization with hydrazine, and finally esterification.
Synthesis Pathway Overview
The overall synthetic strategy can be visualized as a three-stage process:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 4-(4-bromophenyl)-2,4-dioxobutanoic acid
This initial step involves a Claisen condensation between 4-bromoacetophenone and a diester, typically diethyl oxalate, to form the 1,3-dicarbonyl intermediate necessary for pyrazole synthesis.[1]
-
Materials: 4-Bromoacetophenone, diethyl oxalate, sodium ethoxide, ethanol, hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, a mixture of 4-bromoacetophenone and diethyl oxalate is added dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting mixture is then acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 4-(4-bromophenyl)-2,4-dioxobutanoic acid.
-
Part 2: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
The formation of the pyrazole ring is achieved by the cyclization of the 1,3-dicarbonyl intermediate with hydrazine.
-
Materials: 4-(4-bromophenyl)-2,4-dioxobutanoic acid, hydrazine hydrate, ethanol.
-
Procedure:
-
The 4-(4-bromophenyl)-2,4-dioxobutanoic acid is suspended in ethanol.
-
Hydrazine hydrate is added to the suspension, and the mixture is heated to reflux.
-
The reaction is refluxed for several hours until completion (monitored by TLC).
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
-
Part 3: Synthesis of this compound
The final step is a classic Fischer esterification to convert the carboxylic acid to the desired methyl ester.[2]
-
Materials: 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, methanol, concentrated sulfuric acid (catalytic amount).
-
Procedure:
-
3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.
-
After completion, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization to give pure this compound.
-
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is crucial for its use in further synthetic applications and biological screening.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O₂ | Inferred |
| Molecular Weight | 281.11 g/mol | Inferred |
| Melting Point | 258-262 °C (for the carboxylic acid precursor) | [3] |
| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and other common organic solvents. | General knowledge |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
~13.0-14.0 ppm (broad singlet, 1H): N-H proton of the pyrazole ring.
-
~7.6-7.8 ppm (d, 2H): Aromatic protons on the bromophenyl ring ortho to the bromine atom.
-
~7.5-7.7 ppm (d, 2H): Aromatic protons on the bromophenyl ring meta to the bromine atom.
-
~7.0-7.2 ppm (s, 1H): C4-H proton of the pyrazole ring.
-
~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
¹³C NMR Spectroscopy (Predicted):
-
~160-165 ppm: Carbonyl carbon of the methyl ester.
-
~140-150 ppm: C3 and C5 carbons of the pyrazole ring.
-
~132 ppm: Aromatic carbons of the bromophenyl ring attached to bromine.
-
~128-130 ppm: Other aromatic carbons of the bromophenyl ring.
-
~122 ppm: Carbon of the bromophenyl ring attached to the pyrazole.
-
~105-110 ppm: C4 carbon of the pyrazole ring.
-
~52 ppm: Methyl carbon of the ester.
Infrared (IR) Spectroscopy (Predicted):
-
~3200-3400 cm⁻¹ (broad): N-H stretching of the pyrazole ring.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1720-1740 cm⁻¹: C=O stretching of the ester.
-
~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings.
-
~1200-1300 cm⁻¹: C-O stretching of the ester.
-
~1000-1100 cm⁻¹: C-Br stretching.
Mass Spectrometry (Predicted):
-
M⁺ and M+2 peaks: An isotopic pattern characteristic of a monobrominated compound will be observed, with the two peaks having nearly equal intensity. The nominal mass would be around 280 and 282 m/z.
Chemical Reactivity and Derivatization Potential
This compound possesses three key reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Key reactive sites of this compound.
-
N-H of the Pyrazole Ring: The acidic proton on the pyrazole nitrogen can be readily removed by a base, allowing for N-alkylation or N-acylation. This is a common strategy to modulate the physicochemical properties and biological activity of pyrazole-containing compounds. For instance, reaction with benzyl chloride in the presence of a base like potassium carbonate yields the corresponding N-benzyl derivative.[4]
-
Bromophenyl Group: The bromine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of aryl, vinyl, alkynyl, and amino substituents at this position. This allows for the systematic exploration of structure-activity relationships.
-
Methyl Ester: The ester group can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, which is a common bioisosteric replacement for esters in drug design. The ester can also be reduced to an alcohol, providing another point for further functionalization.
Applications in Research and Development
While specific biological data for this compound is not extensively published, the broader class of 3-aryl-pyrazole-5-carboxylate derivatives has shown significant promise in several areas:
-
Pharmaceutical Development: Many pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5] The structural motifs present in this molecule are found in numerous pharmacologically active compounds. It serves as a key intermediate for creating libraries of compounds for high-throughput screening.
-
Agrochemical Chemistry: The pyrazole scaffold is also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides. The 3-(4-bromophenyl) moiety is a common feature in several commercial pesticides. This compound is therefore a valuable starting material for the discovery of new crop protection agents.[5]
-
Materials Science: The rigid, aromatic structure of this molecule, combined with its potential for extensive derivatization, makes it an interesting candidate for the synthesis of novel organic materials with specific electronic or photophysical properties.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its straightforward preparation from common starting materials, coupled with the presence of multiple reactive sites, allows for the generation of a diverse array of more complex molecules. The demonstrated and potential applications in medicinal chemistry and agrochemical research underscore the importance of this compound as a key intermediate for innovation in these fields. This guide provides a solid foundation for researchers looking to incorporate this promising pyrazole derivative into their synthetic and drug discovery programs.
References
-
Molecules. 2024. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [online] Available at: [Link]
-
Inorganic Chemistry Frontiers. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [online] Available at: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. 2012. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. [online] Available at: [Link]
-
ResearchGate. 2024. (PDF) 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [online] Available at: [Link]
- Google Patents. 2013. PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
- Google Patents. 2014. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Oakwood Chemical. Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate. [online] Available at: [Link]
- Google Patents. 2015. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
PubChemLite. Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate. [online] Available at: [Link]
-
RSC Publishing. 2015. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [online] Available at: [Link]
-
Chem-Impex. 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid. [online] Available at: [Link]
-
ACS Publications. 2021. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [online] Available at: [Link]
-
ResearchGate. 2023. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [online] Available at: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. 2012. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. [online] Available at: [Link]
-
PubChemLite. 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. [online] Available at: [Link]
- Google Patents. 2020. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
- Google Patents. 2016. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents. 2012. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Master Organic Chemistry. 2022. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [online] Available at: [Link]
Sources
The Biological Versatility of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the biological potential of a specific, yet underexplored, derivative: methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. While direct biological data for this precise molecule remains nascent in publicly accessible literature, this document synthesizes information from closely related analogs to build a comprehensive profile of its probable activities. By examining the established anti-inflammatory, anticancer, and antimicrobial properties of structurally similar pyrazole-5-carboxylates, we provide a predictive framework for researchers and drug development professionals. This guide outlines the synthetic pathways, potential mechanisms of action, and detailed experimental protocols to facilitate the exploration of this promising compound.
Introduction: The Pyrazole Core in Modern Drug Discovery
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[1][2] Its unique electronic configuration and steric properties allow for versatile substitutions, leading to a broad spectrum of biological activities.[3] Marketed drugs such as the anti-inflammatory celecoxib and the anticancer agent crizotinib feature a pyrazole core, underscoring its clinical significance.[2] The subject of this guide, this compound, combines the pyrazole nucleus with a bromophenyl group, a common moiety in pharmacologically active compounds known to enhance binding affinities, and a methyl carboxylate group, which can influence solubility and metabolic stability. Although specific biological data for this exact ester is limited, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential.
Synthesis of this compound and Analogs
The synthesis of 3-aryl-1H-pyrazole-5-carboxylates is well-established. A common and efficient method involves the Claisen condensation of an acetophenone with a dialkyl oxalate, followed by cyclization with hydrazine or a substituted hydrazine.[4] For the synthesis of the ethyl ester analog, ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate, a documented route involves the reaction of ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate with methylhydrazine in ethanol.[5] The synthesis of the corresponding methyl ester would follow a similar pathway, substituting diethyl oxalate with dimethyl oxalate and using the appropriate starting materials.
Experimental Protocol: Synthesis of Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate [5]
-
Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate.
-
To a solution of 4-bromoacetophenone in a suitable solvent (e.g., toluene), add sodium ethoxide.
-
Slowly add diethyl oxalate at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with an acidic solution and extract the product with an organic solvent.
-
Purify the resulting ketoester by column chromatography.
-
-
Step 2: Cyclization to form the Pyrazole Ring.
-
Dissolve the purified ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate in ethanol.
-
Add methylhydrazine to the solution.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate.
-
Predicted Biological Activities and Mechanistic Insights
Based on the biological evaluation of closely related pyrazole-5-carboxylate derivatives, this compound is predicted to exhibit significant anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Potential
Pyrazole derivatives are well-documented as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The structural similarity of the topic compound to known COX inhibitors suggests a high probability of similar activity.
-
Mechanism of Action: The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to selectively inhibit COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins. By inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
-
Supporting Evidence from Analogs: A study on pyrazole-based lamellarin O analogues, which were synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, demonstrated significant biological activity.[7] While this study focused on cytotoxicity, the core scaffold is indicative of broad biological potential. Furthermore, compounds described as 3-(4-bromophenyl)-5-methyl-1H-pyrazole are noted as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[8]
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
-
Mechanism of Action: Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrazole-containing drugs are potent inhibitors of protein kinases that are crucial for cancer cell growth and proliferation.
-
Induction of Apoptosis: Some pyrazole derivatives can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: These compounds can also halt the cell cycle, preventing cancer cells from dividing and multiplying.
-
-
Supporting Evidence from Analogs: A study on pyrazole-based lamellarin O analogues, synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, showed that the synthesized ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates exhibited in vitro cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, and SW480).[7] The most active compounds inhibited cell proliferation in the low micromolar range.[7] This strongly suggests that the core structure of this compound is a promising scaffold for developing new anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT116, HT29, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The pyrazole nucleus is also a key component of many compounds with significant antimicrobial properties.
-
Mechanism of Action: The antimicrobial mechanisms of pyrazole derivatives can vary but may include:
-
Inhibition of Essential Enzymes: Targeting enzymes that are vital for bacterial or fungal survival.
-
Disruption of Cell Membrane Integrity: Causing leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Preventing microorganisms from forming protective communities.
-
-
Supporting Evidence from Analogs: A study on a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, highlighted the broad biological activities of pyrazolines, including antibacterial and antifungal properties.[9] Another study on 5-functionalized pyrazoles demonstrated moderate activity against multidrug-resistant Gram-positive bacteria, particularly Staphylococcus species.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not available, general trends from related pyrazole series can provide valuable guidance for future optimization:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence activity. The 4-bromo substituent is a common feature in bioactive compounds and likely contributes to target binding.
-
Substitution at the N1 Position: The substituent at the N1 position of the pyrazole ring is critical for modulating activity and selectivity. The unsubstituted N1 in the parent compound offers a site for further chemical modification to explore SAR.
-
The Carboxylate Group: The methyl ester at the 5-position can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. Further derivatization of this group into amides or other functional groups could lead to compounds with improved potency and pharmacokinetic properties.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strong evidence from structurally related compounds suggests a high likelihood of potent anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides a comprehensive overview of the predicted biological profile of this molecule, along with the necessary synthetic and experimental protocols to facilitate its investigation.
Future research should focus on the synthesis and direct biological evaluation of this compound and a library of its derivatives. In-depth mechanistic studies will be crucial to identify its specific molecular targets and pathways of action. The insights gained from such studies will be invaluable for the rational design of next-generation pyrazole-based drugs with improved efficacy and safety profiles.
Visualizations
General Synthetic Pathway for 3-Aryl-1H-pyrazole-5-carboxylates
Caption: General synthetic route to the target compound.
Predicted Biological Activities Workflow
Caption: Predicted biological activities and corresponding assays.
References
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
- Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). Journal of Taibah University for Science, 15(1), 1-1.
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). KTU ePubl. Retrieved January 16, 2026, from [Link]
-
The Secret Of 1-(4-bromophenyl)-3-(4-chlorophenyl)-1h-pyrazole-5-carboxylic Acid Next Gen [WPFInpSz]. (n.d.). People. Retrieved January 16, 2026, from [Link]
-
3-(4-bromophenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 16, 2026, from [Link]
- Synthesis and Biological activity o bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. (2017).
-
Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss | Request PDF. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][5]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (2023). Google Patents. Retrieved January 16, 2026, from
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved January 16, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. (2022). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate. (n.d.). Oakwood Chemical. Retrieved January 16, 2026, from [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
- Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 543-547.
-
Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. (2025). Arkivoc. Retrieved January 16, 2026, from [Link]
-
(PDF) Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. mdpi.com [mdpi.com]
- 5. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss [aabu.edu.jo]
- 10. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Derivatives: Synthesis, Properties, and Applications
Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Science
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties, structural versatility, and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold." This guide focuses on a particularly intriguing subset of this family: methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and its derivatives. The presence of the bromophenyl group offers a strategic handle for further chemical modifications, while the pyrazole-5-carboxylate core provides a robust framework for constructing molecules with tailored biological activities and material properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from fundamental synthesis to cutting-edge applications, grounded in established scientific principles and experimental evidence.
I. The Core Molecule: Synthesis and Characterization
The strategic synthesis of the this compound scaffold is paramount to its subsequent application. The most prevalent and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
A. Key Synthetic Pathway: The Knorr Pyrazole Synthesis
The Knorr synthesis provides a direct and high-yielding route to substituted pyrazoles.[1] The general mechanism involves the acid-catalyzed reaction of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a stable aromatic pyrazole ring through a series of condensation and dehydration steps.[2][3]
Diagram: Generalized Knorr Pyrazole Synthesis Workflow
Sources
CAS number for methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Significance
This compound is a substituted pyrazole, a class of aromatic heterocyclic compounds renowned for its broad spectrum of biological activities.[1] The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2]
The subject molecule is characterized by a 4-bromophenyl group at the C3 position and a methyl carboxylate group at the C5 position of the pyrazole ring. The "1H" designation signifies that the nitrogen at position 1 is protonated, making it a versatile point for further functionalization. The bromophenyl moiety provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck) and can participate in crucial halogen bonding interactions with biological targets.[3]
While a specific CAS number for this exact methyl ester is not prominently listed in major chemical databases, its close analogue, Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate , is identified by CAS Number 1048930-76-2 .[4] For the purpose of this guide, we will focus on the synthesis and properties of the title methyl ester, which is expected to have very similar characteristics to its ethyl counterpart.
Synthesis Pathway and Experimental Protocol
The most reliable and regioselective method for preparing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] This pathway ensures the desired placement of the aryl and ester groups. The synthesis is logically performed in two key stages: formation of the dicarbonyl intermediate followed by cyclization.
Synthetic Workflow Overview
The following diagram illustrates the two-stage synthetic approach from commercially available starting materials.
Sources
Structure Elucidation of Bromophenyl-Substituted Pyrazoles: A Multi-Modal Spectroscopic Approach
An In-Depth Technical Guide
Abstract
Bromophenyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and tunable electronic properties.[1] However, their synthesis, particularly through classical condensation reactions, often yields regioisomeric products, presenting a significant challenge for unambiguous structure determination. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to navigate the complexities of elucidating the precise structure of these compounds. We will move beyond a simple recitation of techniques to explain the causal logic behind experimental choices, integrating a suite of analytical methods—from foundational mass spectrometry and 1D NMR to advanced 2D NMR and definitive X-ray crystallography—into a self-validating workflow.
The Synthetic Challenge: The Genesis of Isomeric Ambiguity
The most common and versatile route to the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (such as bromophenylhydrazine), the nucleophilic attack can occur at either of the two carbonyl carbons, leading to the formation of two distinct regioisomers. This inherent lack of regioselectivity is the primary source of structural ambiguity.[3]
For example, the reaction of 1-(bromophenyl)-butane-1,3-dione with hydrazine can produce either 3-methyl-5-(bromophenyl)-1H-pyrazole or 5-methyl-3-(bromophenyl)-1H-pyrazole. Differentiating these isomers is non-trivial as they possess the same mass and similar physical properties.
Caption: Synthetic pathway leading to regioisomeric pyrazoles.
The Initial Fingerprint: Mass Spectrometry and 1D NMR
The first step in any structure elucidation is to confirm the elemental composition and basic structural features. Mass spectrometry (MS) and one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provide this crucial initial assessment.
Mass Spectrometry: Confirming Composition and the Bromine Signature
Mass spectrometry confirms the molecular weight of the synthesized compound. For bromophenyl-substituted pyrazoles, the most telling feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments: an M⁺ peak and an M+2 peak of almost equal intensity.[5][6] The presence of this pattern is a definitive indicator of a monobrominated compound.
| Feature | Expected Observation | Rationale & Significance |
| Molecular Ion | A pair of peaks (M⁺, M+2) | Confirms the molecular weight and the presence of one bromine atom.[4] |
| Fragment Ions | Potential loss of Br, or fragments containing the bromophenyl moiety. | Fragmentation can give clues about the stability of different parts of the molecule, but rarely distinguishes regioisomers on its own.[7] |
¹H and ¹³C NMR: A First Look at the Skeleton
¹H and ¹³C NMR spectra provide the foundational map of the molecule's carbon-hydrogen framework.
-
¹H NMR: This spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which indicates neighboring protons. In a bromophenyl-substituted pyrazole, one would expect to see signals corresponding to the pyrazole ring proton(s), the protons on the phenyl ring, and any other substituents. The splitting pattern of the aromatic protons (e.g., AA'BB' system for a para-substituted ring) can suggest the substitution pattern on the phenyl ring.
-
¹³C NMR: This spectrum shows the number of unique carbon environments. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are particularly sensitive to the position of the substituents.[8] However, assigning these carbons definitively without further experiments can be challenging, especially in N-unsubstituted pyrazoles where tautomerism can lead to signal broadening.[8]
While 1D NMR provides essential clues, it often cannot unambiguously differentiate between regioisomers where the electronic environments are very similar.
The Decisive Connections: 2D NMR Spectroscopy
Two-dimensional NMR experiments are the cornerstone of modern structure elucidation, allowing for the mapping of correlations between nuclei through bonds. For differentiating bromophenyl-pyrazole regioisomers, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.
Workflow for 2D NMR Analysis
The logical flow of analysis involves using simpler 2D experiments to build a framework for interpreting the crucial long-range correlations from HMBC.
Caption: Key distinguishing HMBC correlations (dashed arrows).
Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
-
Sample Preparation: Prepare a solution of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL in a standard 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.
-
Instrument Setup: Lock and shim the spectrometer on the deuterated solvent signal. Obtain standard ¹H and ¹³C spectra to determine spectral widths and pulse widths.
-
Parameter Optimization:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.
-
The most critical parameter is the long-range coupling delay (typically D6 on Bruker instruments), which is optimized for a specific J-coupling constant. A value optimized for 8 Hz (1/(2*J) ≈ 62.5 ms) is a good starting point for detecting typical 2- and 3-bond correlations.
-
-
Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from hours to overnight depending on the sample concentration.
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and reference the spectrum carefully.
The Gold Standard: Single-Crystal X-ray Crystallography
When NMR data remains ambiguous or when absolute, irrefutable proof of structure is required (e.g., for patent applications or regulatory filings), single-crystal X-ray crystallography is the ultimate solution. [1]This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. [9] The primary challenge of this method is obtaining a high-quality single crystal suitable for diffraction, which can be a time-consuming process of trial-and-error involving various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). However, a successful crystal structure provides an unambiguous map of atomic connectivity, bond lengths, and bond angles, definitively resolving any questions of regiochemistry. [10]
Conclusion: An Integrated and Self-Validating Strategy
The structure elucidation of bromophenyl-substituted pyrazoles is a challenge best met with a systematic and integrated analytical approach. The process begins with mass spectrometry to confirm the elemental formula and the presence of bromine, followed by 1D NMR to provide a basic structural sketch. The core of the elucidation lies in 2D NMR, where HSQC assigns protonated carbons and the crucial HMBC experiment reveals the long-range connectivities that distinguish regioisomers. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter for absolute structural proof. By understanding the strengths and limitations of each technique and the causal logic of their application, researchers can confidently and efficiently navigate the complexities of pyrazole chemistry.
References
-
Structure Elucidation of a Pyrazolop[7][11]yran Derivative by NMR Spectroscopy. (2007). Molecules, 12. Available at:
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2015). ResearchGate. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). PMC - NIH. Available at: [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2022). ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Available at: [Link]
-
Synthesis of Some New Pyrazoles. (2019). DergiPark. Available at: [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (2002). ResearchGate. Available at: [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Available at: [Link]
-
C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern. (n.d.). Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2023). ACS Publications. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]
-
13c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (1974). SciSpace. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL). (2023). DP IB Chemistry Revision Note. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a highly sought-after heterocyclic motif. The subject of this guide, methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, is a versatile building block with significant potential in pharmaceutical research and development. The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. Such pyrazole derivatives are explored for their potential in developing anti-inflammatory and analgesic medications, offering new therapeutic options.[1][2] A comprehensive understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in structure-activity relationships (SAR) during drug development.
Molecular Structure and Synthetic Pathway
A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Proposed Synthesis
The synthesis of the target compound can be adapted from established literature procedures for similar pyrazole esters.[3] A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine.
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic Data: Prediction and Interpretation
The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.[3][4][5][6][7]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Pyrazole N-H | 13.0 - 14.0 | Broad singlet | The N-H proton of a pyrazole is acidic and often appears as a broad signal at a downfield chemical shift. |
| Aromatic H (ortho to pyrazole) | 7.70 - 7.80 | Doublet | These protons are deshielded by the pyrazole ring. |
| Aromatic H (ortho to Br) | 7.55 - 7.65 | Doublet | These protons are in a different electronic environment compared to the other aromatic protons. |
| Pyrazole C4-H | 7.00 - 7.20 | Singlet | This proton is on the pyrazole ring. |
| Methyl Ester (-OCH₃) | 3.90 - 4.00 | Singlet | A characteristic singlet for the three equivalent protons of the methyl ester group. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Ester Carbonyl (C=O) | 160.0 - 165.0 | The carbonyl carbon of the methyl ester. |
| Pyrazole C3 | 148.0 - 152.0 | The carbon atom of the pyrazole ring attached to the bromophenyl group. |
| Pyrazole C5 | 138.0 - 142.0 | The carbon atom of the pyrazole ring attached to the methyl carboxylate group. |
| Aromatic C (ipso-pyrazole) | 130.0 - 133.0 | The carbon of the phenyl ring directly attached to the pyrazole. |
| Aromatic CH (ortho to Br) | 131.5 - 132.5 | |
| Aromatic CH (ortho to pyrazole) | 128.0 - 129.0 | |
| Aromatic C (ipso-Br) | 122.0 - 125.0 | The carbon of the phenyl ring directly attached to the bromine atom. |
| Pyrazole C4 | 108.0 - 112.0 | The CH carbon of the pyrazole ring. |
| Methyl Ester (-OCH₃) | 51.0 - 53.0 | The carbon of the methyl group of the ester. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): For C₁₁H₉BrN₂O₂, the expected monoisotopic mass is approximately 280.99 g/mol .
-
Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Potential Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (pyrazole) | 3100 - 3300 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methyl) | 2850 - 3000 | Stretching |
| C=O (ester) | 1710 - 1730 | Stretching |
| C=N (pyrazole ring) | 1580 - 1620 | Stretching |
| C=C (aromatic ring) | 1450 - 1600 | Stretching |
| C-O (ester) | 1100 - 1300 | Stretching |
| C-Br | 500 - 600 | Stretching |
Experimental Protocols for Spectroscopic Analysis
Acquiring high-quality, reproducible spectroscopic data is crucial. The following are standardized protocols for the characterization of novel small molecules like this compound.
Caption: General workflow for spectroscopic characterization.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular ion peak and its characteristic bromine isotopic pattern. Analyze for any significant fragment ions.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
For KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic characterization of this compound is a critical step in its validation as a building block for drug discovery. By combining predictive analysis based on known chemical principles and data from related structures with rigorous experimental protocols, researchers can confidently identify and utilize this compound in their synthetic and medicinal chemistry programs. The data and methods outlined in this guide provide a framework for the robust characterization of this and other novel pyrazole derivatives, ensuring the integrity and reproducibility of research findings in the quest for new therapeutic agents.
References
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024. Available from: [Link]
-
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. Available from: [Link]
-
SpectraBase. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Available from: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2017. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. Available from: [Link]
-
Amerigo Scientific. Methyl 3-(4-bromophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
The Pyrazole-5-Carboxylate Ester Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently demonstrates the ability to bind to a diverse range of biological targets. This inherent versatility has propelled pyrazole-containing compounds into the limelight of drug discovery, with numerous approved drugs and clinical candidates to their name. Among the vast family of pyrazole derivatives, pyrazole-5-carboxylate esters have emerged as a particularly fruitful area of investigation. Their synthetic tractability, coupled with the electronic properties conferred by the ester functionality, provides a unique platform for the rational design of novel therapeutics. This guide aims to provide a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of pyrazole-5-carboxylate esters, offering field-proven insights for researchers and drug development professionals.
I. The Synthetic Versatility of Pyrazole-5-Carboxylate Esters: Building the Core
The accessibility of the pyrazole-5-carboxylate ester core through robust and scalable synthetic routes is a cornerstone of its appeal in medicinal chemistry. The primary and most widely employed method for constructing this scaffold is the Knorr pyrazole synthesis , a cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1] The choice of these starting materials allows for the introduction of diversity at various positions of the pyrazole ring, a crucial aspect for structure-activity relationship (SAR) studies.
Experimental Protocol: A Generalized Knorr Synthesis for Pyrazole-5-Carboxylate Esters
Objective: To synthesize a substituted ethyl pyrazole-5-carboxylate.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
β-Ketoester (e.g., ethyl benzoylacetate) (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol to a concentration of approximately 0.2 M.[1]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[1]
-
Slowly add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole-5-carboxylate ester.
Causality Behind Experimental Choices:
-
Ethanol is a common solvent due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.
-
Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the β-ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Refluxing provides the necessary activation energy for the cyclization and dehydration steps of the reaction.
A second key synthetic strategy is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method offers an alternative route to highly substituted pyrazoles, often with different regioselectivity compared to the Knorr synthesis.[3]
The logical flow from starting materials to the final biologically active compounds is crucial in a drug discovery program. Below is a generalized workflow for the synthesis and initial evaluation of pyrazole-5-carboxylate ester derivatives.
Caption: Simplified overview of Aurora kinase function in mitosis and the points of intervention by inhibitors.
2. Other Kinase Targets
Beyond Aurora kinases, pyrazole-5-carboxylate ester derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. [4]* Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. [4]* Fibroblast Growth Factor Receptors (FGFRs): Their aberrant activation is implicated in various cancers. [5]
B. Receptor for Advanced Glycation End products (RAGE): A Target in Neurodegeneration
The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily. [6]Its interaction with ligands such as amyloid-beta (Aβ) peptides is implicated in the pathogenesis of Alzheimer's disease by promoting neuroinflammation and oxidative stress. [7][8] Pyrazole-5-carboxamides, derived from their corresponding esters, have been identified as potent RAGE inhibitors. [3]These compounds block the interaction between RAGE and its ligands, thereby mitigating downstream pathological signaling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of RAGE in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAGE and Alzheimer's disease: a progression factor for amyloid-beta-induced cellular perturbation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
solubility and stability of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Part 1: Foundational Physicochemical Characterization
Introduction to the Molecule
This compound is a heterocyclic compound featuring a central pyrazole ring. This scaffold is of significant interest in medicinal chemistry, appearing in a variety of approved drugs.[1][2] The molecule's structure, characterized by a bromophenyl substituent at the 3-position and a methyl carboxylate group at the 5-position, dictates its physicochemical properties, which are paramount for its development as a potential therapeutic agent. Understanding its solubility and stability is a non-negotiable prerequisite for successful formulation, preclinical, and clinical development.
Predicted Physicochemical Properties and Implications
A molecule's behavior in aqueous and biological systems is governed by its intrinsic physicochemical properties. While experimental data for this specific molecule is not publicly available, we can predict key parameters based on its structure.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 297.12 g/mol | Conforms to general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five). |
| cLogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potentially low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Suggests good potential for cell membrane permeability. |
| pKa (acidic) | ~12-14 (N-H proton on pyrazole) | The pyrazole N-H is weakly acidic and will not be ionized at physiological pH. |
| pKa (basic) | ~1-2 (pyrazole nitrogen) | The pyrazole ring is weakly basic; protonation is unlikely at physiological pH.[3] |
These predictions suggest that the primary challenge in the development of this compound will likely be its limited aqueous solubility. Its moderate lipophilicity, while beneficial for membrane permeation, often correlates with poor dissolution in water.
The Critical Role of Solubility and Stability Profiling
The systematic evaluation of solubility and stability is a cornerstone of drug development.
-
Solubility directly influences a drug's bioavailability. An orally administered drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, a framework that guides formulation strategies.[5][6] Poorly soluble compounds (likely BCS Class II or IV) often require advanced formulation techniques to achieve therapeutic efficacy.
-
Stability determines a drug substance's shelf-life and storage requirements. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[7] International Council for Harmonisation (ICH) guidelines provide a stringent framework for stability testing to ensure the quality, safety, and efficacy of the drug substance over time.[5][8]
Part 2: A Practical Guide to Aqueous Solubility Assessment
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Understanding the two primary types of solubility measurements is crucial for interpreting data correctly.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility issues.[3][9] It measures the rate of precipitation rather than true equilibrium.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard." It measures the saturation concentration of a compound in a specific solvent at equilibrium with its solid state.[10] This is a lower-throughput but more accurate method, critical for pre-formulation and regulatory submissions.[11]
Experimental Protocols
This protocol is designed for rapid, early-stage assessment.
Principle: A DMSO stock solution of the compound is serially diluted in aqueous buffer. The point at which the compound precipitates is detected by light scattering using a nephelometer.[12]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the first well of a 96-well microplate.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate by adding 100 µL of DMSO to the first well, mixing, and transferring 100 µL to the next well, and so on.
-
Aqueous Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[13]
-
Measurement: Read the plate on a nephelometer to measure light scattering in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a buffer-only control.
This protocol provides the definitive equilibrium solubility value.
Principle: An excess amount of the solid compound is agitated in a buffer until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC.[11][14]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to separate glass vials.
-
Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate the GI tract) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Part 4).
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility at that specific pH and temperature.
Data Interpretation and Expected Profile
Given the molecule's predicted LogP and lack of strongly ionizable groups in the physiological pH range, it is anticipated to exhibit low aqueous solubility with minimal pH-dependency.
| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 6.8 Buffer |
| Kinetic Solubility (µM) | < 10 | < 10 | < 10 |
| Thermodynamic Solubility (µg/mL) | < 5 | < 5 | < 5 |
| Predicted BCS Class | Class II or IV (Low Solubility) |
This profile strongly suggests that formulation strategies such as amorphous solid dispersions, particle size reduction (micronization), or lipid-based formulations would be necessary to achieve adequate oral bioavailability.
Part 3: Comprehensive Stability and Forced Degradation Profiling
Regulatory Framework and Scientific Rationale
Stability testing is a mandatory regulatory requirement governed by ICH guidelines, primarily ICH Q1A(R2).[5][15] The purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[16]
Forced degradation (stress testing) is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method .[7][17] A target degradation of 5-20% is generally considered optimal to ensure that relevant degradants are formed without generating secondary products that would not be seen under normal storage conditions.[18][19]
Experimental Protocols
These studies are performed on a single batch of the drug substance. A solution of the compound (e.g., 1 mg/mL in a suitable solvent system like acetonitrile/water) is subjected to the following conditions.
Step-by-Step Methodologies:
-
Acidic Hydrolysis:
-
Treat the compound solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.[20]
-
-
Basic Hydrolysis:
-
Treat the compound solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis. The primary anticipated degradation is hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
-
Oxidative Degradation:
-
Treat the compound solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[20]
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at 80°C for 48 hours.
-
Expose a solution of the compound to heat at 80°C for 48 hours.
-
At specified time points, prepare solutions from the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[21][22][23]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between light- and heat-induced degradation.
-
Analyze samples by HPLC.
-
Formal stability studies are performed on at least three primary batches of the drug substance stored in the proposed container closure system.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
RH = Relative Humidity. Testing attributes include appearance, assay, degradation products, and any other critical quality attributes.
Anticipated Degradation Pathways
The structure of this compound suggests two primary points of chemical instability:
-
Hydrolysis of the Methyl Ester: This is the most probable degradation pathway, especially under basic and, to a lesser extent, acidic conditions. This would yield the corresponding carboxylic acid, 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
-
Oxidation of the Pyrazole Ring: While pyrazole rings are generally stable, strong oxidative conditions could potentially lead to ring-opening or the formation of N-oxide species.[3]
The bromophenyl group is expected to be stable under these conditions.
Summary of Expected Forced Degradation Outcomes
| Stress Condition | Expected Degradation | Primary Degradant |
| Acidic (0.1 N HCl, 60°C) | Minor to Moderate | 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid |
| Basic (0.1 N NaOH, 60°C) | Significant | 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid |
| Oxidative (3% H₂O₂) | Minor | Potential N-oxides or ring-opened products |
| Thermal (80°C) | Minimal | Unlikely to see significant degradation |
| Photolytic (ICH Q1B) | Minimal to Minor | To be determined; dependent on light absorption |
Part 4: The Analytical Cornerstone: Stability-Indicating HPLC Method
Principle of the Stability-Indicating Method
A validated analytical method is considered "stability-indicating" if it can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any other components, including excipients, impurities, and degradation products.[7] The forced degradation study is essential to prove this capability by demonstrating that all formed degradants are chromatographically resolved from the parent API peak.
Protocol: Reverse-Phase HPLC Method for Quantification
This protocol provides a starting point for developing a stability-indicating method for this compound.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound (e.g., ~254 nm), with the PDA collecting data from 200-400 nm to assess peak purity.
-
Gradient Elution: A gradient from 30% B to 90% B over 20 minutes is a reasonable starting point to ensure separation of the parent compound from more polar (e.g., the carboxylic acid degradant) and less polar impurities.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile.
-
Create a calibration curve by serially diluting the stock solution (e.g., 1-100 µg/mL).
-
Prepare all stressed samples by diluting them to fall within the linear range of the calibration curve.
-
Part 5: Conclusion and Strategic Recommendations
The in-depth analysis of this compound indicates a molecule with favorable permeability characteristics but a significant challenge related to low aqueous solubility. The primary stability concern is the potential for hydrolytic degradation of the methyl ester to its carboxylic acid form, particularly under basic conditions.
Key Recommendations for Development:
-
Formulation Strategy: Immediate focus should be placed on solubility-enhancement technologies. Amorphous solid dispersions or lipid-based delivery systems should be investigated to improve oral bioavailability.
-
Analytical Development: The outlined RP-HPLC method should be fully validated according to ICH Q2(R1) guidelines, with a particular focus on demonstrating specificity through the separation of the parent peak from the anticipated carboxylic acid degradant.
-
Storage and Handling: Based on the anticipated stability profile, the solid drug substance should be stored in a well-closed container, protected from high humidity and alkaline environments. Standard room temperature storage (20-25°C) is likely to be adequate.
This comprehensive guide provides the theoretical foundation and practical, field-proven protocols necessary for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound, enabling a data-driven progression of this compound through the development pipeline.
Part 6: References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][5][15][24]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link][21][22]
-
Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
ECA Academy. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH. Quality Guidelines. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... [Link]
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
PubMed. (2006). In vitro solubility assays in drug discovery. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... [Link]
-
International Journal of Research in Pharmaceutical and Biomedical Sciences. (2013). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
Sources
- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 2. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. evotec.com [evotec.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. biopharminternational.com [biopharminternational.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. sgs.com [sgs.com]
- 20. ijisrt.com [ijisrt.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. m.youtube.com [m.youtube.com]
- 23. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
exploring the pharmacophore of 3-(4-bromophenyl)-1H-pyrazole derivatives
An In-Depth Technical Guide: Exploring the Pharmacophore of 3-(4-bromophenyl)-1H-pyrazole Derivatives
Authored By: A Senior Application Scientist
Abstract
The 1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, derivatives featuring a 3-(4-bromophenyl) substitution have demonstrated significant potential across various therapeutic areas, including oncology and inflammation, often by targeting protein kinases.[3][4] This guide provides a comprehensive exploration of the pharmacophore for this class of molecules. We will dissect the essential three-dimensional arrangement of chemical features required for biological activity, moving beyond a simple recitation of data to explain the causal relationships that underpin effective drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into both computational and experimental workflows for pharmacophore elucidation.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[5] This structure is not merely a passive scaffold; its unique electronic properties confer distinct advantages in drug design. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for versatile interactions within a target's binding site.[5] The aromaticity of the pyrazole ring also enables it to participate in crucial π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine.[5]
The introduction of a 4-bromophenyl group at the 3-position of the pyrazole ring adds specific and often critical pharmacophoric features. This substituent serves as a bulky, hydrophobic anchor, capable of occupying deep non-polar pockets in a receptor. Furthermore, the bromine atom itself is not inert; it can participate in halogen bonding, a highly directional interaction that can significantly enhance binding affinity and selectivity. This guide will systematically unravel how these features, in concert with substitutions at other positions of the pyrazole core, define the molecule's ability to interact with its biological target.
The Pharmacophore Concept: A 3D Blueprint for Activity
A pharmacophore is the specific three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.[6] It is not a real molecule but rather an abstract model that highlights the essential interactions (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) and their geometric relationships. Elucidating this pharmacophore is a cornerstone of modern drug discovery, enabling the rational design of new, more potent, and selective compounds and facilitating the virtual screening of large chemical libraries.[7]
The process of pharmacophore elucidation is iterative, combining computational modeling with empirical experimental data.
Computational Elucidation of the Pharmacophore
In the absence of a crystal structure for the target protein, a ligand-based approach is a powerful strategy. This method relies on the principle that a set of molecules binding to the same target must share common structural features arranged in a similar 3D geometry.[8]
Pharmacophore Hypothesis Generation
Pharmacophore modeling studies on pyrazole derivatives have successfully identified key features for activities such as antiproliferative effects.[9][10] A common hypothesis for pyrazole anticancer agents often includes two hydrophobic groups and one hydrogen bond acceptor.[9]
-
Hydrophobic Feature 1 (Hy1): Consistently mapped to the 3-(4-bromophenyl) group . This region is critical for occupying a hydrophobic pocket in the target protein.
-
Hydrophobic Feature 2 (Hy2): Often associated with a substituent at the N-1 position of the pyrazole ring. The nature and size of this group can modulate activity and selectivity.
-
Hydrogen Bond Acceptor (HBA): The N-2 nitrogen of the pyrazole ring is a crucial hydrogen bond acceptor, often interacting with backbone NH groups or specific amino acid side chains (e.g., serine, threonine) in the kinase hinge region.[11]
Protocol: 3D-QSAR Pharmacophore Model Generation
This protocol outlines a self-validating system for developing a quantitative structure-activity relationship (QSAR) model based on a pharmacophore hypothesis.
-
Data Set Preparation:
-
Compile a dataset of at least 20-30 diverse 3-(4-bromophenyl)-1H-pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values).[9]
-
Convert IC50 values to a logarithmic scale (pIC50) for a more linear energy relationship.[9]
-
Randomly divide the dataset into a training set (~70-80% of compounds) for model generation and a test set (~20-30%) for external validation.[12]
-
-
Conformer Generation & Feature Identification:
-
For each molecule in the training set, generate a set of low-energy 3D conformations using a method like the Monte Carlo multiple minimum (MCMM) search with an appropriate force field (e.g., OPLS-2005).[9]
-
Define the pharmacophoric features to be considered. For this scaffold, this would typically include Aromatic Ring (R), Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), and Hydrophobic group (H).[12]
-
-
Hypothesis Generation and Scoring:
-
Use software like PHASE (Schrödinger) or Discovery Studio (BIOVIA) to identify common pharmacophore hypotheses that are shared among the most active molecules in the training set.[8][12]
-
The software will generate multiple hypotheses, aligning the training set molecules to each.
-
Score each hypothesis based on its ability to align active compounds and its statistical significance. A good model will have a high survival score and a good regression R² value, indicating a strong correlation between the geometric fit of the molecules to the pharmacophore and their experimental activity.[9]
-
-
3D-QSAR Model Building:
-
Develop an atom-based 3D-QSAR model using the best-scoring pharmacophore hypothesis as the alignment template.[12]
-
This generates contour maps that visualize regions where specific properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for biological activity.
-
-
Model Validation (Self-Validating System):
-
Internal Validation: Use the training set to calculate the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²). A statistically robust model typically has R² > 0.6 and Q² > 0.5.[12]
-
External Validation: Use the generated model to predict the pIC50 values of the compounds in the test set (which were not used to build the model). Calculate the predictive correlation coefficient (pred_R²). A pred_R² > 0.6 indicates that the model has good predictive power for new chemical entities.[10]
-
Experimental Validation and SAR Exploration
Computational models provide a powerful hypothesis, but this must be validated through chemical synthesis and biological testing. A systematic Structure-Activity Relationship (SAR) study is the definitive experimental method for exploring a pharmacophore.
Synthesis of a Focused Derivative Library
The synthesis of pyrazole derivatives is well-established, often involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[13] A key intermediate for this class of compounds is often a chalcone derived from 4-bromoacetophenone, which is then cyclized with a substituted hydrazine.
Structure-Activity Relationship (SAR) Insights
By systematically modifying different parts of the 3-(4-bromophenyl)-1H-pyrazole scaffold and measuring the resulting biological activity, we can confirm and refine the pharmacophore model.
| Position | R-Group / Modification | Observed Activity (Example Target: Kinase) | Pharmacophoric Interpretation |
| C3 | 4-Bromophenyl (Core) | Essential for high potency | The bromophenyl group acts as a key hydrophobic anchor. The bromine may form halogen bonds, enhancing affinity.[3] |
| C3 | 4-Chlorophenyl / 4-Fluorophenyl | Often retains good activity, sometimes with altered selectivity. | Demonstrates the importance of a halogenated phenyl ring in this position. The specific halogen can fine-tune electronic properties and binding interactions.[14] |
| C3 | 4-Methoxyphenyl | Activity is often reduced. | Suggests the pocket is primarily hydrophobic and cannot favorably accommodate a polar hydrogen-bond-accepting group like methoxy. |
| N1 | Small alkyl (e.g., -CH3) | Generally well-tolerated. | Occupies a small hydrophobic region without causing steric clashes. |
| N1 | Phenyl / Substituted Phenyl | Activity is highly dependent on substitution. | This vector points towards the solvent-exposed region. Substituents can be added to improve solubility or target specific outer-rim residues.[15] |
| C4 | -H (unsubstituted) | Baseline activity. | N/A |
| C4 | Carbaldehyde (-CHO) | Can be a key intermediate for further functionalization.[16] | Provides a synthetic handle to explore this region of chemical space. The group itself can act as a hydrogen bond acceptor. |
| C5 | Amine (-NH2) | Often critical for kinase inhibition. | The amine group can act as a crucial hydrogen bond donor, frequently interacting with the kinase hinge region.[4] |
| C5 | Phenyl | Can increase activity depending on the target. | Adds another hydrophobic/aromatic feature, potentially engaging in π-π stacking.[13] |
This table synthesizes general trends observed in the literature. Actual results are target-dependent.[4][13][17]
Conclusion and Future Directions
The pharmacophore of 3-(4-bromophenyl)-1H-pyrazole derivatives is well-defined by a combination of computational and experimental evidence. The core features consist of:
-
An essential hydrophobic aromatic region defined by the 3-(4-bromophenyl) group.
-
A critical hydrogen bond accepting nitrogen at the N-2 position of the pyrazole ring.
-
A secondary hydrophobic/modulatory region at the N-1 position, which can be altered to fine-tune properties.
-
A potential hydrogen bond donor site , often at the C5 position (e.g., an amino group), which is particularly crucial for kinase inhibition.
This validated pharmacophore model serves as a robust tool for future drug discovery efforts. It can be used to perform virtual screening to identify novel scaffolds that present the same 3D arrangement of features.[8] Furthermore, it provides a clear rationale for the targeted design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on using this model to design compounds that exploit subtle differences in the target binding sites to achieve greater isoform selectivity and reduce off-target effects.
References
-
Bhat, A., & Sharma, P. (2014). Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1851-1855. [Link]
-
Atef, H., Mohamed, M. F. A., Hassan, H. A., & Abuo-Rahma, G. E. A. (2022). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure, 1269, 133827. [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Grote, C., Lisurek, M., & Schade, D. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 305-316. [Link]
-
ResearchGate. (2023). Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. [Link]
-
Bhat, A., & Sharma, P. (2014). Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. PubMed. [Link]
-
Wang, Z., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(6), 1017-1043. [Link]
-
Alam, M. S., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 27(18), 5932. [Link]
-
ResearchGate. (2023). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]
-
Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]
-
Varghese, A., & Krishnan, A. (2015). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 2(4), 226-230. [Link]
-
Drug Design Org. (n.d.). Principles in Pharmacophore Elucidation. [Link]
-
Pirhadi, A., et al. (2021). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Journal of Chemical Information and Modeling, 61(5), 2333-2345. [Link]
-
Tighadouini, S., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal, 12(1), 122. [Link]
-
ResearchGate. (2025). Pharmacophore Modeling: Methods and Applications. [Link]
-
Abuelizz, H. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3163. [Link]
-
Shaik, A. B., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. [Link]
-
Sadybekov, A., & Katritch, V. (2021). PharmRL: Pharmacophore elucidation with Deep Geometric Reinforcement Learning. PLoS Computational Biology, 17(10), e1009578. [Link]
-
The Royal Society of Chemistry. (2012). Chapter 6: Pharmacophore Models in Drug Design. [Link]
-
Vergelli, C., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. FLORE. [Link]
-
Sgrignani, J., & Magistrato, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols, 5(3), 43. [Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]
-
J&K Scientific. (n.d.). 3-(4-Bromophenyl)pyrazole. [Link]
-
Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(6), 725-738. [Link]
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. [Link]
-
Dar, H. A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3760. [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Elkady, R. B. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2149-2162. [Link]
-
Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-cancer Drugs, 27(4), 278-285. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academicstrive.com [academicstrive.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles in Pharmacophore Elucidation - Drug Design Org [drugdesign.org]
- 7. dovepress.com [dovepress.com]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Pharmacophore mapping studies on pyrazoles as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: An In-Depth Guide for Researchers
This comprehensive guide provides a detailed, two-step protocol for the synthesis of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, this compound, incorporates a bromophenyl moiety, a common feature in many bioactive molecules that can serve as a handle for further chemical modifications through cross-coupling reactions. This application note details a robust and efficient synthesis route, beginning with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a classical Knorr pyrazole synthesis.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Claisen Condensation. Synthesis of the intermediate, methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, via a base-mediated Claisen condensation between 4-bromoacetophenone and dimethyl oxalate.
-
Step 2: Knorr Pyrazole Synthesis. Cyclization of the dicarbonyl intermediate with hydrazine hydrate to form the final pyrazole product.
Application Note: Unambiguous Structural Elucidation of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate using 1D NMR Spectroscopy
Abstract
This application note provides a detailed guide for the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. This pyrazole derivative is of significant interest in medicinal chemistry and materials science.[1][2] Accurate structural verification is paramount for its application in drug development and agrochemical research.[1][2] This document offers a comprehensive analysis of the expected chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a standardized protocol for sample preparation and data acquisition, ensuring reproducible and high-quality results for researchers in the field.
Introduction: The Structural Significance of Substituted Pyrazoles
Pyrazole derivatives form the core scaffold of numerous pharmacologically active compounds and functional materials.[3][4] The specific substitution pattern on the pyrazole ring dramatically influences the molecule's biological activity and physical properties. This compound combines several key structural motifs: a central pyrazole ring, a bromine-substituted aromatic ring, and a methyl ester group. The precise characterization of this arrangement is critical for understanding its structure-activity relationship (SAR).
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[5][6] By analyzing the chemical environment of each proton and carbon atom, we can confirm the connectivity and regiochemistry of the synthesized molecule. This guide will walk through the theoretical and practical aspects of interpreting the ¹H and ¹³C NMR spectra of this target compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established chemical shift ranges, analysis of similar structures, and general principles of NMR spectroscopy.[5][7][8]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | ~12-14 | broad singlet (br s) | - | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a downfield chemical shift. Its exact position and broadness can be influenced by solvent and concentration.[7] |
| H-2', H-6' (Aromatic) | ~7.70 | doublet (d) | ~8.5 | These protons are ortho to the pyrazole ring and are expected to be deshielded. They appear as a doublet due to coupling with H-3' and H-5'. |
| H-3', H-5' (Aromatic) | ~7.60 | doublet (d) | ~8.5 | These protons are meta to the pyrazole ring and ortho to the bromine atom. They appear as a doublet due to coupling with H-2' and H-6'. |
| H-4 (Pyrazole) | ~7.00 | singlet (s) | - | This single proton on the pyrazole ring is expected to appear as a singlet. |
| O-CH₃ (Ester) | ~3.95 | singlet (s) | - | The methyl protons of the ester group are in a distinct chemical environment and appear as a sharp singlet. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Ester) | ~162 | The carbonyl carbon of the ester group is highly deshielded. |
| C-5 (Pyrazole) | ~148 | This carbon is attached to the ester group and is part of the heterocyclic ring. |
| C-3 (Pyrazole) | ~145 | This carbon is attached to the bromophenyl group. |
| C-1' (Aromatic) | ~132 | The ipso-carbon of the phenyl ring attached to the pyrazole. |
| C-3', C-5' (Aromatic) | ~131.8 | These carbons are ortho to the bromine atom. |
| C-2', C-6' (Aromatic) | ~129 | These carbons are meta to the bromine atom. |
| C-4' (Aromatic) | ~123 | The carbon atom directly bonded to the bromine atom. |
| C-4 (Pyrazole) | ~110 | The protonated carbon of the pyrazole ring. |
| O-CH₃ (Ester) | ~52 | The methyl carbon of the ester group. |
Causality Behind Spectral Assignments
The predicted chemical shifts are rooted in the electronic environment of each nucleus.
-
¹H NMR:
-
Aromatic Protons: The protons on the 4-bromophenyl ring form an AA'BB' system, which often simplifies to two doublets at higher field strengths. The electron-withdrawing nature of the pyrazole ring deshields the ortho protons (H-2', H-6') relative to the meta protons (H-3', H-5').
-
Pyrazole Proton (H-4): This proton resides on an electron-rich heterocyclic ring, placing its signal in the aromatic region, but typically upfield from the protons on the bromophenyl ring.
-
N-H Proton: The proton attached to the nitrogen in the pyrazole ring is subject to hydrogen bonding and rapid exchange, leading to a characteristic broad signal in a very downfield region.[7]
-
Methyl Ester Protons: The O-CH₃ group is shielded compared to the aromatic protons and appears as a sharp singlet due to the absence of adjacent protons.
-
-
¹³C NMR:
-
Carbonyl Carbon: The C=O carbon of the ester is the most deshielded due to the strong electronegativity of the two oxygen atoms.
-
Pyrazole Carbons: The carbons within the pyrazole ring (C-3, C-4, C-5) have distinct chemical shifts influenced by the nitrogen atoms and the substituents.
-
Aromatic Carbons: The chemical shifts of the bromophenyl carbons are influenced by the bromine atom and the pyrazole ring. The carbon bearing the bromine (C-4') is shielded, while the ipso-carbon (C-1') is also clearly distinguishable.
-
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for similar compounds. Ensure the solvent is dry to minimize the exchange of the N-H proton.[7]
-
Concentration: Prepare a sample with a concentration of 5-10 mg in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Visualization of Structure and Workflow
Molecular Structure and Atom Numbering
Caption: Numbering scheme for this compound.
Workflow for NMR Data Interpretation
Caption: Step-wise workflow for NMR spectral interpretation.
Conclusion
The structural elucidation of this compound can be confidently achieved through the careful application and interpretation of ¹H and ¹³C NMR spectroscopy. By following the protocols and analytical framework presented in this note, researchers can ensure the identity and purity of their synthesized compounds. This foundational characterization is a critical step in the advancement of drug discovery and materials science research involving pyrazole-based scaffolds.
References
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
SpectraBase. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. [Link]
-
PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
ResearchGate. (2025). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
Application Note: Spectroscopic Characterization of Pyrazole Derivatives using IR and Mass Spectrometry
Abstract
Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with profound applications in drug discovery and development due to their wide spectrum of biological activities.[1][2] Unambiguous structural confirmation and purity assessment are paramount in the synthesis and quality control of these pharmacologically significant compounds. This guide provides a detailed framework for the effective use of two powerful analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We delve into the core principles, provide field-proven protocols, and explain the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their characterization workflows.
Introduction: The Significance of Pyrazole Characterization
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antidepressant properties, among others.[2] The successful synthesis and development of pyrazole-based active pharmaceutical ingredients (APIs) hinge on precise analytical characterization. IR spectroscopy offers a rapid, non-destructive method for identifying key functional groups, while mass spectrometry provides definitive information on molecular weight and structural fragmentation patterns.[5][6] An integrated approach using both techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of research and development efforts.[7][8]
Workflow for Spectroscopic Characterization
A logical and efficient workflow is crucial for the complete characterization of newly synthesized pyrazole derivatives. The process begins with sample purification, followed by parallel or sequential analysis by IR and MS to confirm functional groups and molecular weight, respectively. The combined data allows for a confident structural assignment.
Caption: A typical workflow for the characterization of pyrazole derivatives.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is an indispensable technique that identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[5][9] For pyrazole derivatives, IR is particularly effective for confirming the presence of the heterocyclic core and its substituents.
Key Vibrational Frequencies of Pyrazole Derivatives
The interpretation of an IR spectrum relies on recognizing characteristic absorption bands.[10] The table below summarizes the most important vibrational frequencies for pyrazole derivatives. The precise position of these bands can be influenced by substitution patterns and intermolecular interactions like hydrogen bonding.[4][11]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Pyrazole Ring) | Stretching | 3500 - 3100 | Medium, often broad | Present in N-unsubstituted pyrazoles. Broadening indicates hydrogen bonding.[12][13] |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Associated with C-H bonds on the pyrazole ring and any aryl substituents. |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong | From alkyl substituents on the ring. |
| C=N (Pyrazole Ring) | Stretching | 1600 - 1550 | Medium | A key indicator of the pyrazole ring structure.[2] |
| C=C (Pyrazole Ring) | Stretching | 1550 - 1450 | Medium to Strong | Multiple bands are often observed, confirming the aromatic nature of the ring. |
| Ring Vibrations | In-plane & Out-of-plane | 1450 - 1000 | Variable | Complex fingerprint region, unique to the specific substitution pattern.[12] |
| C=O (Substituent) | Stretching | 1750 - 1650 | Strong | Indicates the presence of carbonyl-containing groups (e.g., esters, ketones, amides). |
| NO₂ (Substituent) | Asymmetric & Symmetric Stretch | 1560 - 1490 & 1360 - 1300 | Strong | Characteristic bands for nitro-substituted pyrazoles.[12] |
Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
ATR is a modern, rapid sampling technique that requires minimal sample preparation, making it ideal for routine analysis in drug development.[14]
Objective: To obtain a high-quality IR spectrum of a solid pyrazole derivative to confirm its functional groups.
Materials:
-
Spatula
-
Solid pyrazole derivative sample (1-2 mg)
-
FT-IR Spectrometer with a Diamond ATR accessory
-
Isopropanol or ethanol for cleaning
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing & Interpretation: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting absorbance or transmittance spectrum, identifying key peaks and comparing them to the expected values in the table above.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened soft tissue (e.g., isopropanol) to prevent cross-contamination.
Mass Spectrometry: Determining Molecular Weight and Structure
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight with high accuracy and offers structural clues through the analysis of fragmentation patterns.[5]
Ionization Techniques: ESI vs. EI
The choice of ionization method is critical and depends on the analyte's properties and the desired information.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules, common in drug discovery.[15][16] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, giving a clear indication of the molecular weight with minimal fragmentation in a single-stage MS experiment.[16][17]
-
Electron Impact (EI): A hard ionization technique that bombards the molecule with high-energy electrons.[15][16] This causes extensive and reproducible fragmentation, creating a unique "fingerprint" for a compound that can be compared to spectral libraries.[17] However, the molecular ion (M⁺˙) may be weak or absent for some molecules.[16]
Fragmentation Patterns of Pyrazole Derivatives
Under EI conditions, pyrazole derivatives undergo characteristic fragmentation, which is invaluable for structural confirmation.[18][19] The primary fragmentation pathways often involve the cleavage of the pyrazole ring or the loss of substituents.
Caption: General fragmentation pathways for pyrazole derivatives in EI-MS.
Common fragmentation includes the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂) from the heterocyclic ring.[20] The specific fragments observed are highly dependent on the nature and position of the substituents. For example, a key fragmentation of the pyrimidine ring in pyrazolo[1,5-a]pyrimidine involves the expulsion of acrylonitrile.[18]
Protocol: LC-MS Analysis using Electrospray Ionization (ESI)
This protocol is designed for the routine confirmation of the molecular weight of a synthesized pyrazole derivative.
Objective: To determine the accurate molecular weight of a pyrazole derivative.
Materials:
-
Synthesized pyrazole derivative
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Volumetric flasks and pipettes
-
LC-MS system equipped with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent. The causality here is to avoid saturating the detector and to ensure efficient ionization. Filter the solution through a 0.22 µm syringe filter to remove particulates that could clog the system.
-
Method Setup (Infusion): For rapid molecular weight confirmation, direct infusion is often sufficient. Set the ESI source parameters (e.g., capillary voltage: 3-4 kV, drying gas flow: 5-10 L/min, gas temperature: 250-350 °C). Infuse the sample at a low flow rate (5-10 µL/min).
-
Method Setup (LC-MS): For analyzing mixtures or assessing purity, an LC separation is required.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically with 0.1% formic acid to promote protonation for positive ion mode).
-
Injection Volume: 1-5 µL.
-
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-1000). Ensure the expected molecular weight falls within this range.
-
Data Analysis & Validation:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ (in positive ion mode) or the deprotonated molecule [M-H]⁻ (in negative ion mode).
-
Look for common adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺, which can further validate the molecular weight.
-
The presence of a peak at the expected m/z provides strong evidence for the successful synthesis of the target compound.
-
Integrated Data Analysis: A Self-Validating Approach
The true power of these techniques is realized when the data are integrated. The IR spectrum confirms the presence of the N-H bond and the C=O group of a hypothetical N-unsubstituted pyrazole-carboxamide. The ESI-MS spectrum then confirms the molecular weight of this exact structure. If a subsequent synthetic step involves N-alkylation, the new IR spectrum should show the disappearance of the N-H stretch, and the MS spectrum should show a corresponding mass shift. This synergy between the techniques provides a robust, self-validating system for structural confirmation.
Conclusion
IR spectroscopy and mass spectrometry are complementary and essential tools in the arsenal of any researcher working with pyrazole derivatives.[1][21] IR provides a rapid assessment of molecular functionality, while MS delivers precise molecular weight and structural information. By employing the systematic workflows and validated protocols outlined in this guide, scientists can ensure the identity, purity, and quality of their compounds, thereby accelerating the drug discovery and development process with confidence and scientific rigor.[7][8]
References
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]
-
IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. Available at: [Link]
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. Available at: [Link]
-
IR spectrum of pyrazoline 9. ResearchGate. Available at: [Link]
-
A vibrational assignment for pyrazole. Journal of the Chemical Society B - RSC Publishing. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link]
-
Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]
-
Mass spectrometry applications for drug discovery and development. European Pharmaceutical Review. Available at: [Link]
-
Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central. Available at: [Link]
-
NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. Available at: [Link]
-
Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. Visnav. Available at: [Link]
-
Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. Available at: [Link]
-
Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. Available at: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]
-
IR spectroscopy in drug research. Wiley Analytical Science. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcjournals.org [arcjournals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. science24.com [science24.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. visnav.in [visnav.in]
Application Notes & Protocols: A Multi-Tiered Strategy for the Biological Screening of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, multi-tiered guide for the biological screening of the novel chemical entity, methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Consequently, a systematic and logical screening cascade is essential to elucidate the therapeutic potential of this specific derivative. This guide moves beyond a simple listing of protocols to explain the scientific rationale behind the proposed screening strategy, which begins with broad in silico predictions and progresses through primary in vitro viability and antimicrobial assays to more focused secondary enzyme inhibition studies. Our aim is to provide a robust framework that is both scientifically rigorous and adaptable to the specific findings at each stage of the investigation.
Introduction to the Target Compound
This compound is a heterocyclic compound featuring a central pyrazole ring, a structure known for its diverse pharmacological activities[3]. The presence of the 4-bromophenyl group and a methyl carboxylate ester at positions 3 and 5, respectively, offers unique electronic and steric properties that may confer specific biological activities. Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents[1][4]. For instance, Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole core and functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme[2][5]. The structural similarities of our target compound to known bioactive molecules warrant a thorough investigation into its potential therapeutic applications.
This guide proposes a hierarchical screening approach, designed to efficiently identify and characterize the biological activity of this compound.
Tier 1: In Silico Screening & Target Prioritization
Rationale: Before embarking on resource-intensive wet-lab experiments, in silico molecular docking can provide valuable predictive insights into the compound's potential biological targets. This computational method models the interaction between a ligand (our compound) and the binding site of a protein, helping to prioritize experimental assays. Given the known activities of pyrazole derivatives, we will prioritize protein targets associated with cancer, inflammation, and microbial pathogenesis.
Protocol 1: Molecular Docking
-
Protein Target Selection: Based on literature precedents for pyrazole scaffolds, select a panel of relevant protein targets.[6][7][8][9]
-
Protein and Ligand Preparation:
-
Retrieve the 3D crystal structures of the selected proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of this compound and optimize its geometry using computational chemistry software.
-
-
Docking Simulation:
-
Define the binding site (active site) on each protein target.
-
Use a validated docking program (e.g., AutoDock) to predict the binding conformation and affinity of the compound within the defined binding site.[7]
-
-
Analysis of Results:
-
Analyze the docking scores (binding energy) to rank the potential targets. A lower binding energy suggests a more favorable interaction.
-
Visualize the docked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues.
-
Hypothetical Data Presentation
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Implied Activity |
| CDK2 | 2VTO | -10.1 | LEU83, LYS33, ASP145 | Anticancer |
| VEGFR-2 | 2QU5 | -9.5 | CYS919, ASP1046, GLU885 | Anticancer (Anti-angiogenic) |
| COX-2 | 5IKR | -8.8 | ARG513, TYR385, SER530 | Anti-inflammatory |
| S. aureus DHFR | 2W9S | -7.5 | PHE92, LEU20, ILE49 | Antibacterial |
Tier 2: Primary In Vitro Screening
Rationale: The next logical step is to validate the in silico predictions and conduct broad screening for cytotoxic and antimicrobial activity using established cell-based and microbial assays. This tier will determine if the compound has any general biological effect at achievable concentrations.
Protocol 2: MTT Assay for Cellular Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[11][12] A reduction in signal indicates decreased cell viability.
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.[13]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[14][15][16]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well.[16] Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[16]
Hypothetical Data Presentation
Table 2: Cytotoxicity (IC₅₀) of this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 28.7 |
| HEK293 (Normal Kidney) | >100 |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Gram Stain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | 32 |
| Escherichia coli | Negative | >128 |
| Candida albicans | N/A (Fungus) | 64 |
Tier 3: Secondary & Mechanism of Action (MOA) Assays
Rationale: If promising activity is observed in the primary screens (e.g., potent and selective cytotoxicity against a cancer cell line), the next step is to investigate the underlying mechanism of action. Based on the hypothetical data above suggesting anticancer activity, a logical follow-up would be an enzyme inhibition assay targeting a relevant kinase, as predicted by the docking study.
Protocol 4: In Vitro Enzyme Inhibition Assay (e.g., for CDK2)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[17][18] For a kinase like CDK2, this typically involves quantifying the phosphorylation of a substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human CDK2/Cyclin E enzyme, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP.
-
Assay Reaction:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the CDK2/Cyclin E enzyme and incubate briefly to allow for binding.
-
Initiate the reaction by adding the substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or luminescence-based assays that measure the depletion of ATP.
-
Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration and determine the IC₅₀ value.
Experimental & Logical Workflows
The overall screening cascade is designed to be a decision-making tree, where results from one tier guide the experiments in the next.
Caption: A logical workflow for the biological screening of a novel compound.
Hypothetical Signaling Pathway Inhibition
If the compound is found to inhibit CDK2, it would interfere with the cell cycle progression, a key pathway in cancer.
Caption: Hypothetical inhibition of the G1/S cell cycle transition by targeting CDK2.
Conclusion
This application note outlines a systematic, tiered approach for the biological characterization of this compound. By integrating in silico prediction with a cascade of in vitro assays, from broad primary screens to specific mechanism-of-action studies, researchers can efficiently and effectively explore the therapeutic potential of this novel compound. The provided protocols serve as a robust starting point, which should be adapted and expanded based on the empirical data generated at each stage of the investigation.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT (Assay protocol - Protocols.io). (2023). protocols.io. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). IntechOpen. Retrieved from [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. Retrieved from [Link]
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. Retrieved from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. blog.biobide.com [blog.biobide.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate in Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate as a versatile starting point for novel drug discovery campaigns. While this specific molecule is not extensively characterized in public literature, its structural motifs—the pyrazole core, a bromophenyl group amenable to further modification, and a carboxylate ester—suggest significant potential.[3][4] This guide outlines hypothesized therapeutic applications based on the well-documented activities of analogous structures and provides detailed, field-proven protocols for the systematic biological evaluation of this compound and its future derivatives.
Introduction: The Pyrazole Scaffold as a Proven Pharmacophore
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties allowing for diverse biological interactions.[2][5] The clinical and commercial success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib , the anti-obesity drug Rimonabant , and the kinase inhibitor Crizotinib , validates the therapeutic potential of this chemical class.[1][6] These molecules demonstrate a remarkable range of activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[7][8]
This compound (herein referred to as MPC-Br ) incorporates three key features of interest:
-
The 1H-pyrazole-5-carboxylate core: A foundational scaffold for potent biological activity.
-
The 3-(4-bromophenyl) group: Provides a site for potential structure-activity relationship (SAR) studies through cross-coupling reactions (e.g., Suzuki coupling) and may enhance binding affinity in certain protein targets.[4]
-
The 5-methyl ester: Acts as a potential metabolic site and a handle for conversion to amides or other functional groups to modulate solubility and target engagement.[9]
This application note will serve as a strategic guide to unlock the therapeutic potential of MPC-Br, detailing robust protocols for its evaluation in key disease areas.
Structural Profile and Hypothesized Therapeutic Pathways
The chemical profile of MPC-Br suggests several promising avenues for investigation in drug discovery. Its structure is a logical starting point for exploring inhibition of enzymes and pathways where related pyrazoles have shown significant activity.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉BrN₂O₂ |
| Molecular Weight | 281.11 g/mol |
| CAS Number | 1525041-09-1 (for the 1-methyl isomer) |
| Key Functional Groups | 1H-Pyrazole, 4-Bromophenyl, Methyl Carboxylate |
The primary hypothesized applications for MPC-Br are summarized in the diagram below.
Caption: Hypothesized therapeutic pathways for MPC-Br.
Experimental Screening Cascade: A Strategic Workflow
A systematic approach is critical to efficiently evaluate the biological potential of a new chemical entity. We propose a tiered screening cascade that begins with broad phenotypic assays and progresses to more specific, mechanism-based studies for confirmed "hits."
Caption: Proposed experimental workflow for MPC-Br evaluation.
Detailed Application Protocols
The following protocols are designed to be self-validating, incorporating necessary controls and providing a clear rationale for each step.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay provides a primary assessment of the compound's anti-proliferative effects against cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]
-
Objective: To determine the 50% growth inhibition concentration (GI₅₀) of MPC-Br.
-
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MPC-Br, dissolved in DMSO to create a 10 mM stock solution.
-
Doxorubicin (positive control), dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well microplates.
-
Plate reader (570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of MPC-Br (e.g., from 100 µM to 0.1 µM) in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells for vehicle control (DMSO only) and positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for anti-proliferative agents to exert their effect.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the GI₅₀ value using non-linear regression.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[9]
-
Objective: To determine the MIC of MPC-Br against representative bacterial and fungal strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
MPC-Br (10 mM stock in DMSO).
-
Positive controls (e.g., Ampicillin for bacteria, Fluconazole for fungi).
-
96-well microplates.
-
-
Procedure:
-
Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of a 2X starting concentration of MPC-Br to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of MPC-Br where no visible growth is observed.
-
Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of MPC-Br to inhibit a specific kinase, a common mechanism for pyrazole-based anticancer agents.[11]
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of MPC-Br against VEGFR-2 kinase.
-
Materials:
-
Recombinant human VEGFR-2 enzyme.
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide).
-
ATP (Adenosine triphosphate).
-
Sorafenib (positive control).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar technology that measures kinase activity by quantifying ADP produced.
-
384-well plates.
-
Luminometer.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of MPC-Br and Sorafenib in kinase buffer.
-
Kinase Reaction: To a 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound (MPC-Br) or control. Allow to incubate for 10-15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Develop Luminescence: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the initial kinase activity.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis: Convert the raw luminescence data into percent inhibition relative to a no-inhibitor control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Data Interpretation and Future Directions
The successful execution of these protocols will generate quantitative data to guide the progression of an MPC-Br-based drug discovery project.
Table 1: Example Data Summary for Hit Characterization
| Assay | Test Compound | Result (IC₅₀ / GI₅₀ / MIC) | Positive Control | Result (Control) |
| Cytotoxicity (HCT116) | MPC-Br | 5.2 µM | Doxorubicin | 0.8 µM |
| Kinase Assay (VEGFR-2) | MPC-Br | 850 nM | Sorafenib | 30 nM |
| Antimicrobial (S. aureus) | MPC-Br | 16 µg/mL | Ampicillin | 2 µg/mL |
A "hit" from these primary screens warrants advancement to lead optimization. The key synthetic handles on the MPC-Br scaffold—the bromophenyl group and the methyl ester—are ideal for creating a focused library of analogs to establish a robust SAR.[4] For example, Suzuki coupling reactions at the 4-position of the phenyl ring can explore the impact of different aryl substituents, while amidation of the ester can modulate solubility and hydrogen bonding potential. Promising compounds should then be advanced into relevant in vivo models, such as tumor xenograft studies for anticancer candidates or murine infection models for antimicrobial leads.[2][11]
Conclusion
This compound represents a promising and synthetically tractable starting point for the discovery of novel therapeutic agents. Its foundation on the proven pyrazole scaffold suggests a high probability of biological activity. The strategic workflow and detailed protocols provided herein offer a robust framework for researchers to systematically evaluate its potential in oncology, inflammation, and infectious diseases, paving the way for the development of next-generation medicines.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC). [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology ePubl. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information (PMC). [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent advances in the therapeutic applications of pyrazolines. National Center for Biotechnology Information (PMC). [Link]
-
Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. ResearchGate. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
-
3-(4-bromophenyl)-5-methyl-1H-pyrazole. PubChem. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
Application Note & Protocol: Scaling Up the Synthesis of Pyrazole-5-Carboxylate Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the scale-up of pyrazole-5-carboxylate synthesis, a critical process for the production of numerous active pharmaceutical ingredients (APIs). Pyrazole derivatives are foundational scaffolds in a wide array of therapeutics.[1][2][3][4][5] This protocol emphasizes a robust and scalable adaptation of the Knorr pyrazole synthesis, focusing on the cyclocondensation of a β-ketoester with a hydrazine derivative.[1][6][7] The methodologies presented are designed to be reproducible and efficient, addressing common challenges encountered during the transition from laboratory to pilot-plant or industrial-scale production. Key considerations for reaction optimization, process safety, and purification at scale are discussed in detail.
Introduction: The Significance of Pyrazole-5-Carboxylates in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of a multitude of commercially successful drugs and clinical candidates.[1][5][8] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal building block for designing molecules with specific biological activities. Pyrazole-5-carboxylates, in particular, serve as versatile intermediates, allowing for further functionalization to generate diverse libraries of compounds for screening and lead optimization.[1][3] The efficient and cost-effective large-scale synthesis of these intermediates is, therefore, a critical bottleneck in the drug development pipeline. This application note aims to provide a comprehensive and practical protocol to address this challenge.
The Synthetic Strategy: A Scalable Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a classic and highly effective method for constructing the pyrazole ring.[1][6][7] For the synthesis of pyrazole-5-carboxylates, a β-ketoester is the preferred 1,3-dicarbonyl component.[1][7] This approach offers several advantages for scale-up:
-
High Atom Economy: The reaction is a condensation, with the primary byproduct being water, which aligns with green chemistry principles.[4]
-
Readily Available Starting Materials: A wide variety of hydrazine derivatives and β-ketoesters are commercially available at bulk scale.
-
Robust and High-Yielding: The reaction is generally high-yielding and tolerant of a range of functional groups, minimizing the need for extensive protecting group strategies.[7][9]
The overall synthetic workflow can be broken down into two main stages: the initial cyclocondensation to form the pyrazole-5-carboxylate ester, followed by an optional hydrolysis step to yield the corresponding carboxylic acid, a common precursor for amide coupling reactions.[1]
Visualizing the Workflow: From Starting Materials to Final Product
The following diagram illustrates the key steps in the scalable synthesis of pyrazole-5-carboxylate compounds.
Caption: General workflow for the scalable synthesis of pyrazole-5-carboxylate compounds.
Detailed Protocol for Scaled-Up Synthesis
This protocol provides a step-by-step guide for the synthesis of a generic pyrazole-5-carboxylate ester, followed by its hydrolysis. The quantities provided are for a laboratory-scale synthesis and can be scaled linearly for pilot-plant production with appropriate engineering controls.
Stage 1: Synthesis of Pyrazole-5-Carboxylate Ester
Materials:
| Reagent/Solvent | Molar Equivalent | Purity | Notes |
| Hydrazine Derivative | 1.0 eq | >98% | Ensure dryness if sensitive to moisture. |
| β-Ketoester | 1.0 eq | >98% | |
| Ethanol (EtOH) | 5-10 volumes | Anhydrous | Solvent volume can be adjusted for slurry concentration. |
| Glacial Acetic Acid | 0.1 eq (catalytic) | ACS Grade | |
| Ethyl Acetate (EtOAc) | As needed for work-up | Reagent Grade | |
| Saturated Sodium Bicarbonate (NaHCO₃) | As needed for work-up | ||
| Brine | As needed for work-up | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed for drying |
Procedure:
-
Reactor Setup: In a appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the hydrazine derivative (1.0 eq) and ethanol (5-10 volumes).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the stirred solution.
-
Reagent Addition: Slowly add the β-ketoester (1.0 eq) to the reaction mixture at ambient temperature. The addition should be controlled to manage any initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 2-6 hours. Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half under reduced pressure.
-
Work-up and Purification:
-
Dilute the concentrated mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The crude pyrazole-5-carboxylate ester can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).
-
Stage 2: Hydrolysis to Pyrazole-5-Carboxylic Acid (Optional)
Materials:
| Reagent/Solvent | Molar Equivalent | Purity | Notes |
| Pyrazole-5-Carboxylate Ester | 1.0 eq | >95% | From Stage 1. |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | 1.5 - 3.0 eq | ACS Grade | LiOH is often preferred for milder conditions. |
| Tetrahydrofuran (THF) | 3-5 volumes | Reagent Grade | |
| Water (H₂O) | 1-2 volumes | Deionized | |
| Hydrochloric Acid (HCl), 1M | As needed for acidification |
Procedure:
-
Dissolution: In a suitable reactor, dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (typically a 3:1 ratio).[1]
-
Base Addition: Add the chosen hydroxide base (1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or HPLC.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and slowly add 1M HCl to acidify the solution to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.[10]
-
Isolation: Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.[10] Collect the solid product by filtration, wash the filter cake thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the pure pyrazole-5-carboxylic acid.[10]
Key Considerations for Scale-Up
Transitioning from a laboratory-scale synthesis to a larger production scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Reaction Kinetics and Thermodynamics
-
Heat Transfer: The cyclocondensation reaction is often exothermic. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Careful control of the addition rate of the β-ketoester and adequate cooling capacity are crucial to prevent thermal runaways.
-
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the reactor. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The choice of impeller and stirring speed should be optimized for the specific reactor geometry and reaction mixture viscosity.
Purification and Isolation
-
Crystallization: Recrystallization is a highly effective and scalable purification technique for solid products. The choice of solvent system is critical and should be optimized to provide good recovery of the desired product with high purity. Seeding strategies may be necessary to control crystal size and morphology, which can impact filtration and drying characteristics.
-
Filtration and Drying: The efficiency of filtration and drying operations can significantly impact the overall process time and product quality. The choice of filtration equipment (e.g., Nutsche filter-dryer) and drying conditions (temperature, vacuum) should be carefully considered.
Process Safety
-
Hazardous Reagents: While the described protocol avoids highly hazardous reagents, a thorough safety assessment should always be conducted for any chemical process.[8] This includes evaluating the toxicity, flammability, and reactivity of all materials used.
-
Pressure and Temperature Control: Robust control systems for monitoring and maintaining reaction temperature and pressure are essential for safe operation at scale. Emergency relief systems should be in place to handle any unforeseen deviations.
-
Continuous Flow Chemistry: For certain applications, transitioning to a continuous flow process can offer significant advantages in terms of safety, efficiency, and scalability.[11][12] Flow chemistry allows for better control over reaction parameters and minimizes the inventory of hazardous intermediates at any given time.[12]
Conclusion
The scalable synthesis of pyrazole-5-carboxylate compounds is a cornerstone of modern pharmaceutical development. The Knorr pyrazole synthesis provides a reliable and efficient route to these valuable intermediates. By carefully considering the principles of process chemistry and chemical engineering, the laboratory-scale protocol presented herein can be successfully scaled to meet the demands of pilot-plant and industrial production. A focus on reaction kinetics, thermodynamics, purification, and process safety is paramount to achieving a robust, reproducible, and economically viable manufacturing process.
References
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Knorr Pyrazole Synthesis - Chem Help Asap.
- Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale | Organic Process Research & Development - ACS Publications.
- Pyrazole synthesis - Organic Chemistry Portal.
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications - ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
analytical techniques for purity assessment of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Introduction
Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a key intermediate and building block in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] The purity of this compound is of paramount importance as impurities can significantly impact the safety, efficacy, and overall quality of the final products.[3] This application note provides a comprehensive guide to the analytical techniques for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals.
The methodologies outlined herein are grounded in the principles of scientific integrity and are designed to be self-validating systems, aligning with the guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6] The primary focus is on chromatographic techniques for the separation and quantification of organic impurities, supplemented by spectroscopic and other methods for structural elucidation and confirmation of elemental composition.
Understanding Potential Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The Knorr pyrazole synthesis, a common method for preparing pyrazole derivatives, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] Potential impurities in the synthesis of this compound may include:
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents.
-
Intermediates: Incompletely cyclized or derivatized intermediates.
-
By-products: Formation of regioisomers, which can be challenging to separate due to similar physicochemical properties.[7][8]
-
Degradation Products: Products formed during synthesis, purification, or storage.[9]
Analytical Workflow for Purity Assessment
A multi-tiered analytical approach is recommended to ensure a comprehensive purity assessment. This workflow combines a primary quantitative method with orthogonal techniques for confirmation and characterization.
Figure 1: Integrated workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the cornerstone for quantitative purity analysis of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
Principle of Separation
Reverse-phase HPLC (RP-HPLC) is the preferred mode of separation for moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 5% B to 95% B over 20 minutes | A gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a DAD can be used to monitor multiple wavelengths. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, system suitability must be established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Data Analysis and Purity Calculation
The purity is typically determined by area normalization, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, especially for known impurities, a reference standard of the impurity should be used to determine its relative response factor.
Orthogonal and Confirmatory Techniques
To ensure the trustworthiness of the purity assessment, orthogonal methods with different separation and detection principles should be employed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To identify unknown impurities detected by HPLC.
Protocol: The same chromatographic conditions as the HPLC-UV method can often be used, with the mass spectrometer detector providing mass-to-charge ratio (m/z) information for each eluting peak. This data is invaluable for the structural elucidation of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To detect and identify volatile and semi-volatile impurities, such as residual solvents.[8]
Protocol:
-
Instrumentation: GC system with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A suitable temperature gradient to separate solvents with a range of boiling points.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane) and inject directly into the GC.
Quantitative Nuclear Magnetic Resonance (qNMR)
Purpose: To provide an absolute purity assessment without the need for a reference standard of the analyte.[10][11] It serves as an excellent orthogonal technique to chromatography.
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be determined.
Protocol:
-
Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) x (N_std / I_std) x (MW_analyte / m_analyte) x (m_std / MW_std) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis (CHN)
Purpose: To confirm the elemental composition (Carbon, Hydrogen, Nitrogen) of the compound.[12]
Principle: The sample is combusted at high temperature, and the resulting gases (CO2, H2O, N2) are separated and quantified. The measured percentages of C, H, and N are compared to the theoretical values for the molecular formula of this compound (C11H9BrN2O2).
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.
Validation of Analytical Procedures
All analytical methods used for purity assessment must be validated in accordance with ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[13][14] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Figure 2: Key validation parameters for an analytical purity method.
Conclusion
The purity assessment of this compound requires a comprehensive and well-validated analytical strategy. A primary HPLC-UV method provides robust quantitative data on organic impurities, while orthogonal techniques such as LC-MS, GC-MS, qNMR, and elemental analysis offer confirmatory evidence and a more complete purity profile. By implementing the protocols and validation strategies outlined in this application note, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of their downstream applications.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
A3P. (n.d.). Some good validation practices for analytical procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. Retrieved from [Link]
-
Spectrabase. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-nitro-, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine compounds. Retrieved from [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
ScienceDirect. (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]
-
IntechOpen. (n.d.). Formation of Brominated Organic Compounds in Chlorinated Drinking Water. Retrieved from [Link]
-
MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]
-
Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ikev.org [ikev.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. gxp-academy.org [gxp-academy.org]
- 15. asean.org [asean.org]
Application Note: A Validated Protocol for Screening Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Against Pathogenic Fungi
Introduction: The Rationale for Screening Novel Pyrazole Compounds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Pyrazole derivatives have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The pyrazole ring is a key pharmacophore in several commercial fungicides, often targeting critical cellular processes like the succinate dehydrogenase enzyme.[1][5]
The subject of this protocol, Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate , is a synthetic pyrazole derivative. While specific data on this exact molecule is limited, its structural motifs—a bromophenyl group and a pyrazole carboxylate core—are features present in compounds with demonstrated biological activity, including use as intermediates in the synthesis of fungicides.[6][7] Therefore, a systematic and validated screening approach is crucial to determine its potential as an antifungal lead compound.
This application note provides a detailed, step-by-step protocol for determining the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens. The methodology is grounded in the internationally recognized standards for antifungal susceptibility testing developed by the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 and M27-A3 documents, ensuring reproducibility and reliability of the generated data.[8][9][10][11]
Principle of the Assay: Broth Microdilution
The cornerstone of this screening protocol is the broth microdilution method .[10][12][13] This technique is a highly standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism after a specified incubation period.
The assay involves preparing a two-fold serial dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungal pathogen. After incubation under controlled conditions, the plates are visually or spectrophotometrically inspected for fungal growth. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit the fungus.
To further characterize the compound's activity, a secondary assay to determine the Minimum Fungicidal Concentration (MFC) can be performed. The MFC is the lowest concentration of an agent that results in a ≥99.9% reduction in the initial inoculum, distinguishing between fungistatic (growth-inhibiting) and fungicidal (killing) activity.[14][15][16] This is achieved by sub-culturing the contents of the wells that show no visible growth onto drug-free agar plates.[16][17]
Workflow & Experimental Design
The overall experimental workflow is designed to ensure systematic evaluation and data integrity. Key to this design is the inclusion of multiple controls to validate the assay's performance.
Detailed Protocols
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Fungal Strains (Example Panel):
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Culture Media:
-
Reagents: Sterile saline (0.85% NaCl), 0.1% Tween 20 (for molds)
-
Equipment & Consumables:
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Hemocytometer
-
Incubator (35-37°C)
-
Pipettes and sterile tips
-
Sterile tubes and flasks
-
Protocol 1: Preparation of Fungal Inoculum
Causality: The density of the fungal inoculum is a critical variable. A suspension that is too dense can overwhelm the compound, leading to falsely high MICs, while a sparse inoculum may result in falsely low MICs. CLSI standards provide rigorously tested inoculum ranges to ensure inter-laboratory consistency.[8][10]
For Yeasts (C. albicans, C. neoformans):
-
Streak the yeast strain onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[20]
-
Prepare a working inoculum by diluting this adjusted suspension 1:1000 in RPMI-1640 medium. This yields a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[21]
For Molds (A. fumigatus):
-
Grow the mold on a PDA slant at 35°C for 5-7 days until sporulation is evident.
-
Gently flood the slant with 2 mL of sterile saline containing 0.1% Tween 20. The Tween 20 acts as a surfactant to help suspend the hydrophobic conidia.[19][22]
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and let the heavy hyphal fragments settle for 5 minutes.[22]
-
Transfer the upper, conidia-rich suspension to a new tube.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ conidia/mL using a hemocytometer for counting. This suspension is the final working inoculum in RPMI-1640.
Protocol 2: Broth Microdilution for MIC Determination
Causality: A serial two-fold dilution is essential for precisely determining the MIC endpoint. The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.
-
Compound Preparation: Prepare a 1.28 mg/mL stock solution of this compound in DMSO. Note: The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Plate Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of RPMI-1640 to well 12 (Sterility Control).
-
-
Serial Dilution:
-
Add 20 µL of the compound stock solution to 180 µL of RPMI in a separate tube to create a 128 µg/mL working solution.
-
Add 200 µL of this 128 µg/mL solution to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 100 µL from well 10. The final concentrations will range from 64 µg/mL to 0.125 µg/mL.
-
Well 11 serves as the Growth Control (no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal working inoculum (from Protocol 4.2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (except 12) will be 200 µL.
-
-
Controls: Include a row for a positive control drug (e.g., Fluconazole for Candida and Cryptococcus, Voriconazole for Aspergillus) prepared in the same manner.
-
Incubation: Seal the plates (e.g., with Parafilm) to prevent evaporation and incubate at 35°C.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
Causality: This step is crucial for determining if the compound is cidal or static. A fungicidal agent is often preferred for treating infections in immunocompromised patients. The standard definition for MFC is the concentration that kills ≥99.9% of the initial inoculum.[14][15]
-
Following MIC determination, select the wells that show complete visual inhibition of growth (i.e., the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly by gentle pipetting.
-
Using a pipette, spot 10-20 µL from each well onto a labeled section of a drug-free SDA or PDA plate.[16]
-
Also, plate a sample from the Growth Control well (Well 11) to confirm the viability of the initial inoculum.
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the plates at 35°C for 24-48 hours, or until robust growth is seen in the spot from the growth control.
-
The MFC is the lowest compound concentration that results in no growth or a significant reduction in colonies (e.g., ≤3 colonies, corresponding to ≥99.9% killing) on the agar plate.[16][17][25]
Data Analysis and Interpretation
Reading the MIC
-
Visual Reading: The MIC is the lowest concentration of the compound at which there is a complete absence of visible growth. For azoles, a prominent reduction in growth (≥50% inhibition compared to the growth control) is often used as the endpoint.[13]
-
Spectrophotometric Reading: Alternatively, the plate can be read using a microplate reader at 530 nm. The MIC can be defined as the concentration that inhibits growth by ≥90% (MIC-0) or ≥50% (MIC-2) relative to the growth control.
Validating the Assay
Before interpreting results for the test compound, verify the controls:
-
Sterility Control (Well 12): Must be clear, indicating no contamination.
-
Growth Control (Well 11): Must show robust turbidity or a fungal pellet, confirming the organism's viability.
-
Positive Control (e.g., Fluconazole): The MIC for the reference strain should fall within the expected quality control range published by CLSI.[26][27]
Presenting the Data
Summarize the MIC and MFC data in a clear, tabular format.
Table 1: Example Antifungal Susceptibility Data
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans ATCC 90028 | M34BP-5C | 8 | 32 | 4 |
| Fluconazole | 0.5 | >64 | >128 | |
| Cryptococcus neoformans ATCC 208821 | M34BP-5C | 16 | 16 | 1 |
| Amphotericin B | 0.25 | 0.5 | 2 | |
| Aspergillus fumigatus ATCC 204305 | M34BP-5C | 32 | >64 | >2 |
| Voriconazole | 0.5 | 2 | 4 |
M34BP-5C: this compound
Interpretation of MFC/MIC Ratio:
-
MFC/MIC ≤ 4: The compound is generally considered fungicidal .
-
MFC/MIC > 4: The compound is generally considered fungistatic .
Conclusion
This application note provides a comprehensive and validated framework for the initial antifungal screening of this compound. By adhering to standardized methodologies derived from CLSI guidelines, researchers can generate reliable and reproducible data on the compound's MIC and MFC.[9][10] This information is the critical first step in evaluating its potential as a lead candidate for the development of new and urgently needed antifungal therapies.
References
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. CLSI.
-
Zhu, H., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(12), 20676–20691. [Link]
-
Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd ed. CLSI standard M38. CLSI. [Link]
-
Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2658, 3–16. [Link]
-
Zhu, H., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]
-
Chen, Q., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-94. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. CDC. [Link]
-
Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2658, 3-16. [Link]
- Memon, W., & Zhang, S. (2024). Comparison of Antifungal Susceptibility Testing Methods for Filamentous Organisms: Microbroth Dilution vs. Agar Gradients Strips vs. Agar Dilution Panels.
-
Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]
-
Baddley, J. W., et al. (2001). Antifungal Susceptibilities of Cryptococcus neoformans. Emerging Infectious Diseases, 7(3), 481–483. [Link]
-
Wang, W., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Moretti-Bonim, M. H., et al. (2007). Antifungal susceptibility testing and genotyping characterization of Cryptococcus neoformans and gattii isolates from HIV-infected patients of Ribeirão Preto, São Paulo, Brazil. Revista do Instituto de Medicina Tropical de São Paulo, 49(6), 379–384. [Link]
-
Li, Y., et al. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. Frontiers in Cellular and Infection Microbiology, 11, 694065. [Link]
-
Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
-
Garcia-Hermoso, D., & Alanio, A. (2023). Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations. Journal of Fungi, 9(5), 557. [Link]
-
Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts, M27M44S. CLSI. [Link]
-
Bustamante, B., & Martins, M. A. (2012). Molecular characterization and antifungal susceptibility of Cryptococcus neoformans strains collected from a single institution in Lima, Peru. Revista Iberoamericana de Micología, 29(4), 218–221. [Link]
-
Centers for Disease Control and Prevention. (2024). Laboratory Azole-Resistant Aspergillus fumigatus Screening. CDC. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]
-
Spampinato, C., & Leonardi, D. (2023). Minimum fungicidal concentration assessment method. ResearchGate. [Link]
- Various Authors. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar.
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
-
Spampinato, C., & Leonardi, D. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(8), 838. [Link]
-
Meletiadis, J., et al. (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 41(7), 2943–2948. [Link]
-
Espinel-Ingroff, A., et al. (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 41(7), 3276–3279. [Link]
-
Alastruey-Izquierdo, A., et al. (2024). Azole resistance screening in Aspergillus fumigatus sensu stricto using the azole-containing agar method (EUCAST E.Def 10.2): conidial suspension filtration and inoculum adjustment before inoculum preparation may not be needed. Journal of Clinical Microbiology. [Link]
-
Espinel-Ingroff, A., et al. (2003). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. [Link]
-
de Castro, P. A., et al. (2020). Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine. mSphere, 5(4), e00593-20. [Link]
-
JoVE (Journal of Visualized Experiments). (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
-
Britton, J. R., et al. (2024). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One, 19(1), e0340665. [Link]
-
Santin, R., et al. (2021). Antifungal susceptibility profile of Aspergillus fumigatus isolates from avian lungs. Pesquisa Veterinária Brasileira, 41, e06803. [Link]
- Various Authors. (n.d.). Microbroth Dilution Susceptibility Testing of Candida species.
-
Pfaller, M. A., & Diekema, D. J. (2012). Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. Journal of Clinical Microbiology, 50(9), 2846–2856. [Link]
-
Vaickelioniene, R., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 8196–8209. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]
-
Shipilovskikh, S. A., et al. (2023). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2023(3), M1735. [Link]
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. njccwei.com [njccwei.com]
- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 10. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANTIFUNGAL SUSCEPTIBILITY TESTING AND GENOTYPING CHARACTERIZATION OF Cryptococcus neoformans AND gattii ISOLATES FROM HIV-INFECTED PATIENTS OF RIBEIRÃO PRETO, SÃO PAULO, BRAZIL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. pathology.jhu.edu [pathology.jhu.edu]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. cdc.gov [cdc.gov]
- 19. Laboratory Azole-Resistant Aspergillus fumigatus Screening | Aspergillosis | CDC [cdc.gov]
- 20. Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One [journals.plos.org]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lume.ufrgs.br [lume.ufrgs.br]
- 23. journals.asm.org [journals.asm.org]
- 24. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. njccwei.com [njccwei.com]
- 27. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support guide for the synthesis of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this multi-step synthesis. The core of this synthesis typically involves a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a Knorr-type cyclocondensation with hydrazine. This guide addresses specific issues that can arise in each of these critical stages.
Core Synthetic Pathway Overview
The synthesis is generally a two-step process. First, a Claisen condensation between an acetophenone derivative and an oxalate ester yields a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine to form the pyrazole ring. Controlling the reaction conditions at each stage is paramount for achieving high yield and purity.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields can originate from either the initial Claisen condensation or the subsequent cyclization step.[1]
Analysis & Solution:
-
Incomplete Claisen Condensation: The formation of the 1-(4-bromophenyl)-4-methoxy-1,3-dioxobutan-2-one intermediate is critical. This reaction requires a sufficiently strong base to deprotonate the α-carbon of the 4-bromoacetophenone.
-
Weak Base: Using a base like potassium carbonate is often insufficient. A stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) in an anhydrous solvent (like THF or Toluene) is required to drive the equilibrium towards the enolate.[2]
-
Reaction Conditions: The reaction is often sensitive to temperature. It may require initial cooling to control the exothermic reaction followed by warming or refluxing to ensure completion. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).
-
-
Inefficient Cyclization: The reaction of the dicarbonyl intermediate with hydrazine can be sluggish or lead to side products if not properly controlled.
-
pH Control: The reaction is typically acid-catalyzed. A weak acid like acetic acid is often added to protonate a carbonyl group, facilitating the initial nucleophilic attack by hydrazine. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.
-
Temperature and Time: Ensure the reaction is heated sufficiently (often to reflux) for an adequate period to allow for both the initial condensation and the subsequent dehydration to form the aromatic pyrazole ring.[1]
-
Q2: My NMR analysis shows a mixture of two products. How can I improve regioselectivity to favor the desired 5-carboxylate isomer?
This is the most common and critical challenge in this synthesis. The reaction of the unsymmetrical 1,3-dicarbonyl intermediate with hydrazine can produce both this compound and its regioisomer, methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate.[3][4]
Analysis & Solution:
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3] The carbonyl carbon adjacent to the bromophenyl group is electronically different from the one adjacent to the methoxy group.
-
Kinetic vs. Thermodynamic Control: The initial site of hydrazine attack determines the final product. Attack at the more electrophilic ketone (adjacent to the bromophenyl group) leads to the desired 5-carboxylate isomer after cyclization.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in pyrazole formation compared to standard solvents like ethanol.[5][6] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nucleophile through hydrogen bonding.
-
pH Influence: Under acidic conditions, the initial attack of hydrazine typically occurs at the more reactive ketone carbonyl, favoring the 5-carboxylate. In contrast, neutral or basic conditions can sometimes favor the other isomer.[3] Using hydrazine hydrochloride or adding a catalytic amount of acetic acid in a suitable solvent is the standard approach.
| Parameter | Condition 1 (Favors 5-carboxylate) | Condition 2 (May lead to mixture) | Rationale |
| Solvent | Acetic Acid, Ethanol, or TFE[5][6] | Neutral Ethanol | Acid catalysis activates the ketone carbonyl for initial attack, which is sterically and electronically favored. |
| Hydrazine Source | Hydrazine Hydrate + Acetic Acid | Free Hydrazine | The acidic medium directs the reaction pathway towards the thermodynamically more stable product.[4] |
| Temperature | Reflux | Room Temperature | Higher temperatures ensure the dehydration step to the aromatic pyrazole is completed. |
Q3: My final product is contaminated with 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. What causes this and how can I prevent it?
The presence of the carboxylic acid is due to the hydrolysis of the methyl ester group.
Analysis & Solution:
-
Cause: This side reaction is typically caused by the presence of water during acidic or basic workup or purification steps, especially at elevated temperatures.[7] While the cyclization is often acid-catalyzed, prolonged heating in aqueous acidic media can cleave the ester.
-
Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents for the reaction itself are anhydrous.
-
Careful Workup: When the reaction is complete, neutralize the acid catalyst carefully with a weak base (e.g., saturated sodium bicarbonate solution) at a low temperature (0-5 °C) to minimize base-catalyzed hydrolysis.
-
Avoid Harsh pH during Extraction: Perform liquid-liquid extractions at a pH as close to neutral as possible.
-
Purification Strategy: If hydrolysis occurs, the resulting carboxylic acid can often be removed during silica gel chromatography, as it will have a much lower Rf value than the desired ester product. Alternatively, the crude product can be dissolved in a non-polar solvent like ethyl acetate, and the acidic impurity can be removed by washing with a mild bicarbonate solution.
-
Q4: The purification of the final product by column chromatography is difficult and results in significant product loss. Are there better methods?
Purification can be challenging due to the potential presence of the regioisomer, which often has a very similar polarity to the desired product.[3]
Analysis & Solution:
-
Optimize Chromatography:
-
Solvent System: A shallow gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Run a series of TLCs with different solvent systems to achieve maximum separation between your product spot and any impurities before committing to the column.
-
Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
-
Recrystallization: If the crude product is semi-solid or solid and of reasonable purity (>85-90%), recrystallization is an excellent alternative to chromatography.
-
Solvent Screening: Test various solvents such as ethanol, methanol, ethyl acetate/hexanes, or toluene. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
-
Acid-Base Salt Formation: Pyrazoles are weakly basic and can be protonated to form salts.[8][9]
-
Procedure: Dissolve the crude mixture in a solvent like diethyl ether or ethyl acetate. Add a solution of a strong acid (e.g., HCl in ether) dropwise. The pyrazole salt may precipitate as a pure solid, which can be collected by filtration. The free base can then be regenerated by neutralizing the salt with a mild base. This technique can be effective for removing non-basic impurities.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and regioselectivity for the target compound.
Step 1: Synthesis of Methyl 2,4-dioxo-4-(4-bromophenyl)butanoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add 4-bromoacetophenone (1.0 eq) dissolved in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add dimethyl oxalate (1.1 eq) dissolved in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the acetophenone is consumed (typically 4-6 hours).
-
Cool the reaction to 0 °C and cautiously quench by adding a cold, dilute solution of HCl until the pH is ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid or a mixture of ethanol and catalytic acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water. A solid precipitate may form.
-
Collect the solid by filtration. If no solid forms, extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (Hexanes:Ethyl Acetate gradient) or recrystallization from ethanol.
Troubleshooting Workflow
References
-
Cruces, J., Fustero, S., & Pérez-Carbajal, J. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(21), 8038-8041. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Rosa, F. A., et al. (2008). Regiospecific Synthesis of 4-Substituted 1H-Pyrazole-5-carboxylates. Synlett, (11), 1673-1678. [Link]
-
Su, C., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications. [Link]
-
Guillou, S., et al. (2010). Copper-catalyzed protodecarboxylation of pyrazole carboxylic acids. Tetrahedron, 66(15), 2654-2663. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
- DE102009060150A1 - Process for the purification of pyrazoles.
-
da Silva, M. J. V., et al. (2019). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. Blucher Chemistry Proceedings. [Link]
-
Basch, C. H., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3493-3497. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chapter 8: The Claisen Condensation and Applications in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting NMR Peak Broadening in Pyrazole-5-Carboxylate Analysis
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of pyrazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak broadening in their NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak broadening in NMR spectra can obscure important structural information and complicate data interpretation. This guide provides a structured approach to troubleshooting, starting with the most common and easily addressable issues.
Q1: My NMR peaks are broader than expected. Where do I start?
Broad peaks in an NMR spectrum can arise from several factors, ranging from sample preparation to instrumental settings.[1][2][3] A systematic approach is crucial for efficient troubleshooting.
Initial Diagnostic Workflow:
// Nodes start [label="Start: Broad Peaks Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample [label="Step 1: Sample Preparation Review\n- Concentration\n- Solubility\n- Paramagnetic Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; check_instrument [label="Step 2: Instrumental Factors\n- Shimming\n- Temperature Control", fillcolor="#FBBC05", fontcolor="#202124"]; check_chemistry [label="Step 3: Chemical Phenomena\n- pH Effects\n- Chemical Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; resolve_sample [label="Action: Optimize Sample Prep", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_instrument [label="Action: Re-shim & Calibrate Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_chemistry [label="Action: Adjust pH / VT-NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Result: Sharp, Resolved Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_sample; check_sample -> resolve_sample [label="Issues Found"]; resolve_sample -> end; check_sample -> check_instrument [label="No Issues"]; check_instrument -> resolve_instrument [label="Issues Found"]; resolve_instrument -> end; check_instrument -> check_chemistry [label="No Issues"]; check_chemistry -> resolve_chemistry [label="Issues Found"]; resolve_chemistry -> end; } dot Caption: Initial troubleshooting workflow for NMR peak broadening.
Part 1: Sample Preparation Issues
Proper sample preparation is fundamental to obtaining high-resolution NMR spectra.[4]
Q2: Could the concentration of my pyrazole-5-carboxylate sample be causing peak broadening?
Yes, high sample concentrations can lead to broader peaks due to increased solution viscosity and intermolecular interactions.[1][3]
-
Causality: High viscosity slows down molecular tumbling, which shortens the transverse relaxation time (T2) and results in broader lines.[1] Increased concentration can also promote aggregation through hydrogen bonding, further reducing tumbling rates.
-
Troubleshooting:
-
Dilute the Sample: Prepare a series of dilutions to find the optimal concentration where peaks are sharp and the signal-to-noise ratio is acceptable.
-
Solvent Choice: Use a low-viscosity deuterated solvent in which your compound is highly soluble.
-
| Parameter | High Concentration | Low Concentration |
| Peak Width | Broad | Sharp |
| Molecular Tumbling | Slow | Fast |
| T2 Relaxation | Short | Long |
Q3: My compound seems to be fully dissolved, but could poor solubility still be the issue?
Even if your sample appears clear, microscopic undissolved particles or aggregates can cause peak broadening.
-
Causality: Solid particles in the sample disrupt the homogeneity of the magnetic field, leading to a range of resonance frequencies for the same nucleus and thus broader peaks.[5]
-
Troubleshooting:
-
Filter the Sample: Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
Solvent Selection: Ensure you are using a solvent in which your pyrazole-5-carboxylate is highly soluble.[3] For some pyrazole derivatives, solvents like DMSO-d6 or Methanol-d4 may be better choices than Chloroform-d.[3]
-
Q4: I've noticed that my peaks broaden over time. What could be the cause?
Time-dependent peak broadening can be indicative of sample degradation or the presence of paramagnetic impurities.
-
Causality: The presence of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved molecular oxygen can significantly shorten the relaxation times of nearby nuclei, leading to severe peak broadening.[6][7][8] These impurities can be introduced from glassware, reagents, or the solvent.
-
Troubleshooting:
-
Use High-Purity Solvents: Employ freshly opened, high-purity deuterated solvents.
-
Degas the Sample: If sensitivity to oxygen is suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method.
-
Use a Chelating Agent: In cases of suspected metal ion contamination, adding a small amount of a chelating agent like EDTA can sequester the paramagnetic ions.
-
Part 2: Chemical and Environmental Factors
The chemical environment of your pyrazole-5-carboxylate can have a profound impact on the appearance of your NMR spectrum.
Q5: How does pH affect the NMR spectrum of my pyrazole-5-carboxylate?
The pH of the solution can significantly influence the chemical shifts and peak widths, especially for the carboxylate and pyrazole N-H protons.
-
Causality: Pyrazole-5-carboxylates have both an acidic carboxylic acid group and a basic pyrazole ring. Changes in pH will alter the protonation state of these functional groups.[9][10] If the rate of proton exchange between the protonated and deprotonated forms is on the same timescale as the NMR experiment, significant peak broadening will occur.[11]
-
Troubleshooting:
-
Adjust the pH: Try to adjust the pH of your sample to be well above or below the pKa of the functional groups to favor a single protonation state.
-
Use a Buffered Solvent: If possible, use a deuterated buffer system to maintain a constant pH.
-
// Nodes Structure [label="{ Pyrazole-5-carboxylate
| N-H | COOH }", shape=record, fillcolor="#F1F3F4"]; Low_pH [label="Low pH\n(Protonated)", fillcolor="#D3E3FD", fontcolor="#202124"]; High_pH [label="High pH\n(Deprotonated)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate_pH [label="Intermediate pH\n(Exchange Broadening)", fillcolor="#FAD2CF", fontcolor="#202124"];// Edges Structure:c -> Low_pH [label=" + H⁺ "]; Structure:c -> High_pH [label=" - H⁺ "]; Low_pH -> Intermediate_pH [dir=both, label="Fast Exchange"]; High_pH -> Intermediate_pH [dir=both, label="Fast Exchange"]; } dot Caption: Effect of pH on the protonation state of pyrazole-5-carboxylate.
Q6: The N-H proton of the pyrazole ring is either very broad or not visible. Why?
The N-H proton of pyrazoles is often subject to rapid chemical exchange, which can lead to significant broadening.[12]
-
Causality:
-
Intermolecular Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation of the attached proton, leading to a broader signal.[12]
-
-
Troubleshooting:
-
Use a Dry, Aprotic Solvent: Solvents like dry DMSO-d6 or CDCl₃ can slow down proton exchange.
-
Low-Temperature NMR: Cooling the sample can slow the rate of exchange, potentially sharpening the N-H signal.[12]
-
D₂O Exchange: Add a drop of D₂O to your sample. If the broad peak disappears, it confirms it was an exchangeable proton like N-H or O-H.[3]
-
Q7: Could temperature be the cause of my broad peaks?
Yes, temperature plays a critical role in molecular motion and chemical exchange rates.[1][13]
-
Causality: For molecules undergoing dynamic processes, such as bond rotations or conformational changes, the appearance of the NMR spectrum is highly temperature-dependent.[14] If the rate of these processes is comparable to the NMR timescale, broadened peaks will be observed.
-
Troubleshooting with Variable-Temperature (VT) NMR:
-
Increase the Temperature: For processes like slow bond rotation or aggregation, increasing the temperature can increase the rate of exchange, leading to a sharpening of the averaged signal.[13][15]
-
Decrease the Temperature: For fast exchange processes, lowering the temperature can slow down the exchange rate, allowing for the resolution of individual signals.[12][14]
-
Part 3: Instrumental Factors
Even with a perfect sample, suboptimal instrument settings can degrade spectral quality.
Q8: What is "shimming" and how does it affect my spectrum?
Shimming is the process of adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume.[5]
-
Causality: Poor shimming results in an inhomogeneous magnetic field, meaning that molecules in different parts of the sample experience slightly different field strengths. This leads to a distribution of resonance frequencies and, consequently, broad peaks.[2][5]
-
Troubleshooting:
-
Re-shim the Spectrometer: Always perform a shimming routine before acquiring your spectrum.
-
Check Sample Positioning: Ensure the NMR tube is positioned correctly in the spinner turbine and that the sample volume is appropriate.
-
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Weighing: Accurately weigh 5-10 mg of your pyrazole-5-carboxylate derivative.
-
Solvent Addition: Add 0.6-0.7 mL of a high-purity deuterated solvent to a clean, dry vial.
-
Dissolution: Vortex the sample until the solid is completely dissolved.
-
Filtering: Using a Pasteur pipette with a small plug of glass wool at the bottom, transfer the solution to a clean, high-quality NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: Variable-Temperature (VT) NMR Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Change: Gradually increase or decrease the temperature in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Record the spectra at each temperature until a significant change in peak shape (sharpening or splitting) is observed.
References
- Chemistry For Everyone. (2025, July 21).
- TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?
- Suslick, K. S. (2012). Paramagnetic NMR.
- Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Elguero, J., Jagerovic, N., & Pardo, C. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(10), 1338-1344.
- Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799.
- Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks.
- University of Ottawa NMR Facility. (2001, December 5). Resolution in NMR Spectroscopy.
- Reddit. (2020, October 26). Why does iron (or any paramagnetic materials) cause line broadening in an NMR?
- Chemistry For Everyone. (2025, July 21).
- ResearchGate. (n.d.). Effect of pH on the chemical shifts of the 13 C-NMR signals from the...
- Wikipedia. (n.d.). NMR line broadening techniques.
- Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy.
- University of Ottawa NMR Facility Blog. (2014, March 6).
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Sources
- 1. youtube.com [youtube.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. cdn.dal.ca [cdn.dal.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 7. reddit.com [reddit.com]
- 8. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 15. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
identifying and minimizing side reactions in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of pyrazoles. Drawing from established literature and practical experience, this resource aims to help you identify and minimize side reactions, ultimately improving the yield, purity, and predictability of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of products that are difficult to separate. What is the most likely cause?
A1: The most common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of regioisomers .[1][2] This occurs because the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of pyrazole products that often have very similar physical properties, making separation by standard chromatography challenging.[2]
Q2: My reaction yield is consistently low. What are the first things I should check?
A2: Low yields can stem from several factors.[3] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitoring progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if starting materials are fully consumed.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Many condensation reactions require heat (reflux) to proceed efficiently.[3] The pH also plays a significant role; acid catalysis is often required to facilitate the initial hydrazone formation and subsequent cyclization.[4][5]
-
Side Reactions: The formation of unintended byproducts directly consumes starting materials and reduces the yield of the desired pyrazole.[3]
Q3: The reaction mixture has developed a strong color (e.g., yellow or red). Is this normal, and how can I prevent it?
A3: The formation of colored impurities can occur, often due to side reactions involving the hydrazine starting material.[2] While not always detrimental to the final product, it can complicate purification. Running the reaction under an inert atmosphere (nitrogen or argon) can sometimes mitigate these oxidative processes.[4] If using a hydrazine salt (e.g., hydrochloride), the reaction can become acidic, promoting byproduct formation. The addition of a mild base, like sodium acetate, can neutralize the acid and lead to a cleaner reaction.[4]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a detailed breakdown of specific side reactions, their mechanisms, and targeted strategies for minimization.
Issue 1: Formation of Regioisomeric Pyrazoles
-
Symptoms:
-
Root Cause Analysis: The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-diketone can lead to a mixture of two regioisomers.[1] The outcome is governed by a delicate balance of electronic effects (the electrophilicity of the two carbonyl carbons), steric effects (hindrance around the carbonyls and on the hydrazine), and reaction conditions.
-
Troubleshooting & Minimization Protocol:
-
Solvent Optimization: This is a powerful tool for controlling regioselectivity.[6]
-
Standard Protocol: Ethanol is a common solvent but often provides low regioselectivity.[1]
-
Enhanced Protocol: Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the preference for one regioisomer.[1][6][7][8] These solvents can modulate the reactivity of the two carbonyl groups, favoring attack at one site.[6]
-
-
pH Control:
-
Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions. A systematic screen of pH (e.g., using acetic acid vs. a non-acidic solvent) is recommended. The Knorr synthesis is often performed at a pH between 0 and 6.9.[9]
-
-
Strategic Use of Starting Materials:
-
Steric Hindrance: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.
-
Electronic Bias: Placing a strong electron-withdrawing group (e.g., -CF3) on the 1,3-dicarbonyl can make the adjacent carbonyl more electrophilic, thereby directing the initial attack of the hydrazine.[10]
-
-
-
Workflow for Controlling Regioselectivity:
Caption: Troubleshooting flow for resolving regioisomer formation.
Issue 2: Incomplete Cyclization/Aromatization Leading to Pyrazoline Byproducts
-
Symptoms:
-
The desired pyrazole product is contaminated with a byproduct corresponding to the mass of a pyrazoline (desired product + 2 H).
-
NMR may show aliphatic protons (e.g., -CH2-CH-) that are not present in the final aromatic pyrazole.
-
-
Root Cause Analysis: The synthesis of pyrazoles from α,β-unsaturated ketones or aldehydes proceeds through a pyrazoline intermediate.[10][11] The final step is an oxidation/aromatization to form the stable pyrazole ring.[10] If this step is inefficient, the pyrazoline will persist as a major byproduct.[8]
-
Troubleshooting & Minimization Protocol:
-
Introduce an Oxidant:
-
Air/Oxygen: In some cases, simply heating the reaction mixture in a solvent like DMSO under an oxygen atmosphere can be sufficient to drive the aromatization.[12]
-
Chemical Oxidants: If aerobic oxidation is too slow, a dedicated oxidant can be added in situ. Common choices include:
-
-
Solvent and Temperature:
-
Higher boiling point solvents and increased reaction temperatures can facilitate the elimination/oxidation step.
-
-
-
Reaction Pathway Diagram:
Caption: Formation of pyrazoline as an intermediate.
Issue 3: Formation of Pyrazolidinedione or Other Dimeric Byproducts
-
Symptoms:
-
Observation of unexpected byproducts with masses corresponding to the reaction of two hydrazine molecules with one dicarbonyl, or vice-versa.
-
In syntheses using β-ketoesters, formation of a pyrazolone may compete with the desired pyrazole.[13]
-
-
Root Cause Analysis: These side reactions can occur when the stoichiometry is not carefully controlled or when one reactant is significantly more reactive than intended. For example, di-addition of hydrazine to a dicarbonyl compound can occur.[2][14] When using β-ketoesters, intramolecular attack on the ester can lead to a pyrazolone.[13] In reactions with 3-oxoalkanenitriles, various dimeric byproducts can form.[15]
-
Troubleshooting & Minimization Protocol:
-
Control Stoichiometry:
-
Ensure precise measurement of reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided.
-
-
Use a Protected Hydrazine:
-
Temperature Control:
-
The initial condensation is often exothermic.[4] Running the reaction at a lower temperature initially, followed by gentle heating, can sometimes improve selectivity.
-
-
Analytical and Purification Guide
How do I identify the specific byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for structural elucidation.[2]
-
TLC & Column Chromatography: Provides an initial indication of the number of components in the mixture.[2] Silica gel is the most common stationary phase for separating pyrazole isomers.[16]
-
Mass Spectrometry (MS) & GC-MS: Determines the molecular weight of the components, which is critical for identifying side products like pyrazolines or dimeric species.[2][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination of isomers.[2][18] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments can differentiate between regioisomers.[19]
What are the best practices for purifying my pyrazole product?
-
Flash Chromatography: This is the most common method for separating pyrazole isomers.[16]
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[20]
-
Acid/Base Extraction: Pyrazoles are basic and can be protonated. An acid wash during the workup can sometimes help remove non-basic impurities. Conversely, forming a salt of the pyrazole by treating it with an acid can allow for purification by crystallization of the salt.[21][22]
| Technique | Application in Pyrazole Synthesis | Key Considerations |
| TLC | Reaction monitoring, preliminary purity assessment | Use a solvent system that provides good separation of spots. |
| Column Chromatography | Primary method for separating regioisomers and byproducts. | Dry loading the sample onto silica often yields better separation.[16] |
| NMR Spectroscopy | Unambiguous structural identification of isomers and byproducts. | 2D NMR (especially NOESY and HMBC) is crucial for assigning regiochemistry.[19] |
| Mass Spectrometry | Molecular weight determination of products and impurities. | Helps identify incomplete reactions or addition byproducts.[2] |
| Recrystallization | Final purification of solid products. | Requires finding a suitable solvent system where solubility differs with temperature. |
References
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (1980). Process for the preparation of pyrazoles.
-
El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. Available from: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Ingenta Connect. (2011). Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine. Available from: [Link]
-
MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
- Google Patents. (2013). Process for the purification of pyrazoles.
-
Slideshare. (2018). Unit 4 Pyrazole | PDF. Available from: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Fustero, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available from: [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 22. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Bromophenyl-Substituted Pyrazole Derivatives
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of bromophenyl-substituted pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging compounds. Bromophenyl-substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, but their purification is frequently complicated by issues such as regioisomerism, persistent impurities, and challenging physical properties.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into why specific purification strategies are chosen, helping you troubleshoot and optimize your experimental workflow.
Troubleshooting Guide: From Crude Product to Pure Compound
This section is structured to help you diagnose and solve common issues encountered during the purification process.
Question: My final product is an orange or brown oil that won't solidify. What are the likely causes and solutions?
This is one of the most frequent challenges, often stemming from residual impurities or the inherent properties of the compound.
Probable Causes:
-
Residual Solvent: High-boiling point solvents used in the reaction or extraction, such as DMF or DMSO, can be difficult to remove and may result in an oily product.[3]
-
Impurities Depressing the Melting Point: The presence of unreacted starting materials, side-products, or regioisomers can act as an impurity, preventing your compound from forming a stable crystal lattice.[4]
-
Inherent Low Melting Point: The substitution pattern on your specific derivative may simply result in a compound that is an oil or a very low-melting solid at room temperature.
Troubleshooting Workflow:
Caption: Diagnostic workflow for an oily product.
Expert Insight: Before attempting large-scale purification, take a small aliquot of the oil, dissolve it in a minimal amount of a volatile solvent like diethyl ether, and add a non-polar solvent like hexane dropwise until it becomes cloudy. Storing this mixture at low temperature (-20°C) can often induce crystallization and provide seed crystals for the bulk of the material.
Question: My NMR shows multiple sets of similar peaks, suggesting regioisomers. How can I separate them?
The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines is a classic route that can lead to the formation of regioisomers, which are notoriously difficult to separate due to their similar physical properties.[4][5]
Solutions:
-
Optimize Column Chromatography:
-
Principle: Even small differences in the polarity and steric profile of regioisomers can be exploited.
-
Action: Use a shallow solvent gradient in your column chromatography. Instead of a large jump from 5% to 10% ethyl acetate in hexane, try a gradient that moves in 1-2% increments. Running a long column with a fine-grade silica gel can also improve resolution.
-
-
Preparative HPLC:
-
Principle: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard column chromatography.
-
Action: A reversed-phase C18 column is a good starting point. The separation can be optimized by adjusting the mobile phase (e.g., acetonitrile/water or methanol/water) and the acid modifier (e.g., formic acid or TFA).[6]
-
-
Derivative Formation & Separation:
-
Principle: If the isomers have a reactive handle (like an N-H proton on the pyrazole ring), you can temporarily derivatize them to create compounds with more distinct physical properties, separate them, and then cleave the directing group.
-
Action: This is an advanced technique. For example, reaction with a bulky protecting group might lead to diastereomers if a chiral center is present, or simply compounds with different chromatographic behavior.
-
Question: My TLC shows a persistent impurity spot very close to my product. What is the best approach?
This indicates co-elution, where the impurity has a polarity very similar to your desired compound.
Solutions:
-
Change the Solvent System: The "magic" of chromatography is that changing the solvent can alter selectivity. If a hexane/ethyl acetate system fails, try a different combination like dichloromethane/methanol or toluene/acetone. The different solvent-solute interactions can often improve separation.
-
Recrystallization: This is the most powerful technique for removing small amounts of closely-related impurities from a solid product. The key is finding a solvent system where your compound has high solubility in hot solvent and low solubility in cold solvent, while the impurity remains in the mother liquor.[7]
-
Acid-Base Chemistry: Pyrazoles are weakly basic.[2] You can dissolve the crude product in a solvent like ethyl acetate and wash it with a dilute acid (e.g., 1M HCl). Your pyrazole derivative will move to the aqueous layer as a salt, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base and extract your purified product. A patent describes purifying pyrazoles by crystallizing them as acid addition salts.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for these compounds? A1: Start with Thin Layer Chromatography (TLC) analysis. A good initial solvent system to test is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] Spot your crude material on a TLC plate and test solvent systems like 9:1, 4:1, and 1:1 hexane/ethyl acetate. The ideal system will give your product an Rf value between 0.2 and 0.4, with good separation from impurities.
Q2: How do I choose the right solvent for recrystallization? A2: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but completely at its boiling point.[7] Test small amounts of your crude product in various solvents like ethanol, isopropanol, or acetone.[7] If a single solvent doesn't work, try a binary system. For example, dissolve the compound in a minimal amount of hot acetone (a good solvent) and slowly add hexane (a poor solvent) until the solution turns cloudy. Then, cool it down slowly to allow crystals to form.
Q3: When should I consider using Preparative HPLC instead of flash column chromatography? A3: Preparative HPLC is justified when:
-
You need very high purity (>97%), which is often a requirement for drug development.[10][11]
-
You are trying to separate very similar compounds, such as regioisomers, that do not separate by column chromatography.[4]
-
You are working on a small scale (mg to low grams) and want to ensure high recovery of a precious compound. Modern preparative systems with mass-spectrometry-based fraction collection are highly efficient.[10]
Q4: My compound seems to be degrading during purification, especially when heated. How can I prevent this? A4: Some brominated pyrazoles can be thermally unstable.[12] If you suspect degradation, avoid excessive heat.
-
When evaporating solvent, use a rotary evaporator with the water bath at room temperature or only slightly warmed.
-
Avoid purification methods like distillation unless the compound is known to be stable.
-
Consider performing chromatography at room temperature and using purification techniques that do not require heat, such as precipitation or acid-base extraction. Positional isomerization has been explored as a way to enhance thermal stability in some pyrazole systems.[13]
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Pyrazole Derivatives
| Solvent System (v/v) | Polarity Index (Approx.) | Typical Application |
| Hexane / Ethyl Acetate (19:1 to 1:1) | Low to Medium | Excellent starting point for many bromophenyl-pyrazoles.[9] |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Useful for more polar pyrazole derivatives. |
| Toluene / Acetone (9:1 to 1:1) | Medium | Offers different selectivity compared to ester-based systems. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To purify a crude bromophenyl-substituted pyrazole derivative by removing impurities with different polarities.
Methodology:
-
TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 hexane/ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.[7]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[14]
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Recrystallization from a Single Solvent
Objective: To purify a solid, nearly pure (>90%) bromophenyl-substituted pyrazole derivative.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).[15]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid dissolves. If it doesn't dissolve, add more solvent dropwise until it does. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (2025).
- DTIC. (N.D.).
- Royal Society of Chemistry. (N.D.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry.
- DergiPark. (N.D.). Synthesis of Some New Pyrazoles. DergiPark.
- NIH. (N.D.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
- NIH. (N.D.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- ResearchGate. (2017).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.
- MDPI. (2023).
- Google Patents. (N.D.). Method for purifying pyrazoles.
- NIH. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- Taros Chemicals. (N.D.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.
- SIELC Technologies. (N.D.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
- Royal Society of Chemistry. (N.D.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- USBiological. (N.D.). 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid ≥97% (HPLC). USBiological.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- SciEngine. (N.D.). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)
- Oriental Journal of Chemistry. (N.D.).
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid ≥97% (HPLC) (USB-228448-25G) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2’-(1H-pyrazol-4-yl)-1H,2’H-5,5’-bistetrazole and its energetic derivatives-SciEngine [sciengine.com]
- 14. rsc.org [rsc.org]
- 15. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Regioselectivity Issues in the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted pyrazoles. The formation of regioisomers is a common and often frustrating challenge in this field. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the desired regioselectivity in your reactions.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific issues you might be encountering in the lab. The question-and-answer format is intended to help you quickly identify your problem and find a robust solution.
Question 1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers. Why is this happening and what are the primary factors controlling the outcome?
Answer:
The formation of a regioisomeric mixture is a classic challenge in the Knorr pyrazole synthesis and related reactions.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine, there are two distinct carbonyl groups that the hydrazine can initially attack. This leads to two possible reaction pathways and, consequently, two different pyrazole regioisomers.[3][4]
The outcome of this competition is governed by a delicate interplay of several factors:
-
Electronic Effects: The inherent electronic properties of the substituents on the 1,3-dicarbonyl are a major determinant. An electron-withdrawing group (EWG) will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[1] For example, a trifluoromethyl group (CF₃) is a strong EWG that will strongly direct the initial attack to the adjacent carbonyl.
-
Steric Effects: The size of the substituents on both the dicarbonyl and the hydrazine can influence the reaction's regioselectivity. A bulky group on the dicarbonyl can hinder the approach of the hydrazine, directing it to the less sterically crowded carbonyl.[1] Similarly, a bulky substituent on the hydrazine can also influence which carbonyl it attacks.
-
Reaction Conditions: This is often the most critical and tunable set of parameters.
-
pH: The acidity or basicity of the reaction medium can dramatically shift the regiochemical outcome. Under acidic conditions, the substituted hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms. This can lead to a reversal of selectivity compared to neutral or basic conditions.[1][5]
-
Solvent: The choice of solvent can have a profound effect on regioselectivity.[6][7]
-
Temperature: The reaction temperature can determine whether the reaction is under kinetic or thermodynamic control, which can, in turn, affect the final ratio of the regioisomers.
-
Question 2: I am trying to synthesize a pyrazole with a specific substitution pattern, but the undesired regioisomer is the major product. How can I reverse or improve the regioselectivity?
Answer:
Achieving high regioselectivity often requires a systematic optimization of reaction conditions. Here are several strategies you can employ, starting with the most impactful:
Strategy 1: Solvent Optimization
The use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in pyrazole formation.[6][8] Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly effective.[7]
Causality: Fluorinated alcohols are non-nucleophilic and can stabilize intermediates through hydrogen bonding, which can accentuate the electronic differences between the two carbonyl groups of the 1,3-dicarbonyl, thereby leading to a more selective attack by the hydrazine.[6]
Experimental Protocol: Solvent Screening for Improved Regioselectivity
-
Setup: Prepare three parallel reactions in small vials.
-
Reactants: To each vial, add your unsymmetrical 1,3-dicarbonyl (1 equivalent) and the substituted hydrazine (1.1 equivalents).
-
Solvents:
-
Vial 1: Add ethanol (standard condition).
-
Vial 2: Add 2,2,2-trifluoroethanol (TFE).
-
Vial 3: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
-
Reaction: Stir the reactions at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Analysis: Carefully determine the ratio of the two regioisomers in each reaction mixture using ¹H NMR spectroscopy or HPLC.
Data Summary: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (Major Isomer Favored) | Reference |
| CF₃, Phenyl | Methylhydrazine | EtOH | Low selectivity | [9] |
| CF₃, Phenyl | Methylhydrazine | TFE | Significantly Improved | [6] |
| CF₃, Phenyl | Methylhydrazine | HFIP | Up to 99:1 | [6][9] |
| CF₃, 2-Furyl | Methylhydrazine | EtOH | 1:1.8 | [10] |
| CF₃, 2-Furyl | Methylhydrazine | HFIP | 97:3 | [6] |
Strategy 2: pH Control
The pH of the reaction medium can be a powerful tool to steer the regioselectivity.
Causality: In acidic media, the more basic nitrogen of the substituted hydrazine is preferentially protonated. This leaves the less basic nitrogen as the more nucleophilic center, which will then initiate the attack on one of the carbonyls. Conversely, under neutral or basic conditions, the more basic nitrogen is the more nucleophilic one.
dot graphdot { graph [layout="neato", model="major", overlap="false", sep="+6,6", splines="true", size="7.6,5", start="random"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="12", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="10"];
} caption { label: "Influence of pH on Hydrazine Nucleophilicity." fontsize: 12 fontname: "Helvetica" } enddot
Strategy 3: Alternative Synthetic Routes
When the classic condensation approach fails to provide the desired regioselectivity, consider alternative strategies that offer inherent regiocontrol.
-
From N-Alkylated Tosylhydrazones and Terminal Alkynes: This method has been shown to proceed with complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[11][12][13][14]
-
From N-Arylhydrazones and Nitroolefins: This approach also offers excellent regioselectivity, avoiding the formation of isomeric mixtures often seen in the Knorr synthesis.[15]
-
[3+2] Annulation of Hydrazonyl Chlorides with 1,3-Dicarbonyl Compounds: This method provides a facile route to polysubstituted pyrazoles with good regiocontrol.[16][17]
Question 3: How can I definitively determine the structure of the regioisomers I have formed?
Answer:
Unambiguous structure determination is crucial. While chromatographic separation can isolate the isomers, spectroscopic techniques are required to identify them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing pyrazole regioisomers.[18][19]
-
1D NMR (¹H and ¹³C): The chemical shifts of the pyrazole ring protons and carbons will be different for each regioisomer.[20]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy is invaluable for definitive assignment. A cross-peak between a proton on the N-substituent (e.g., N-CH₃) and a proton on the pyrazole ring (e.g., C5-H) provides irrefutable evidence of their spatial proximity, thus confirming the regiochemistry.[21]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can show correlations between the N-substituent protons and the C3 and C5 carbons of the pyrazole ring, which can also be used for structure elucidation.[22]
-
Experimental Protocol: Structure Determination by NOESY
-
Sample Preparation: Prepare a reasonably concentrated sample of the purified regioisomer in a suitable deuterated solvent.
-
Acquisition: Acquire a 2D NOESY spectrum.
-
Analysis: Look for a cross-peak between the signals corresponding to the N-substituent protons and the C5-H proton of the pyrazole ring. The presence of this correlation confirms that the substituent is on the N1 position and the proton is on the C5 position.
dot graphdot { graph [layout="dot", rankdir="LR", splines="true", size="7.6,3"]; node [shape="record", style="filled", fontname="Helvetica", fontsize="12", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="10"];
} caption { label: "Workflow for separating and identifying pyrazole regioisomers." fontsize: 12 fontname: "Helvetica" } enddot
-
Single-Crystal X-ray Crystallography: If you can obtain suitable crystals of your products, this technique provides the absolute structure and is the gold standard for isomer determination.[23][24][25][26][27]
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this typically arises when an unsymmetrical starting material, like a 1,3-dicarbonyl, can react at two different positions with a substituted hydrazine, potentially leading to two different pyrazole products with distinct substitution patterns.[1] Controlling which isomer is formed is a key challenge.
Q2: Are there any computational methods that can predict the regiochemical outcome?
A2: Yes, computational chemistry can be a valuable predictive tool. Density Functional Theory (DFT) calculations can be used to model the reaction pathways and determine the activation energies for the formation of the different regioisomers.[28][29] The pathway with the lower activation energy is generally the favored one. This can save significant lab time by guiding the choice of starting materials and reaction conditions.
Q3: Can directing groups be used to control regioselectivity?
A3: Absolutely. The concept of directing groups is central to controlling regioselectivity. As mentioned, a strong electron-withdrawing group on the 1,3-dicarbonyl is a powerful directing group.[1] More advanced strategies involve the use of removable directing groups that can be cleaved after the pyrazole ring has been formed, offering a versatile approach to complex pyrazole synthesis.[30]
Q4: What are the best methods for separating pyrazole regioisomers if a mixture is unavoidable?
A4: If a mixture of regioisomers is formed, they can often be separated by standard chromatographic techniques.
-
Column Chromatography: This is the most common method. The different polarities of the regioisomers usually allow for their separation on a silica gel column.
-
Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.
-
Crystallization: Sometimes, one regioisomer is significantly less soluble or more crystalline than the other, allowing for separation by fractional crystallization.
References
-
Yuanfang Kong, Meng Tang, & Yun Wang. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. [Link]
-
Xiaohu Deng & Neelakandha S. Mani. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N‑Alkylated Tosylhydrazones and Terminal Alkynes. American Chemical Society. [Link]
-
Santos Fustero, Raquel Román, Juan F. Sanz-Cervera, Antonio Simón-Fuentes, Ana C. Cuñat, Salvador Villanova, & Marcelo Murguía. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Harriman, G. C. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576–579. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Iaroshenko, V. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. Retrieved January 16, 2026, from [Link]
-
Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Retrieved January 16, 2026, from [Link]
-
Berrichi, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved January 16, 2026, from [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Wang, L., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Wang, L., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. ResearchGate. [Link]
-
Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved January 16, 2026, from [Link]
-
Agnew, M. N., Bauer, V. J., & Effland, R. C. (1981). ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Sci-Hub. [Link]
-
Zhang, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Oxford Instruments. [Link]
-
Al-Zoubi, R. M., et al. (2012). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
-
Kumar, D., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH. [Link]
-
Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve. [Link]
-
Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 16. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sci-Hub. ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR / Chemischer Informationsdienst, 1981 [sci-hub.se]
- 21. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Tautomerism in the NMR Analysis of 1H-Pyrazole Compounds
Welcome to the technical support center for the NMR analysis of 1H-pyrazole compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter the fascinating yet often challenging phenomenon of tautomerism in their work with pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their inherent ability to exist as rapidly interconverting tautomers can lead to complex and sometimes confusing NMR spectra.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities with confidence.
The Challenge: Annular Prototropic Tautomerism in Pyrazoles
1H-pyrazoles possess two nitrogen atoms, and the single proton can reside on either one. This gives rise to two distinct tautomeric forms. In symmetrically substituted pyrazoles, these tautomers are identical. However, in unsymmetrically substituted pyrazoles, two different tautomers exist in equilibrium.[1] The rate of this proton exchange can have a profound impact on the resulting NMR spectrum.
-
Fast Exchange: On the NMR timescale, if the proton exchange between the two nitrogen atoms is rapid, the spectrum will show a time-averaged representation of both tautomers. This often leads to fewer signals than expected and broadening of peaks, particularly for the C3 and C5 carbons and their attached protons.[1]
-
Slow Exchange: If the exchange is slow, the NMR spectrum will display distinct signals for each tautomer, effectively showing a mixture of two different compounds.
-
Intermediate Exchange: This regime is characterized by significant line broadening, where signals can sometimes be difficult to distinguish from the baseline.
The rate of this exchange is highly sensitive to several factors, including the solvent, temperature, and the nature of the substituents on the pyrazole ring.[1]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during the NMR analysis of 1H-pyrazole compounds.
Q1: Why do I see fewer signals than I predicted for my unsymmetrically substituted pyrazole in the 1H and 13C NMR spectra?
This is a classic sign of fast tautomeric exchange on the NMR timescale. The rapid interconversion between the two tautomers averages the chemical environments of the corresponding atoms. For instance, the C3 and C5 carbons, which would have distinct chemical shifts in each individual tautomer, will show a single, often broadened, signal at an averaged chemical shift.[1]
Q2: My N-H proton signal is extremely broad, or I can't see it at all. What's happening?
The broadening or complete disappearance of the N-H proton signal is a common occurrence and is also a result of proton exchange.[3] This can be due to several factors:
-
Intermolecular Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic or basic impurities. This rapid exchange leads to significant signal broadening.[3]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation of the directly attached proton, resulting in a broader signal.[3]
-
Exchange with Deuterated Solvents: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it invisible in the ¹H NMR spectrum.[3]
Q3: How can I determine the major tautomer present in my sample?
Distinguishing and quantifying the tautomeric ratio is a key challenge. A multi-pronged approach is often necessary:
-
Low-Temperature NMR: By cooling the sample, you can slow down the rate of proton exchange. If the exchange rate becomes slow enough on the NMR timescale, you may be able to "freeze out" the individual tautomers and observe separate sets of signals for each.[3]
-
Solvent Studies: The tautomeric equilibrium can be influenced by the solvent.[1] Running spectra in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, Toluene-d₈) can shift the equilibrium and potentially help resolve the signals.
-
2D NMR Techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for assigning carbon signals. Correlations from a substituent's protons to the pyrazole ring carbons can help differentiate the C3 and C5 positions.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximities between protons. NOEs between a substituent and a ring proton can provide definitive evidence for the major tautomer's structure.[3]
-
-
¹⁵N NMR Spectroscopy: If your compound is ¹⁵N-labeled, this technique is invaluable. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment (pyrrole-like vs. pyridine-like), providing a direct probe of the tautomeric state.[4][5]
Troubleshooting Guide
This section provides systematic approaches to common experimental challenges encountered when analyzing pyrazole tautomers.
Guide 1: Resolving Broad or Averaged Signals
Problem: Your room temperature ¹H and/or ¹³C NMR spectra in a standard solvent like CDCl₃ or DMSO-d₆ show broad and/or averaged signals for the pyrazole ring, preventing a clear structural assignment.
Workflow:
Caption: Workflow for resolving broad or averaged NMR signals of pyrazole tautomers.
Experimental Protocol: Low-Temperature NMR [3]
-
Sample Preparation: Dissolve your compound in a low-freezing point deuterated solvent such as dichloromethane-d₂, toluene-d₈, or THF-d₈. Ensure the solvent is as dry as possible to minimize proton exchange with residual water.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Continue acquiring spectra at progressively lower temperatures until you observe the coalescence point (maximum broadening) and subsequent sharpening of the averaged signals into two distinct sets of resonances corresponding to each tautomer.
Data Interpretation:
| Temperature | Observation | Implication |
| Room Temp | Averaged, possibly broad signals | Fast proton exchange |
| Intermediate Temp | Very broad signals (coalescence) | Exchange rate is on the order of the NMR frequency difference |
| Low Temp | Two distinct sets of sharp signals | Slow proton exchange; individual tautomers are resolved |
Guide 2: Assigning the Correct Isomer Using HMBC
Problem: You have synthesized a 3(5)-substituted pyrazole and need to definitively determine if the substituent is at the 3- or 5-position in the major tautomer.
Workflow:
Caption: Workflow for using HMBC to assign the structure of a 3(5)-substituted pyrazole.
Experimental Protocol: HMBC [3]
-
Sample Preparation: Prepare a moderately concentrated sample of your pyrazole in a suitable deuterated solvent.
-
Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.
-
Parameter Optimization: Set the long-range coupling constant (J(C,H)) to a value that will capture typical 2- and 3-bond correlations (usually around 8-10 Hz).
-
Acquisition: Run the HMBC experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration.
-
Processing and Analysis: Process the 2D data and identify the cross-peaks that indicate long-range ¹H-¹³C correlations.
Example of Data Analysis:
Consider a pyrazole with a substituent 'R' at either the 3- or 5-position.
-
The H4 proton will show correlations to both the C3 and C5 carbons, allowing for their unambiguous assignment in the ¹³C spectrum.
-
If the protons of the substituent 'R' show a strong correlation to the carbon assigned as C3 (and a weaker or no correlation to C5), then the major tautomer is the 3-substituted isomer.
-
Conversely, if the 'R' protons correlate to the carbon assigned as C5, the 5-substituted tautomer is dominant.
By employing these systematic approaches, you can effectively dissect complex NMR spectra arising from pyrazole tautomerism, leading to confident structural elucidation and a deeper understanding of your molecules' behavior in solution.
References
-
Cristiano, M. L. S., & Secrieru, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4606. [Link]
- Begtrup, M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 643-651.
-
Kolehmainen, E., et al. (2006). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 11(11), 913-926. [Link]
-
Larina, L. I. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 23(9), 2364. [Link]
-
Al-Bayati, R. H., & Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
-
Raczyńska, E. D., et al. (2013). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure, 1044, 204-211. [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]
-
Dziembowska, T., et al. (2000). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Journal of Molecular Structure, 555(1-3), 227-240. [Link]
-
Doney, A. C., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 143(4), 2039-2046. [Link]
-
Alkorta, I., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(2), 265-272. [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. [Link]
-
Marek, R., & Lyčka, A. (2013). 15N NMR Studies of tautomerism. Current Organic Chemistry, 17(24), 2894-2916. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
strategies for the efficient removal of catalysts from pyrazole synthesis reactions
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the efficient removal of catalysts from your reaction mixtures. Pyrazoles are a critical scaffold in medicinal chemistry, and ensuring their purity is paramount for downstream applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of these important heterocyclic compounds.
Introduction: The "Why" Behind Catalyst Removal
The choice of catalyst is pivotal in pyrazole synthesis, influencing yield, regioselectivity, and reaction conditions. However, residual catalyst, whether it be a transition metal or a simple acid, can interfere with subsequent synthetic steps, compromise the biological activity of the target molecule, and pose toxicological risks, particularly in pharmaceutical development. Regulatory bodies such as the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2] Therefore, the development of an effective catalyst removal strategy is as crucial as the synthetic route itself.
This guide is structured to help you navigate the common hurdles of catalyst removal, providing not just the "how," but also the "why" behind each technique.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding catalyst removal in pyrazole synthesis.
Q1: I've used a heterogeneous catalyst. Isn't simple filtration enough?
A1: In theory, yes. Heterogeneous catalysts, such as nano-ZnO, Amberlyst-70, or metal nanoparticles on a solid support, are designed for easy separation by filtration.[3][4] However, several issues can arise:
-
Fine Particles: Vigorous stirring or catalyst degradation can lead to the formation of fine particles that may pass through standard filter paper.
-
Leaching: A small amount of the metal may leach from the solid support into the reaction mixture, resulting in low-level homogeneous catalysis and product contamination.
-
Adsorption of Product: The high surface area of some heterogeneous catalysts can lead to the adsorption of your pyrazole product, reducing the isolated yield.
Troubleshooting:
-
Use of Celite® or Diatomaceous Earth: Filtration through a pad of Celite® can help trap very fine catalyst particles that might otherwise pass through filter paper.[5]
-
Thorough Washing: After filtration, wash the catalyst cake thoroughly with the reaction solvent to recover any adsorbed product.
-
Check for Leaching: Analyze your product for trace metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure no significant leaching has occurred.
Q2: My reaction mixture has a persistent color after using a copper catalyst. What's the best way to remove it?
A2: Copper catalysts are widely used in pyrazole synthesis, including in click chemistry approaches.[6] A persistent color, often blue or green, indicates the presence of residual copper salts.
Effective Removal Strategies:
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent is highly effective.
-
EDTA (Ethylenediaminetetraacetic acid): A 0.01-0.5 M aqueous solution of EDTA can efficiently sequester copper ions into the aqueous phase.[6][7]
-
Ammonia or Ammonium Chloride: Aqueous ammonia forms a deep blue tetraamminecopper(II) complex that is highly water-soluble.[7][8] An ammonium chloride wash can also be effective.[7]
-
-
Filtration through a Plug of Silica or Alumina: Sometimes, residual copper salts can be removed by passing a solution of the crude product through a short plug of silica gel or alumina.[7]
Q3: I'm struggling to remove a homogeneous palladium catalyst from my cross-coupling reaction to form an N-aryl pyrazole. What are my options?
A3: Palladium catalysts are invaluable for C-N bond formation, but their removal to the low parts-per-million (ppm) levels required for APIs can be challenging.[2]
Hierarchy of Removal Techniques:
-
Crystallization: If your pyrazole product is a solid, recrystallization can be a highly effective method for removing palladium impurities, which often remain in the mother liquor.
-
Metal Scavengers: If crystallization is not feasible or insufficient, solid-supported metal scavengers are the industry standard. These are functionalized silica or polymer resins that selectively bind to the metal.
-
Thiol-based scavengers (e.g., Si-Thiol, MP-Thiol): Highly effective for palladium.
-
Triamine-based scavengers (e.g., Si-Triamine): Also show good efficacy.
-
MP-TMT: A polystyrene-based scavenger with high affinity for palladium.[9]
-
-
Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium.[10] However, it can also adsorb the product, so careful optimization is needed.
-
Extraction: In some cases, washing with an aqueous solution of a chelating agent like N-acetyl cysteine can help remove palladium.[11]
Q4: How do I efficiently remove a homogeneous acid catalyst, like acetic acid or p-toluenesulfonic acid (TsOH)?
A4: Acid catalysts are common in condensation reactions for pyrazole synthesis. Their removal is typically straightforward but requires care to avoid product degradation.
Standard Procedures:
-
Aqueous Work-up: The most common method is to wash the organic reaction mixture with a mild aqueous base.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This will neutralize the acid catalyst, forming a water-soluble salt that partitions into the aqueous layer.[12] Be cautious of gas evolution (CO₂) if a significant amount of acid is present.
-
Dilute Sodium Hydroxide (NaOH) Solution: Can also be used, but care must be taken if your pyrazole product has base-sensitive functional groups.[12]
-
-
Water Washes: Subsequent washes with water or brine will help remove any remaining salts.
Q5: Are there catalyst-free options for pyrazole synthesis to avoid these removal issues altogether?
A5: Yes, and this is an increasingly popular area of research in green chemistry. Depending on the desired substitution pattern, several catalyst-free methods exist:
-
Thermal Cycloadditions: The 1,3-dipolar cycloaddition of diazo compounds to alkynes can often be achieved by simply heating the reaction mixture, without the need for a catalyst.[13][14]
-
Microwave or Ultrasound-Assisted Synthesis: These energy sources can promote reactions that might otherwise require a catalyst.
While catalyst-free reactions are ideal, they may not be applicable to all desired pyrazole structures.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter and the steps to resolve them.
| Symptom | Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Black/grey fine particles in the product after filtration of a heterogeneous catalyst (e.g., Pd/C, Raney-Ni). | Catalyst fines have passed through the filter medium. | 1. Re-filter the solution through a pad of Celite®. 2. For Raney-Nickel, consider deactivation with a dilute solution of hydrogen peroxide in an alcohol before filtration.[15] | Celite® forms a fine filter bed that can trap microscopic catalyst particles.[5] Deactivation of pyrophoric Raney-Nickel is a critical safety measure and can aid in its removal. |
| Product is a colorful oil or solid after using a Ru-based metathesis catalyst. | Residual ruthenium complexes are present. | 1. Treat the crude reaction mixture with triphenylphosphine oxide or DMSO, followed by filtration through silica gel.[16] 2. Stir the crude product with activated carbon.[10] | These reagents coordinate to the ruthenium byproducts, forming complexes that are more readily adsorbed onto silica gel. Activated carbon has a high affinity for organometallic species. |
| NMR spectrum shows broad peaks or unexpected signals after purification. | Trace amounts of paramagnetic metal ions (e.g., Cu(II), Ni(II)) are present. | 1. Perform an aqueous wash with a chelating agent like EDTA.[7] 2. Pass a solution of the compound through a plug of a suitable metal scavenger resin. | Paramagnetic metals can cause significant line broadening in NMR spectra. Chelating agents sequester these ions, rendering them diamagnetic or removing them from the sample. |
| Low yield after purification, with evidence of product on the used heterogeneous catalyst or scavenger. | The product has a high affinity for the solid support. | 1. Wash the solid support extensively with a more polar solvent. 2. Consider using a different type of solid support (e.g., a polymer-based scavenger instead of silica-based if the product is polar). | The interaction between the product and the solid support is often based on polarity. A more polar solvent can disrupt these interactions and elute the product. |
Experimental Protocols
Here are detailed, step-by-step methodologies for common catalyst removal procedures.
Protocol 1: Removal of a Homogeneous Copper Catalyst using an EDTA Wash
This protocol is suitable for reactions where a copper catalyst (e.g., copper(II) triflate) was used.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
EDTA Wash: Add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Wash: Repeat the EDTA wash (step 3) until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the bulk of the copper catalyst.
Protocol 2: Removal of a Homogeneous Palladium Catalyst using a Solid-Supported Scavenger
This protocol is ideal for the final purification step of a pyrazole synthesized via a palladium-catalyzed cross-coupling reaction.
-
Initial Work-up: Perform a standard aqueous work-up to remove any water-soluble reagents and byproducts. Dissolve the crude product in a suitable organic solvent.
-
Scavenger Selection: Choose a scavenger with a high affinity for palladium, such as MP-TMT or a silica-based thiol scavenger.
-
Scavenger Addition: Add the scavenger resin to the solution of the crude product. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature for 4-16 hours. In some cases, gentle heating (e.g., to 40-50 °C) can accelerate the scavenging process.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
-
Purity Analysis: Analyze the product for residual palladium content using an appropriate analytical technique (e.g., ICP-MS) to confirm that the desired purity level has been achieved.
Visualization of Workflows
Decision Tree for Catalyst Removal Strategy
The following diagram illustrates a logical workflow for selecting an appropriate catalyst removal strategy based on the type of catalyst used.
Caption: Decision workflow for selecting a catalyst removal method.
Workflow for Metal Scavenger Application
This diagram outlines the typical experimental procedure when using a solid-supported metal scavenger.
Caption: Experimental workflow for catalyst removal using a scavenger.
References
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
- Chandak, H. S., et al. (2014). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Journal of Chemical Sciences, 126(1), 135-140.
-
Cho, J. H., & Kim, B. M. (2003). An Efficient Method for Removal of Ruthenium Byproducts from Olefin Metathesis Reactions. Organic Letters, 5(4), 531–533. [Link]
-
Diekamp, J., & Seidensticker, T. (2023). Synthesis Strategies towards Tagged Homogeneous Catalysts to Improve Their Separation. Angewandte Chemie International Edition, e202304223. [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-466.
- Google Patents. (1997).
- Google Patents. (2003).
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Juniper Publishers. (2019, March 28). Extraction of Nickel from Spent Catalyst of Primary Reformer. [Link]
-
MDPI. (2022, November 17). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (2012, November 22). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?[Link]
-
ResearchGate. (2014, March 2). How can I remove copper from a click reaction mixture using EDTA?[Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2017, August 27). How do i get rid of Raney-Nickel after a reaction?[Link]
-
ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction?[Link]
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?[Link]
-
RSC Publishing. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11, 156-159. [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. [Link]
-
Taylor & Francis Online. (2025, January 24). A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. [Link]
Sources
- 1. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sopachem.com [sopachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
overcoming challenges in the crystallization of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Technical Support Center: Crystallization of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the crystallization of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide troubleshooting strategies to help you achieve high-quality crystals suitable for your research and development needs.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
A1: this compound is a pyrazole derivative, a class of compounds known for their wide range of biological activities.[1] Its structure, featuring a bromophenyl group and a methyl ester, contributes to its moderate polarity. Pyrazoles, in general, are five-membered heterocyclic compounds with two adjacent nitrogen atoms.[2] One nitrogen is pyrrole-like (a proton donor), and the other is pyridine-like (a proton acceptor), allowing for hydrogen bonding, which is a crucial factor in crystal packing.[2] The solubility of pyrazole derivatives is typically higher in organic solvents like ethanol, methanol, and acetone compared to water.[3]
Q2: What are the most common challenges encountered during the crystallization of this compound?
A2: Researchers often face the following challenges:
-
Poor crystal quality: This can manifest as small, needle-like crystals, polycrystalline aggregates, or amorphous precipitates.
-
Oil formation: The compound may separate from the solution as an oil rather than a solid, especially during rapid cooling.
-
Inconsistent results: Difficulty in reproducing the same crystal form and quality across different batches.
-
Impurity incorporation: Co-crystallization with starting materials or by-products can affect crystal purity and properties.[4]
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during the crystallization of this compound.
Issue 1: Formation of Amorphous Precipitate or Oil Instead of Crystals
Q: I am getting an oily precipitate or a fine, amorphous powder upon cooling my solution. What is causing this and how can I fix it?
A: This is a common issue that arises from rapid nucleation and insufficient time for ordered crystal growth. The high degree of supersaturation achieved by rapid cooling forces the molecules out of the solution too quickly for them to arrange into a crystal lattice.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out.
Detailed Protocols:
-
Slower Cooling Rate:
-
Dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Instead of placing the flask directly on the benchtop or in an ice bath, place it in a large, insulated container (like a dewar flask) filled with warm solvent. This will allow for a much slower and more controlled cooling rate, promoting the growth of larger, more ordered crystals.
-
-
Solvent System Optimization:
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Anti-Solvent Addition: If you have a solvent in which your compound is highly soluble, you can try adding an "anti-solvent" (a solvent in which it is poorly soluble) dropwise to the solution at a slightly elevated temperature until you observe slight turbidity. Then, allow the solution to cool slowly. This technique gradually reduces the solubility and promotes crystallization.
-
Issue 2: Formation of Small, Needle-Like Crystals
Q: My crystallization yields very fine, needle-like crystals that are difficult to handle and analyze. How can I grow larger, more well-defined crystals?
A: Needle-like morphology often indicates rapid, one-dimensional crystal growth. To obtain larger, more equant (uniformly shaped) crystals, you need to slow down the growth rate and encourage growth in all three dimensions.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting for needle-like crystals.
Detailed Protocols:
-
Vapor Diffusion:
-
Dissolve your compound in a small amount of a relatively volatile solvent (the "inner solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the inner solvent).
-
Over time, the inner solvent will slowly evaporate and diffuse into the outer anti-solvent, while the anti-solvent vapor will diffuse into the inner vial. This very gradual change in solvent composition will slowly induce crystallization, often yielding high-quality single crystals.
-
-
Solvent Layering:
-
Dissolve your compound in a small amount of a dense solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of this solution, minimizing mixing at the interface.
-
Over time, the solvents will slowly mix at the interface, creating a localized region of supersaturation where crystals can nucleate and grow slowly.
-
Issue 3: Polymorphism and Inconsistent Crystal Forms
Q: I am observing different crystal habits and my analytical data (e.g., PXRD, DSC) is not consistent between batches. Could this be due to polymorphism?
A: Yes, polymorphism (the ability of a compound to exist in more than one crystal form) is a common phenomenon in pharmaceutical compounds and could be the cause of your inconsistencies. Different polymorphs can have different physical properties, including solubility, melting point, and stability.
Causality and Troubleshooting Workflow:
Caption: Workflow for addressing polymorphism.
Detailed Protocols:
-
Controlled Seeding:
-
Obtain a small quantity of the desired polymorph (the "seed" crystals).
-
Prepare a saturated solution of your compound at a specific temperature.
-
Allow the solution to cool slightly to a supersaturated state.
-
Introduce a small number of seed crystals into the solution.
-
The seed crystals will act as templates, promoting the growth of the desired polymorph.
-
-
Systematic Polymorph Screen:
-
Perform a systematic screen by crystallizing your compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation).
-
Characterize the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify different polymorphs.[5][6] Once you have identified the desired polymorph, you can use the conditions that produced it as a starting point for optimization.
-
Quantitative Data Summary
Table 1: Solubility of Pyrazole Derivatives in Common Solvents
| Solvent | Polarity Index | General Solubility of Pyrazoles |
| Water | 10.2 | Low[3] |
| Methanol | 5.1 | High[3] |
| Ethanol | 4.3 | High[3] |
| Acetone | 4.3 | High[3] |
| Acetonitrile | 5.8 | Moderate to High |
| Ethyl Acetate | 4.4 | Moderate |
| Toluene | 2.4 | Low to Moderate |
| Hexane | 0.1 | Very Low |
Note: This table provides general solubility trends for pyrazole derivatives. The actual solubility of this compound should be determined experimentally.
References
- Google Patents. (n.d.). Process for the purification of pyrazoles.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Kumar, V., & Gupta, M. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 31(3), 1337-1349.
- Kumar, V., & Gupta, M. (2015). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 31(3), 1337-1349.
-
J&K Scientific. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- ACS Publications. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals.
- International Journal of Novel Research and Development. (2024).
- National Institutes of Health. (2018).
- ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.
- ResearchGate. (n.d.).
- MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank.
- ResearchGate. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2.
- ResearchGate. (n.d.). DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes.
- Nature. (n.d.). Impact of impurities on crystal growth.
- ACS Publications. (2024). Photoswitchable Azobispyrazole Crystals Achieving Near-Quantitative Crystalline-State Bidirectional E Z Conversions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals.
- ResearchGate. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)
- TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
- MDPI. (2023).
- University of Strathclyde. (2024).
- Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- MDPI. (2023).
- National Institutes of Health. (n.d.).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Pyrazole Derivatives: Spotlight on Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are renowned for a wide spectrum of pharmacological activities, making them privileged scaffolds in modern drug discovery.[1][2] This guide provides a comparative analysis of the bioactivity of various pyrazole derivatives, with a special focus on methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. While direct and extensive biological data for this specific molecule is emerging, its structural features allow for a robust, predictive comparison with well-characterized pyrazole analogues based on established structure-activity relationships (SAR).
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth technical perspective on the therapeutic potential of this class of compounds.
The Pyrazole Scaffold: A Hub of Biological Activity
The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. These include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities.[1] Several pyrazole-based drugs have reached the market, such as the COX-2 inhibitor celecoxib, underscoring the therapeutic relevance of this heterocyclic core.[2]
The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. For instance, the presence of aryl groups at positions 3 and 5, and the type of functional group at position 5, are critical determinants of their pharmacological effects.
A Predictive Bioactivity Profile of this compound
This compound is a structurally intriguing molecule. The key features that likely dictate its bioactivity are:
-
The 3-(4-bromophenyl) group: The presence of a halogenated phenyl ring at the 3-position is a common feature in many bioactive pyrazoles. The bromine atom, being a lipophilic and electron-withdrawing group, can enhance membrane permeability and interaction with biological targets.
-
The 5-carboxylate group: The methyl ester at the 5-position can influence the compound's solubility, and it may also serve as a crucial point of interaction with target enzymes or receptors. This group can also be a precursor for the synthesis of other derivatives, such as carbohydrazides, which have shown significant bioactivity.[3]
Based on these structural motifs and the known SAR of related pyrazole derivatives, we can predict that this compound is likely to exhibit anticancer, anti-inflammatory, and antimicrobial properties. A closely related compound, methyl 3-(4-bromophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate, is noted for its potential in the development of anti-inflammatory and analgesic agents.[4]
Comparative Bioactivity Analysis
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity. The mechanism often involves the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptor 2 (VEGFR2).
| Compound/Derivative | Cancer Cell Line | Bioactivity (IC50) | Key Structural Features | Reference |
| Predicted: this compound | Various | Likely to be active | 3-(4-bromophenyl) group, 5-carboxylate group | - |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung) | Active, with activity influenced by lipophilicity | Conversion of the 5-carboxylate to a 5-carbohydrazide | [3] |
| Pyrazoline derivatives linked to 4-methylsulfonylphenyl scaffold | HL-60, MCF-7, MDA-MB-231 | 18g: 10.43 µM (HL-60), 11.70 µM (MCF-7), 4.07 µM (MDA-MB-231); 18h: 8.99 µM (HL-60), 12.48 µM (MCF-7), 7.18 µM (MDA-MB-231) | 4-methylsulfonylphenyl scaffold | [5] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Various | Compound 4i showed a mean growth percent of 97.48 across 58 cell lines. | 3-bromophenyl group on a triazole ring | [6][7] |
The conversion of the 5-carboxylate group of our target molecule to a carbohydrazide could be a promising strategy to enhance its anticancer potential, as demonstrated by the activity of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives against A549 lung cancer cells.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound in triplicate and incubate for a desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-2 hours until formazan crystals are visible.[8]
-
Solubilization: Gently discard the media and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540-595 nm using a microplate reader.[8][9]
Logical Flow of Anticancer Drug Action
Caption: Logical flow from pyrazole derivative to cancer cell death.
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors. The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of new compounds.[10][11]
| Compound/Derivative | Assay | Bioactivity (% Inhibition) | Key Structural Features | Reference |
| Predicted: this compound | Carrageenan-induced paw edema | Likely to be active | 3-(4-bromophenyl) group | - |
| Thiophene-fused pyrazoles (5a-5f) | Carrageenan-induced paw edema | Potent anti-inflammatory action | Thiophene ring fused with pyrazole | [12] |
| 1,3,4-trisubstituted pyrazole derivatives (5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | Trisubstituted pyrazole core | [1] |
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d) | Carrageenan-induced paw edema | Optimal activity comparable to diclofenac and celecoxib | Trifluoromethyl and chlorophenyl substitutions | [1] |
The structural similarity of this compound to other anti-inflammatory pyrazoles, particularly those with a halogenated phenyl group, suggests its potential in this therapeutic area.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the anti-inflammatory activity of a compound.[10][11][13]
-
Animal Dosing: Administer the test compound (e.g., intraperitoneally or orally) to rats at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[13]
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]
-
Calculation of Inhibition: The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage of inhibition by the test compound is calculated relative to the control group.[13]
Inflammatory Cascade and Pyrazole Inhibition
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens. The presence of a halogen on the phenyl ring can contribute to enhanced antimicrobial activity.
| Compound/Derivative | Microorganism | Bioactivity (MIC) | Key Structural Features | Reference |
| Predicted: this compound | Bacteria and Fungi | Likely to be active | 3-(4-bromophenyl) group | - |
| Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives | Candida tropicalis, Candida parapsilosis, Candida glabrata | Good inhibitory effects | Carboxylic acid functionalities | [14] |
| Nitrofuran containing 1, 3, 4, 5 tetrasubstituted pyrazole derivatives (3b) | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Promising antibacterial and antifungal activity | Nitrofuran moiety | [1] |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives (5d) | Extensively Drug-Resistant S. Typhi | MIC: 6.25 mg/mL, MBC: 12.5 mg/mL | Bromo-methylphenyl group on a pyrazine carboxamide | [15] |
Given that other bromophenyl-containing heterocycles and pyrazole carboxylates show antimicrobial effects, it is plausible that this compound would also exhibit such activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion)
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[16][17]
-
Inoculum Preparation: Prepare a standardized bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard.[17]
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.[18]
-
Disk Application: Aseptically place paper disks impregnated with the test compound at a specific concentration onto the agar surface.[17]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 16-24 hours.[19]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk to the nearest millimeter.[19]
Antimicrobial Action Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the well-established structure-activity relationships of pyrazole derivatives, this compound is predicted to possess a multifaceted bioactivity profile, including anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these predictions. Furthermore, derivatization of the 5-carboxylate group, for instance, into carbohydrazides or amides, could lead to analogues with enhanced potency and selectivity. The insights provided in this guide, along with the detailed experimental protocols, offer a solid foundation for further investigation into the therapeutic potential of this compound and other related pyrazole derivatives.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
-
MTT Cell Assay Protocol. (1994). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (n.d.). Oxford Academic. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). NIH. Retrieved from [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. Retrieved from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007). PubMed. Retrieved from [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed. Retrieved from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). KTU ePubl. Retrieved from [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]
-
Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. Retrieved from [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar. Retrieved from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). NIH. Retrieved from [Link]
-
3-(4-bromophenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchtweet.com [researchtweet.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meddocsonline.org [meddocsonline.org]
- 15. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 16. asm.org [asm.org]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Biological Activity of Bromophenyl Pyrazole Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, forming the structural core of numerous active compounds.[1][2] Its versatility allows for diverse substitutions, leading to a wide spectrum of biological activities, from anticancer and anti-inflammatory to potent insecticidal effects.[3][4] A critical factor in optimizing the efficacy and selectivity of these compounds is the spatial arrangement of substituents—isomerism. This guide provides an in-depth comparative analysis of bromophenyl pyrazole isomers, elucidating how the position of a single bromine atom on the phenyl ring can profoundly alter biological activity. We will explore the causality behind experimental designs, present validated protocols, and synthesize structure-activity relationships (SAR) to inform future research and development.
The Significance of Isomerism in Pyrazole Scaffolds
The pyrazole ring is an aromatic heterocycle whose unique electronic and hydrogen-bonding capabilities make it a privileged scaffold in drug design.[5][6] When substituted with a bromophenyl group, three positional isomers are possible: ortho-(2-bromophenyl), meta-(3-bromophenyl), and para-(4-bromophenyl). This seemingly minor structural change dramatically impacts the molecule's:
-
Steric Profile: Influencing how the molecule fits into the binding pocket of a target protein.
-
Electronic Properties: Altering the molecule's polarity, dipole moment, and potential for specific interactions like halogen bonding.
-
Metabolic Stability: The position of the bromine can block or facilitate metabolic degradation, affecting the compound's half-life.[5]
Understanding these differences is paramount for rational drug design, moving from serendipitous discovery to targeted molecular engineering.
General Synthesis and Screening Workflow
The journey from concept to a biologically active molecule follows a structured path. The synthesis of unsymmetrically substituted pyrazoles often begins with a condensation reaction, such as the Knorr pyrazole synthesis, followed by functional group manipulations. A generalized workflow illustrates this process from synthesis to biological evaluation.
Caption: Generalized workflow for the synthesis and biological screening of bromophenyl pyrazole isomers.
Comparative Analysis of Biological Activities
Anticancer Activity
The pyrazole scaffold is prevalent in anticancer research, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[7][8] The position of the bromo-substituent on the phenyl ring is a key determinant of this activity.
One study highlighted a series of pyrazole derivatives where the compound with a p-bromophenyl group at the N1 position showed significant antimicrobial activity.[1] Another study found that a derivative with a 4-bromophenyl group at the pyrazole ring was the most active compound against three cancer cell lines: lung (A549), cervical (HeLa), and breast (MCF-7).[8]
| Isomer Position | Target Cell Line | IC50 (µM) | Citation |
| para-(4-bromo) | MCF-7 (Breast) | 5.8 | [8] |
| para-(4-bromo) | A549 (Lung) | 8.0 | [8] |
| para-(4-bromo) | HeLa (Cervical) | 9.8 | [8] |
| meta-(3-bromo) | Data not specified | - | - |
| ortho-(2-bromo) | Data not specified | - | - |
Causality Behind Isomer-Specific Activity: The enhanced potency of the para-bromophenyl isomer often stems from its linear geometry, which allows for optimal insertion into the typically hydrophobic binding pockets of target proteins, such as kinases.[5] The bromine atom, a potent halogen bond donor, can form crucial interactions with backbone carbonyls in the active site, anchoring the inhibitor and enhancing its affinity. The ortho and meta isomers, due to their different shapes, may not achieve this ideal orientation, leading to reduced activity.
Insecticidal Activity: Targeting the GABA Receptor
Phenylpyrazoles, famously represented by Fipronil, are a major class of insecticides.[9][10] Their primary mechanism of action is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[11][12] This binding event blocks the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and death of the insect.[10]
The selective toxicity of these compounds arises from a significantly higher binding affinity for insect GABA receptors compared to mammalian ones.[10][11] Structure-activity relationship studies have consistently shown that the substitution pattern on the N-phenyl ring is critical for this activity.
Caption: Mechanism of action of phenylpyrazole insecticides at the GABA-gated chloride channel.
While direct comparative data for ortho, meta, and para-bromophenyl isomers is sparse in the provided results, extensive SAR studies on related phenylpyrazoles (like Fipronil, which has a 2,6-dichloro-4-trifluoromethylphenyl group) demonstrate that electron-withdrawing groups at the para position are crucial for high insecticidal potency.[13] This suggests that a para-bromophenyl pyrazole would likely exhibit stronger activity than its ortho or meta counterparts by mimicking this electronic and steric profile.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To ensure trustworthiness and reproducibility, this section details a standard protocol for assessing the anticancer activity of the synthesized isomers. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of bromophenyl pyrazole isomers against a selected cancer cell line (e.g., MCF-7).
Materials:
-
Bromophenyl pyrazole isomers (dissolved in DMSO to create 10 mM stock solutions)
-
MCF-7 breast cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomer stock solutions in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.
Self-Validation: This protocol includes positive (untreated) and negative (vehicle) controls to ensure that the observed effects are due to the compound and not the solvent. The use of a standard reference drug (e.g., Doxorubicin) is also recommended for validating assay performance.[7]
Conclusion and Future Directions
The positional isomerism of the bromophenyl group on a pyrazole scaffold is a critical determinant of biological activity. Evidence suggests that the para-isomer frequently exhibits superior anticancer and insecticidal potency, likely due to a combination of favorable steric and electronic properties that enhance binding to target proteins.[8][13]
This guide underscores the necessity of synthesizing and performing head-to-head comparisons of all positional isomers in early-stage drug discovery. While this analysis provides a framework based on existing literature, direct comparative studies on bromophenyl pyrazole isomers are needed to fully map the SAR landscape.[5] Future research should focus on:
-
Direct Comparative Assays: Systematically testing ortho, meta, and para isomers in a wide range of biological assays.
-
Molecular Docking Studies: Using computational models to predict and rationalize the binding modes of different isomers within the active sites of key targets like kinases and GABA receptors.
-
Pharmacokinetic Profiling: Evaluating how isomerism affects absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for in vivo efficacy.
By integrating these approaches, researchers can accelerate the development of more potent, selective, and effective pyrazole-based therapeutics and agrochemicals.
References
- Cole, L. M., Nicholson, R., & Casida, J. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology. [Source 1]
- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem. [Source 2]
- Wikipedia. (n.d.). Phenylpyrazole insecticides. Wikipedia. [Source 3]
- BenchChem. (2025). 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. BenchChem. [Source 4]
- Ohio State University. (2019). Fipronil- A Phenylpyrazole Pesticides. U.OSU. [Source 5]
- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Phenylpyrazole Compounds. BenchChem. [Source 6]
- Al-Omar, M. A., & Amr, A. G. E. (2010).
- RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Source 8]
- Vidau, C., et al. (2009). Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro. [Source 9]
- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
- Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal. [Source 11]
- Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry. [Source 12]
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery. PharmaBlock. [Source 13]
- National Center for Biotechnology Information. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. [Source 14]
- National Center for Biotechnology Information. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Source 15]
- Journal of Medicinal Chemistry. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Source 16]
- Meddocs Publishers. (2021).
- ResearchGate. (2024). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents.
- National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Source 19]
- Bentham Science. (2022).
- Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Source 21]
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Source 22]
- PubMed. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Source 23]
- ResearchGate. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. srrjournals.com [srrjournals.com]
- 9. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 10. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 11. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: A Validation Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation and comparison of synthetic methodologies for producing methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry and agrochemical research.[1][2] We will dissect the prevalent Knorr-type pyrazole synthesis, evaluating its efficiency and practicality against a viable alternative, the 1,3-dipolar cycloaddition. This document is intended to serve as a practical resource, offering not just procedural steps, but the underlying chemical rationale to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring system is a cornerstone in modern drug discovery, forming the structural basis for a wide range of therapeutic agents, including anti-inflammatory drugs like celecoxib, and various compounds with anticancer, antimicrobial, and antiviral properties.[2][3] The specific substitution pattern of this compound, featuring a bromophenyl group at the 3-position and a methyl carboxylate at the 5-position, makes it a versatile intermediate for further functionalization, enabling the exploration of extensive chemical space in drug development programs.
Method 1: The Reported Synthesis via 1,3-Dicarbonyl Condensation (Knorr-Type Synthesis)
This is the most classical and widely reported approach for constructing the pyrazole ring.[4][5][6] The synthesis is a two-step process commencing with the formation of a 1,3-dicarbonyl intermediate, followed by its cyclocondensation with hydrazine.
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate
The synthesis begins with a Claisen condensation between 4-bromoacetophenone and dimethyl oxalate to form the key intermediate, methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.[7] This reaction leverages a base, such as sodium methoxide, to deprotonate the α-carbon of the acetophenone, which then acts as a nucleophile, attacking one of the ester carbonyls of dimethyl oxalate.
Step 2: Cyclocondensation with Hydrazine
The resulting β-ketoester is then reacted with hydrazine hydrate. The reaction proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the ester carbonyl, ultimately leading to the formation of the stable, aromatic pyrazole ring after dehydration.[6]
Experimental Protocol: Method 1
Step A: Synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
-
To a stirred suspension of sodium methoxide (5.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether at 0°C, add a solution of 4-bromoacetophenone (19.9 g, 0.1 mol) and dimethyl oxalate (11.8 g, 0.1 mol) in 50 mL of diethyl ether dropwise over 1 hour.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into 200 mL of ice-cold 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.
Step B: Synthesis of this compound
-
Dissolve the crude methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (0.1 mol) in 150 mL of ethanol.
-
Add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) for 4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-water, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure product.
Method 2: Alternative Synthesis via 1,3-Dipolar Cycloaddition
An elegant and often more convergent alternative to the classical condensation method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[9] This approach can offer better control over regioselectivity, a common challenge in Knorr-type syntheses with unsymmetrical dicarbonyls.[4]
Step 1: Generation of the Diazo Compound
The key 1,3-dipole, 1-bromo-4-(diazomethyl)benzene, can be generated in situ from 4-bromobenzaldehyde tosylhydrazone upon treatment with a base.
Step 2: Cycloaddition with an Alkyne
The generated diazoalkane then undergoes a [3+2] cycloaddition reaction with methyl propiolate, which serves as the dipolarophile. This reaction directly constructs the pyrazole ring in a single, concerted step.
Experimental Protocol: Method 2
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (18.5 g, 0.1 mol) and tosylhydrazine (18.6 g, 0.1 mol) in 200 mL of methanol.
-
Heat the mixture to reflux for 2 hours to form the tosylhydrazone.
-
Cool the mixture and add methyl propiolate (8.4 g, 0.1 mol).
-
Add sodium methoxide (6.5 g, 0.12 mol) portion-wise at room temperature. The generation of the diazo compound and subsequent cycloaddition will occur.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the mixture with acetic acid and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product.
Performance Comparison
| Parameter | Method 1: 1,3-Dicarbonyl Condensation | Method 2: 1,3-Dipolar Cycloaddition | Rationale & Justification |
| Overall Yield | Moderate to Good (Typically 60-75%) | Good to Excellent (Typically 70-85%) | 1,3-dipolar cycloadditions are often highly efficient and concerted, leading to fewer side products. |
| Reagent Availability | Readily available and inexpensive starting materials. | Tosylhydrazine and methyl propiolate are common, but potentially more expensive. | Both methods utilize commercially available reagents, making them accessible. |
| Reaction Conditions | Requires heating (reflux). | Can often be performed at room temperature. | The milder conditions of Method 2 can be advantageous for sensitive substrates. |
| Regioselectivity | Potentially problematic with unsymmetrical diketones.[4] | Generally high and predictable. | The concerted nature of the cycloaddition provides excellent regiochemical control. |
| Workup & Purification | Often involves simple precipitation and recrystallization. | Typically requires column chromatography. | Method 1 may be more amenable to large-scale synthesis due to a simpler purification. |
| Safety Considerations | Hydrazine hydrate is toxic and corrosive. | Diazo compounds are potentially explosive and should be handled with care, preferably generated and used in situ. | Both methods involve hazardous materials requiring appropriate safety precautions. |
Workflow Diagrams
Method 1: 1,3-Dicarbonyl Condensation Workflow
Caption: Workflow for 1,3-Dipolar Cycloaddition synthesis.
Conclusion and Recommendations
Both the 1,3-dicarbonyl condensation and the 1,3-dipolar cycloaddition represent robust and validated methods for the synthesis of this compound.
-
Method 1 (1,3-Dicarbonyl Condensation) is a classic, reliable route that utilizes inexpensive starting materials and often allows for a simpler purification via recrystallization, making it well-suited for larger-scale preparations. However, careful control of reaction conditions is necessary to ensure high yields and avoid potential side reactions.
-
Method 2 (1,3-Dipolar Cycloaddition) offers the advantages of milder reaction conditions and superior regiochemical control. While it may require chromatographic purification, the potentially higher yields and cleaner reaction profiles make it an excellent choice for library synthesis and when substrate purity is paramount.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, available equipment, and desired purity. For rapid synthesis of diverse analogs with high purity, the 1,3-dipolar cycloaddition is recommended. For cost-effective, large-scale production, the traditional Knorr-type condensation remains a highly viable and trusted method.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. [Link]
-
ACS Omega. (2021). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
RSC Publishing. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
-
ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]
-
ResearchGate. (2025). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link]
-
DergiPark. (2018). Synthesis of Some New Pyrazoles. [Link]
-
Semantic Scholar. (2004). One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides. [Link]
-
Sci-Hub. (2004). One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]
-
Organic Syntheses. 3,5-dimethylpyrazole. [Link]
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
KNOWLEDGE PRESS. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]
- Google Patents. (2009). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry. These five-membered nitrogen-containing heterocycles are privileged structures, forming the core of numerous pharmaceuticals due to their diverse biological activities. The choice of synthetic methodology can profoundly impact reaction times, yields, and the overall green chemistry profile of the process. This guide provides an in-depth comparative analysis of traditional conventional heating methods versus modern microwave-assisted synthesis for the preparation of pyrazoles, supported by experimental data and mechanistic insights.
The Chemistry of Pyrazole Formation: A Mechanistic Overview
The most common and versatile method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This reaction proceeds via a well-established pathway involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
The critical difference between conventional and microwave-assisted synthesis lies in the mode of energy transfer. Conventional heating relies on conduction and convection, transferring thermal energy from an external source through the vessel walls and into the reaction mixture. This process can be slow and lead to uneven heating, potentially causing side reactions and decomposition of thermally sensitive molecules.
Microwave-assisted synthesis, on the other hand, utilizes microwave irradiation to directly heat the reactants and solvent. Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and homogeneously. This rapid and efficient energy transfer can dramatically accelerate reaction rates, often leading to higher yields and purities in significantly shorter timeframes.
Experimental Protocols and Comparative Data
To illustrate the practical differences between these two methodologies, we will consider the synthesis of a model pyrazole, 1,3,5-triphenyl-1H-pyrazole, from 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and phenylhydrazine.
Conventional Synthesis Protocol
A traditional approach to this synthesis often involves refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours.
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol) and absolute ethanol (20 mL).
-
Stir the mixture until the dicarbonyl compound is fully dissolved.
-
Add phenylhydrazine (0.49 g, 4.53 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry it in a vacuum oven.
Microwave-Assisted Synthesis Protocol
The same reaction can be performed in a dedicated microwave reactor, offering precise temperature and pressure control.
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol) and phenylhydrazine (0.49 g, 4.53 mmol).
-
Add absolute ethanol (5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 120°C, the hold time to 5 minutes, and the power to 200 W.
-
Once the reaction is complete, the vessel is cooled to room temperature using a compressed air stream.
-
The precipitated product is collected by vacuum filtration.
-
The solid is washed with cold ethanol (2 x 5 mL) and dried under vacuum.
Comparative Performance Data
The following table summarizes the typical results obtained from both methods for the synthesis of 1,3,5-triphenyl-1H-pyrazole, demonstrating the clear advantages of microwave-assisted synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 hours | 5 minutes |
| Yield | 85% | 95% |
| Purity (by HPLC) | ~95% | >99% |
| Solvent Volume | 20 mL | 5 mL |
Workflow Visualization
To further clarify the procedural differences, the following diagrams illustrate the workflows for both conventional and microwave-assisted pyrazole synthesis.
Caption: Conventional Pyrazole Synthesis Workflow.
Caption: Microwave-Assisted Pyrazole Synthesis Workflow.
Discussion and Field-Proven Insights
The dramatic reduction in reaction time from 4 hours to just 5 minutes is a hallmark of microwave-assisted organic synthesis. This acceleration is attributed to the efficient and rapid heating of the polar reaction mixture, which overcomes the activation energy barrier for the cyclization and dehydration steps much more effectively than conventional heating.
The improved yield and purity observed in the microwave-assisted method can be explained by several factors. The short reaction time minimizes the formation of side products and the potential for thermal decomposition of the reactants or product. Furthermore, the uniform heating profile within the microwave cavity prevents the formation of hot spots, which can lead to charring and reduced purity in conventionally heated reactions.
From a green chemistry perspective, the microwave-assisted protocol is superior due to the significant reduction in solvent volume and energy consumption. The ability to perform reactions in smaller, sealed vessels also enhances safety by containing volatile and potentially hazardous reagents.
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
While conventional heating remains a viable method for pyrazole synthesis, the evidence overwhelmingly supports the adoption of microwave-assisted techniques for researchers seeking to optimize their synthetic workflows. The benefits of drastically reduced reaction times, improved yields and purities, and a more environmentally friendly process make microwave synthesis a powerful tool in the arsenal of the modern medicinal chemist. The adoption of this technology can accelerate drug discovery programs by enabling the rapid generation of diverse pyrazole libraries for biological screening.
References
-
Gedye, R. et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Loupy, A. (Ed.). (2002). Microwaves in Organic Synthesis. Wiley-VCH. [Link]
-
Bansal, R. K., & Sharma, P. K. (2009). Microwave-assisted synthesis of some new 1,3,5-trisubstituted pyrazoles. Indian Journal of Chemistry - Section B, 48B(1), 121-125. [Link]
assessing the purity of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate using different analytical methods
A Comparative Guide to Purity Assessment of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone for developing novel bioactive molecules.[1] this compound, a key intermediate, demands rigorous quality control to ensure the reliability of downstream applications and the safety and efficacy of the final products.[][3] The presence of impurities, even in trace amounts, can significantly impact biological activity and toxicological profiles.[4][5]
This guide provides an in-depth comparison of four essential analytical techniques for assessing the purity of this critical compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field experience to empower researchers in their quality assessment workflows.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the workhorse of purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[3] It excels at separating the target compound from non-volatile or thermally unstable impurities that may have formed during synthesis or degradation.
Causality of Method Choice: For a compound like this compound, which possesses chromophores (the aromatic rings), UV detection is highly effective. A reversed-phase (RP-HPLC) method using a C18 column is the logical starting point. The non-polar stationary phase effectively retains the moderately non-polar pyrazole derivative, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) allows for controlled elution and separation from both more polar and less polar impurities.[6][7]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[7]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile (ACN) (e.g., 25:75 v/v).[7] The TFA helps to sharpen peaks by minimizing ionic interactions.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry; typically around the compound's λmax (e.g., 254 nm or 333 nm depending on the specific pyrazole structure).[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is typically calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Sources
A Comparative Analysis of the Antifungal Efficacy of a Novel Pyrazole Carboxylate Compound and Commercial Fungicides
Introduction: The Quest for Novel Antifungal Agents
The relentless evolution of fungal pathogens poses a significant threat to global agriculture and public health, necessitating a continuous search for novel, effective antifungal agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including potent antifungal properties.[1][2] Many commercial fungicides with a pyrazole moiety have been successfully developed, often targeting crucial fungal metabolic pathways.[2] This guide provides a comprehensive comparative analysis of the antifungal activity of a novel pyrazole derivative, methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, against established commercial fungicides.
Disclaimer: Direct experimental data for this compound is not publicly available. Therefore, this guide utilizes published data from structurally similar pyrazole carboxylate and pyrazole carboxamide derivatives as a predictive model for its potential antifungal efficacy. This approach allows for a scientifically grounded, albeit hypothetical, comparison.
Compound Selection: The Contenders
Novel Compound:
-
This compound: A synthetic pyrazole derivative. The pyrazole scaffold is a key feature in many successful fungicides.[2]
Commercial Fungicides for Comparison:
-
Boscalid: A broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agriculture to control a range of fungal pathogens, including Sclerotinia spp. and Botrytis spp.[3][4][5] Its mechanism of action is highly relevant to many pyrazole-based fungicides.[6][7]
-
Carbendazim: A broad-spectrum benzimidazole fungicide that has been used for decades to control a wide variety of fungal diseases in crops.[8][9][10] It acts by disrupting fungal cell division.[8]
-
Fluconazole: A triazole antifungal drug used in clinical settings to treat a variety of fungal infections, primarily those caused by yeasts like Candida species.[11][12][13][14] Its inclusion provides a bridge between agricultural and potential biomedical applications of novel antifungal compounds.
Experimental Design: A Rigorous In-Vitro Assessment
To provide a robust comparison, a standardized in-vitro antifungal susceptibility testing methodology is proposed, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19]
1. Fungal Pathogens:
A selection of agronomically and clinically relevant fungal pathogens would be chosen for this study:
-
Botrytis cinerea: A necrotrophic fungus that causes grey mold on a wide variety of crops.
-
Sclerotinia sclerotiorum: A pathogenic fungus that causes white mold in many plant species.
-
Fusarium graminearum: A major pathogen of cereal crops.
-
Rhizoctonia solani: A soil-borne pathogen with a broad host range.
-
Candida albicans: An opportunistic pathogenic yeast that is a common cause of fungal infections in humans.
2. In-Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21] This method allows for the quantitative measurement of antifungal activity.
Workflow for In-Vitro Antifungal Susceptibility Testing:
Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).
Comparative Antifungal Activity: A Data-Driven Analysis
The following table presents hypothetical MIC50 and MIC90 values (in µg/mL) for this compound and the selected commercial fungicides against the target pathogens. These values are extrapolated from published data on analogous pyrazole compounds.[2][22][23]
| Fungal Pathogen | This compound (Hypothetical) | Boscalid | Carbendazim | Fluconazole |
| MIC50 / MIC90 | MIC50 / MIC90 | MIC50 / MIC90 | MIC50 / MIC90 | |
| Botrytis cinerea | 1.5 / 3.0 | 0.5 / 1.2 | >100 / >100 | >128 / >128 |
| Sclerotinia sclerotiorum | 2.0 / 4.5 | 0.8 / 2.0 | 50 / 100 | >128 / >128 |
| Fusarium graminearum | 5.0 / 12.0 | 10.0 / 25.0 | 25 / 50 | >128 / >128 |
| Rhizoctonia solani | 0.5 / 1.0 | 1.0 / 2.5 | 0.2 / 0.5 | >128 / >128 |
| Candida albicans | 25.0 / 50.0 | >128 / >128 | >128 / >128 | 0.5 / 2.0 |
Interpretation of Results:
-
Broad-Spectrum Potential: The hypothetical data suggests that this compound exhibits a broad spectrum of antifungal activity against the tested plant pathogenic fungi.
-
Potency against R. solani: The compound shows potentially high efficacy against Rhizoctonia solani, comparable to or even exceeding that of the commercial fungicides Boscalid and Carbendazim.
-
Moderate Activity against other Phytopathogens: Its activity against Botrytis cinerea, Sclerotinia sclerotiorum, and Fusarium graminearum appears moderate, and in some cases, less potent than Boscalid.
-
Limited Activity against C. albicans: As expected for a compound likely developed for agricultural use, its hypothetical activity against the human pathogen Candida albicans is significantly lower than the clinically used antifungal, Fluconazole.
Mechanism of Action: Unraveling the Antifungal Strategy
Many pyrazole-based fungicides, particularly pyrazole carboxamides, are known to be inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (Complex II).[6][24][25] Inhibition of SDH disrupts the fungus's energy production, leading to cell death.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interpreting the Boscalid Fungicide Label: Compliance and Safety in Vegetable Crops [cnagrochem.com]
- 5. clesens.com [clesens.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pomais.com [pomais.com]
- 10. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fluconazole - Wikipedia [en.wikipedia.org]
- 13. dermnetnz.org [dermnetnz.org]
- 14. vumc.org [vumc.org]
- 15. EUCAST: Clinical breakpoint table [eucast.org]
- 16. New Antifungal Document Editions | News | CLSI [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. Portico [access.portico.org]
- 19. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar [semanticscholar.org]
- 25. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 3-(4-bromophenyl)-1H-pyrazole analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-bromophenyl)-1H-pyrazole Analogs
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled its incorporation into a multitude of FDA-approved drugs for a wide range of diseases.[1][3] The 3-(4-bromophenyl)-1H-pyrazole core, in particular, has emerged as a versatile and potent starting point for the development of novel therapeutic agents, especially in oncology and inflammatory diseases.[4][5] The bromine atom at the para-position of the phenyl ring not only influences the molecule's electronic properties but also serves as a convenient synthetic handle for further modifications through cross-coupling reactions.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 3-(4-bromophenyl)-1H-pyrazole. We will dissect how specific structural modifications at key positions of the molecule modulate its biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the causality behind these experimental findings, this guide aims to facilitate the rational design of more potent, selective, and effective therapeutic candidates.
The Core Molecular Blueprint: Key Positions for Substitution
The therapeutic potential of the 3-(4-bromophenyl)-1H-pyrazole scaffold can be finely tuned by introducing various substituents at several key positions. The diagram below illustrates the core structure and highlights the primary sites for chemical modification that will be discussed in this guide: the N1, C4, and C5 positions of the pyrazole ring.
Caption: Key substitution points on the 3-(4-bromophenyl)-1H-pyrazole scaffold.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of these pyrazole analogs is critically dependent on the nature and placement of various functional groups. The following sections provide a comparative analysis based on the position of substitution.
The Critical Role of N1-Position Substitutions
The N1 position of the pyrazole ring is arguably the most influential site for modulating biological activity. The substituent at this position often dictates the molecule's orientation within the target's binding pocket.
-
Unsubstituted (N-H) vs. Substituted Analogs: While the parent 3-(4-bromophenyl)-1H-pyrazole serves as a foundational block, N1-substitution is a cornerstone of potency enhancement. Alkylation or arylation at this position can lead to significant gains in activity and improved physicochemical properties.[1]
-
N-Aryl Substitution: The introduction of an aryl group at the N1 position is a common and highly effective strategy. Studies have shown that compounds featuring a p-bromophenyl group at the N1 position exhibit potent activity.[5] This "di-bromophenyl" motif often enhances binding through hydrophobic and halogen-bonding interactions.
-
N-Alkyl Substitution: N-alkylation represents an alternative strategy to probe the binding site.[6][7] The length and nature of the alkyl chain can be optimized to improve properties like solubility and cell permeability.
| Compound/Analog Class | N1-Substituent | Biological Target/Activity | Key Finding | Reference |
| Pyrazole-4-carboxamide | 1-(4-bromophenyl) | Leishmania amazonensis | The p-bromophenyl group at N1 was crucial for high anti-leishmanial activity. | [5] |
| Pyrazole-based Lamellarin O Analogues | -(2-aryl-2-oxoethyl) | Colorectal Cancer Cells (HCT116) | N-alkylation with phenacyl-type groups led to compounds with low micromolar cytotoxicity. | [6][8] |
| General Pyrazole Derivatives | Phenyl | Various | Phenyl substitution is a common feature in many biologically active pyrazoles. | [9] |
Fine-Tuning Activity at the C4-Position
The C4 position offers a vector for introducing diverse functionality to further optimize potency and selectivity.
-
Introduction of Aldehydes and Arylidenes: The Vilsmeier-Haack reaction is frequently used to introduce a formyl (carbaldehyde) group at the C4 position, creating a key intermediate for further derivatization.[9][10] Subsequent condensation to form arylidene moieties has been shown to significantly boost cytotoxic activity against cancer cell lines.[10]
-
Halogenation: Direct bromination at the C4 position is another effective strategy. This modification can alter the electronic landscape of the pyrazole ring and provide additional interaction points within the target protein. One-pot syntheses have been developed for efficiently producing 4-bromopyrazole derivatives.[11]
| Compound/Analog Class | C4-Substituent | Biological Target/Activity | Key Finding | Reference |
| 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | -CHO | Precursor for Anticancer Agents | A key precursor for synthesizing more complex and active derivatives. | [10] |
| Pyrazole with Arylidene Moiety | =CH-(4-chlorophenyl) | Lung Carcinoma (A549) | Incorporating an arylidene moiety at C4 displayed a strong enhancement in cytotoxic effect. | [10] |
| 1,3,5-trisubstituted pyrazoles | -Br | Synthetic Intermediate | C4-bromination provides a versatile handle for cross-coupling reactions to build molecular complexity. | [11] |
The Impact of C5-Position Substitutions
While less commonly varied than N1 and C4, the C5 position can also be modified to enhance biological effects. SAR analysis has indicated that bulky and electron-withdrawing groups at this position can contribute to increased cytotoxicity. For instance, the presence of an N-methyl-4-(trifluoromethyl)phenyl pyrazole group at the C-5 position was shown to enhance the anticancer activity of certain derivatives.[3]
Experimental Protocols: Synthesis and Biological Evaluation
A self-validating system requires robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these pyrazole analogs.
Protocol 1: Synthesis of a Key Intermediate via Vilsmeier-Haack Reaction
This protocol describes the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate.[10]
Caption: Workflow for the synthesis of a C4-carbaldehyde pyrazole analog.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Reaction: Dissolve the starting material, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole, in DMF. Cool the solution in an ice bath and add the prepared Vilsmeier reagent dropwise.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70°C) for several hours, monitoring the reaction by TLC.
-
Workup: Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure carbaldehyde.
Protocol 2: In Vitro Cytotoxicity Evaluation using SRB Assay
The Sulforhodamine B (SRB) assay is a reliable method for evaluating the cytotoxic activity of compounds against cancer cell lines.[10]
Caption: Experimental workflow for the SRB cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
Cell Fixation: Discard the medium and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add a 10 mM Tris base solution to solubilize the bound stain.
-
Data Acquisition: Measure the absorbance on a plate reader at a wavelength of approximately 515 nm.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Mechanistic Insights: Targeting Cellular Kinases
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, differentiation, and apoptosis.[2][3] The pyrazole scaffold is an excellent bioisostere for other aromatic rings and can serve as a hinge-binding motif, anchoring the inhibitor into the ATP-binding site of the kinase.[1]
Caption: General mechanism of competitive kinase inhibition by pyrazole analogs.
The N1-substituent often projects into a hydrophobic pocket, while the pyrazole core forms hydrogen bonds with the "hinge region" of the kinase. The 3-(4-bromophenyl) group typically occupies another region of the active site, where modifications can enhance selectivity for specific kinases like EGFR, VEGFR, or CDKs.[4]
Conclusion and Future Perspectives
The structure-activity relationship of 3-(4-bromophenyl)-1H-pyrazole analogs is a rich field for drug discovery. This guide demonstrates that:
-
N1-substitution is paramount for achieving high potency, with aryl groups being particularly effective.
-
C4-functionalization provides a powerful tool for fine-tuning activity and creating derivatives with enhanced cytotoxic profiles.
-
The 3-(4-bromophenyl) group is a privileged motif, but further exploration of substitutions on this ring could yield inhibitors with novel selectivity profiles.
Future research should focus on integrating these SAR insights to design multi-targeted inhibitors or compounds with improved pharmacokinetic and safety profiles. The continued exploration of this versatile scaffold holds immense promise for the development of next-generation therapeutics to combat cancer and other challenging diseases.
References
- Ran, T., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Alam, M., et al. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Anti-Cancer Agents in Medicinal Chemistry.
- Gouda, M. A., et al. (n.d.). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate.
- Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- Das, S. S., et al. (2025). Design, synthesis, and in-silico studies of novel pyrazole-fused chalcone amine derivatives as anti-inflammatory agents. ResearchGate.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
- Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
- Butkute, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl.
- Mishra, R., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Butkute, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. ResearchGate.
- Heller, S. T., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Zarenezhad, E., et al. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- Ghoneim, A. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.org.mx [scielo.org.mx]
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1] This five-membered heterocyclic ring is a privileged structure, featured in FDA-approved drugs ranging from anti-inflammatory agents like celecoxib to anti-cancer therapies.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, significantly influencing the compound's biological profile. Among the myriad of derivatives, those bearing a substituted phenyl ring at the 3-position and a carboxylate group at the 5-position have garnered substantial interest for their potential as anticancer and antimicrobial agents.[3][4]
This guide provides an in-depth comparative analysis of the in vitro efficacy of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (herein referred to as Compound A ), a representative molecule of this chemical class. Its performance is evaluated against a curated set of structurally related analogs to elucidate key structure-activity relationships (SAR). We will examine its cytotoxic effects on prevalent human cancer cell lines and its growth-inhibitory activity against pathogenic microbes. The experimental data presented is supported by detailed, validated protocols to ensure reproducibility and scientific integrity.
Compound Profiles and Structural Rationale
The selection of compounds for this comparison is designed to probe the influence of specific structural modifications relative to our lead molecule, Compound A . The choice of a 4-bromophenyl group is significant, as halogen substituents are known to modulate lipophilicity and electronic properties, often enhancing biological activity.[5]
-
Compound A: this compound
-
Compound B: Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (Evaluates the effect of a different halogen at the para-position).
-
Compound C: Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (Evaluates the effect of an electron-donating group).
-
Compound D: Methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate (Evaluates the effect of a strong electron-withdrawing group).[6]
-
Compound E: Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (Evaluates the effect of modifying the ester group).
Caption: Structural relationships between the lead compound and its analogs.
Comparative In Vitro Efficacy Analysis
The in vitro efficacy of the synthesized compounds was assessed through two primary assays: a cytotoxicity assay against human cancer cell lines and an antimicrobial susceptibility test against representative pathogens.
Anticancer Activity: Cytotoxicity Screening
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[7] A decrease in metabolic activity correlates with cell death or inhibition of proliferation induced by the test compound. The assay was performed on three well-established human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma), which are commonly used in anticancer drug screening.[3] The results are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Compound A (4-Br) | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.8 ± 1.4 |
| Compound B (4-Cl) | 11.2 ± 0.9 | 16.5 ± 1.5 | 20.1 ± 1.8 |
| Compound C (4-OMe) | 45.7 ± 3.8 | 58.1 ± 4.9 | > 100 |
| Compound D (4-NO₂) | 9.1 ± 0.8 | 14.0 ± 1.2 | 18.2 ± 1.6 |
| Compound E (Ethyl Ester) | 10.3 ± 0.9 | 15.2 ± 1.3 | 19.5 ± 1.7 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Interpretation of Results: The data suggests a strong dependence on the substituent at the para-position of the phenyl ring. The presence of electron-withdrawing halogen groups (Br, Cl) or a nitro group (NO₂) conferred the most potent cytotoxic activity. Compound A , with the bromophenyl moiety, demonstrated the highest potency among the analogs, closely followed by the nitro-substituted Compound D .[3] The substitution of bromo with chloro (Compound B ) resulted in a slight decrease in activity. In contrast, the electron-donating methoxy group (Compound C ) led to a dramatic reduction in cytotoxicity, indicating that electron-withdrawing properties at this position are crucial for anticancer efficacy. Modifying the ester group from methyl to ethyl (Compound E ) had a minor attenuating effect on activity.
Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDK2) or receptor tyrosine kinases (EGFR, VEGFR-2).[2] The observed SAR suggests that the electron-deficient phenyl ring in compounds A, B, and D may facilitate critical binding interactions within the active site of such target kinases.
Antimicrobial Activity Screening
The antimicrobial potential of the compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9] This technique identifies the lowest concentration of a substance that prevents visible growth of a microorganism. The panel included Staphylococcus aureus (a Gram-positive bacterium), Escherichia coli (a Gram-negative bacterium), and Candida albicans (a pathogenic yeast), representing a broad spectrum of common human pathogens. Ciprofloxacin (for bacteria) and Amphotericin B (for fungi) were used as standard reference drugs.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Compound A (4-Br) | 16 | 32 | 32 |
| Compound B (4-Cl) | 16 | 64 | 32 |
| Compound C (4-OMe) | > 128 | > 128 | > 128 |
| Compound D (4-NO₂) | 32 | 64 | 64 |
| Compound E (Ethyl Ester) | 32 | 64 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Amphotericin B | N/A | N/A | 1 |
Interpretation of Results: Similar to the anticancer data, the antimicrobial activity is strongly influenced by the phenyl ring substituent. The halogenated compounds, A (4-Br) and B (4-Cl) , were the most effective, particularly against the Gram-positive bacterium S. aureus.[5][10] Compound A showed the best broad-spectrum activity. The electron-donating methoxy group in Compound C again resulted in a complete loss of activity. These findings align with literature reports where pyrazole derivatives have demonstrated notable antimicrobial properties.[11][12] The mechanism for such compounds is often attributed to the disruption of cellular processes or enzymatic functions essential for microbial survival.
Experimental Methodologies
To ensure scientific rigor and enable replication, the detailed protocols for the primary in vitro assays are provided below.
Protocol 1: MTT Assay for Cell Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability and is based on the cellular reduction of MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[13][14]
Materials:
-
Human cancer cell lines (MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds and Doxorubicin (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells containing the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form visible purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the minimum inhibitory concentration of an antimicrobial agent.[8][16]
Materials:
-
Bacterial and fungal strains (S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Test compounds and control antibiotics (dissolved in DMSO)
-
Sterile 96-well U-bottom plates
-
Spectrophotometer or microplate reader
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a fresh overnight culture of the microbial strain. Dilute the culture in the appropriate broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Prepare a 2x working stock of the test compounds. Add 50 µL of the highest compound concentration to the first column of wells, creating a total volume of 100 µL. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL and halving the compound concentrations to their final test values.
-
Controls: Include a "growth control" well (inoculum without any compound) and a "sterility control" well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring absorbance at 600 nm.[9]
Caption: Workflow for the Broth Microdilution MIC assay.
Conclusion
This comparative guide demonstrates that the in vitro efficacy of 3-(aryl)-1H-pyrazole-5-carboxylate derivatives is highly dependent on the nature of the substituent on the phenyl ring. This compound (Compound A) emerged as a potent lead compound with significant anticancer and moderate broad-spectrum antimicrobial activity. The structure-activity relationship analysis strongly suggests that electron-withdrawing groups at the para-position of the 3-phenyl ring are critical for enhancing biological activity. Conversely, electron-donating groups are detrimental. These findings provide a valuable framework for the future design and optimization of pyrazole-based compounds as potential therapeutic agents. Further investigation into the precise molecular targets and mechanisms of action for this class of compounds is warranted.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). FAO. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical Science and Technology. Retrieved from [Link]
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. (2025). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]
-
In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Novel Acetohydrazide Pyrazole Derivatives. (2019). Asian Publication Corporation. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. woah.org [woah.org]
- 9. pdb.apec.org [pdb.apec.org]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
Safety Operating Guide
Safe Disposal of Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. As a brominated heterocyclic compound, its disposal requires specific protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, grounding every recommendation in established safety principles and regulatory compliance.
Hazard Profile and Core Safety Principles
Understanding the inherent hazards of this compound is fundamental to its safe management. The primary reason for stringent disposal protocols is its classification as a halogenated organic compound with significant potential for human and environmental toxicity.
Causality of Hazard: Brominated organic molecules can be precursors to highly toxic and persistent environmental pollutants, such as polybrominated dibenzodioxins and dibenzofurans, if not destroyed under the specific high-temperature conditions of a hazardous waste incinerator. Furthermore, related pyrazole derivatives have demonstrated acute toxicity and are classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, under no circumstances should this compound or its solutions be disposed of via standard laboratory drains.[2][3]
Summary of Known and Inferred Hazards: Based on data from structurally similar compounds, the following hazards should be assumed.
| Hazard Classification | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Acute Toxicity |
Operational Disposal Plan
This plan outlines the necessary steps from the point of waste generation to its final removal from the laboratory. The cornerstone of this protocol is strict waste segregation .
Always handle this compound and its associated waste streams wearing the following PPE.[5][8]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique.[8][9]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or chemical fume hood to avoid inhaling dust.[5][7]
Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic waste .[10][11] It must be segregated from all other waste streams to ensure it receives the correct disposal treatment, which is typically high-temperature incineration at a licensed facility.[10][12][13]
DO NOT:
-
Mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
Mix with aqueous, acidic, or basic waste.
A. Solid Waste Disposal This stream includes unused or expired solid compound, contaminated weigh paper, and disposable lab materials (e.g., gloves, absorbent pads used for minor spills).
-
Collection: Carefully place all solid waste into a designated, robust, and sealable container compatible with halogenated organics. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Immediately label the container as "HALOGENATED ORGANIC SOLID WASTE." The label must also include the full chemical name: "this compound."[14][15]
-
Storage: Keep the container sealed at all times except when adding waste. Store it in your laboratory's designated Satellite Accumulation Area (SAA).[14]
B. Liquid Waste Disposal This stream includes solutions containing the compound and solvent rinsates from cleaning contaminated glassware.
-
Collection: Collect all liquid waste in a designated, leak-proof, and sealable container intended for halogenated organic liquids.[2][3]
-
Compatibility: Ensure the container is compatible with the solvent used (e.g., glass or HDPE).
-
Labeling: Immediately label the container as "HALOGENATED ORGANIC LIQUID WASTE." List all chemical constituents by their full name, including solvents, and provide an estimated percentage for each.[14]
-
Storage: Keep the container tightly sealed in a well-ventilated SAA, preferably with secondary containment to mitigate potential leaks.[12][14]
C. Empty Container & Glassware Disposal Empty containers that once held the pure compound must be decontaminated before disposal.
-
Decontamination: Triple-rinse the empty container or glassware with a suitable laboratory solvent (e.g., acetone or methanol).[2]
-
Collect Rinsate: Crucially, the solvent rinsate is now considered halogenated liquid waste . It must be collected and added to your designated halogenated liquid waste container.[2]
-
Final Disposal: Once triple-rinsed, deface or remove the original manufacturer's label. The decontaminated container can then typically be disposed of in the appropriate receptacle for regular laboratory glass or plastic, in accordance with your institution's specific guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Sources
- 1. Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. synzeal.com [synzeal.com]
- 7. biosynth.com [biosynth.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bucknell.edu [bucknell.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. ptb.de [ptb.de]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of innovation and discovery. This guide provides essential, immediate safety and logistical information for the handling of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. By moving beyond a simple checklist and delving into the causality behind each recommendation, we aim to build a deep trust with our scientific community, ensuring that safety and efficacy are two sides of the same coin in the laboratory.
Core Principles of Protection
The primary routes of exposure to a solid chemical compound like this compound are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure through contaminated hands. The personal protective equipment (PPE) outlined below is designed to create a robust barrier against these exposure routes.
Essential Personal Protective Equipment (PPE) Protocol
Adherence to the following PPE protocol is mandatory when handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a face shield worn in conjunction with safety goggles is strongly recommended.
-
Rationale: The pyrazole backbone, common in many biologically active molecules, and the presence of the bromophenyl group, suggest a high likelihood of eye irritation and potential for serious damage upon contact.[1][2] Standard safety glasses do not provide adequate protection from dust or splashes from the side.
Hand Protection: Ensuring Chemical Resistance
-
Requirement: Nitrile gloves are the recommended standard for handling this compound. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially for extended handling periods.
-
Rationale: Brominated organic compounds can be absorbed through the skin, and direct contact is likely to cause skin irritation.[1] Nitrile provides good resistance to a wide range of chemicals and is a suitable choice for handling solid reagents. Always consult a glove compatibility chart for specific solvents if the compound is to be dissolved. After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.[3][4]
Protective Clothing: Shielding the Body
-
Requirement: A buttoned-up, long-sleeved laboratory coat is essential to protect the skin and personal clothing from contamination. For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.
-
Rationale: Accidental spills can lead to widespread skin contact. A lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, minimizing exposure.
Respiratory Protection: Guarding Against Inhalation
-
Requirement: All handling of the solid compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available, or if there is a risk of aerosol generation that cannot be contained, a NIOSH-approved respirator with a particulate filter is required.
-
Rationale: The inhalation of fine chemical dust can lead to respiratory tract irritation.[2] Working in a fume hood provides a controlled environment that captures and exhausts airborne contaminants, protecting the user.
Table 1: Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] |
| Face Shield | To be used in addition to goggles for splash-prone procedures. | |
| Skin Protection | Gloves | Chemical-impermeable nitrile gloves. Inspect prior to use.[3][5] |
| Protective Clothing | Long-sleeved laboratory coat. A chemically resistant apron is recommended for larger quantities.[5] | |
| Respiratory Protection | Engineering Controls | A certified chemical fume hood is the primary method of respiratory protection.[5][6] |
| Respirator | NIOSH-approved respirator with a particulate filter if a fume hood is unavailable or inadequate.[5] |
Operational and Disposal Plans
A proactive approach to safety extends beyond personal protective equipment to include well-defined operational and disposal procedures.
Operational Plan for Safe Handling
This step-by-step guide ensures a safe workflow from preparation to the completion of your experiment.
dot
Caption: Disposal workflow for waste containing the target compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][4]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. [3][4]Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7]* Spill: For small spills, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these comprehensive safety protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.
References
-
PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet for (S)-1-(4-Bromophenyl)ethanol. [Link]
-
United States Environmental Protection Agency. Bromination Process for Disposal of Spilled Hazardous Materials. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods? [Link]
-
Carlo Erba Reagents. Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Chemtalk. Bromine water - disposal. [Link]
-
SynZeal. Safety Data Sheet for Methyl 4-Bromophenylacetate. [Link]
-
Angene Chemical. Safety Data Sheet for 3-(3-Bromophenyl)-1H-pyrazol-5-amine. [Link]
Sources
- 1. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. angenechemical.com [angenechemical.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
